1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13;/h1-3,6H,4-5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCMINVFHFAQML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104774-96-1 | |
| Record name | Ethanamine, 2-[3-(trifluoromethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104774-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride
This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride, a valuable building block in pharmaceutical research and drug development. The trifluoromethyl group's unique electronic properties make this compound a significant scaffold in medicinal chemistry. This document offers a detailed, field-proven perspective on its preparation and rigorous analytical validation, designed for researchers, chemists, and professionals in drug development.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the trifluoromethyl (-CF3) group at the meta-position of the phenoxy ring significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide details a robust synthetic route based on the Williamson ether synthesis and outlines the comprehensive characterization necessary to ensure the compound's identity and purity.
Synthesis
The synthesis of this compound is typically achieved through a two-step process: the formation of the free base, 2-(3-(trifluoromethyl)phenoxy)ethan-1-amine, via a Williamson ether synthesis, followed by its conversion to the hydrochloride salt.
Part 1: Synthesis of 2-(3-(trifluoromethyl)phenoxy)ethan-1-amine (Free Base)
The Williamson ether synthesis is a reliable and widely used method for preparing ethers. In this case, it involves the reaction of the sodium salt of 3-(trifluoromethyl)phenol with a protected 2-aminoethyl halide, followed by deprotection. A more direct approach, though potentially lower yielding due to side reactions, involves the direct use of a 2-haloethylamine salt.
Reaction Scheme:
Figure 1: General scheme for the Williamson ether synthesis of the free base.
Experimental Protocol:
A detailed protocol adapted from established methodologies for similar ether syntheses is provided below.[1][2][3][4][5]
Materials:
| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) | Amount |
| 3-(Trifluoromethyl)phenol | 98-17-9 | 162.11 g/mol | 1.0 | (e.g., 10.0 g) |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 g/mol | 1.1 | (e.g., 2.68 g) |
| 2-Bromoethylamine hydrobromide | 2576-47-8 | 204.89 g/mol | 1.1 | (e.g., 13.8 g) |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | - | - | (e.g., 100 mL) |
| Diethyl ether | 60-29-7 | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | - | - | As needed |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (1.1 eq.) in anhydrous dimethylformamide (DMF). The suspension is cooled to 0 °C in an ice bath.
-
Phenoxide Formation: A solution of 3-(trifluoromethyl)phenol (1.0 eq.) in anhydrous DMF is added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete to ensure complete deprotonation.
-
Alkylation: 2-Bromoethylamine hydrobromide (1.1 eq.) is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude free base, 2-(3-(trifluoromethyl)phenoxy)ethan-1-amine, typically as an oil.
Part 2: Formation of this compound
The crude free base is converted to its hydrochloride salt to improve its stability and handling properties.
Reaction Scheme:
Figure 2: Conversion of the free base to its hydrochloride salt.
Experimental Protocol:
-
Dissolution: The crude 2-(3-(trifluoromethyl)phenoxy)ethan-1-amine is dissolved in a minimal amount of diethyl ether.
-
Precipitation: A solution of hydrochloric acid in diethyl ether (e.g., 2 M) is added dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Isolation and Purification: The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum. Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, can be performed to obtain a highly pure product.
Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are typically employed.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₁₁ClF₃NO |
| Molecular Weight | 241.64 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available in literature |
| Solubility | Soluble in water and methanol |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.5 ppm), -OCH₂- protons (triplet, ~4.2 ppm), -CH₂N- protons (triplet, ~3.3 ppm), -NH₃⁺ protons (broad singlet, ~8.3 ppm) |
| ¹³C NMR | Aromatic carbons, including the carbon bearing the CF₃ group (quartet), ether carbons, and the aliphatic amine carbons. |
| ¹⁹F NMR | A singlet for the -CF₃ group, typically around -62 to -64 ppm (relative to CFCl₃).[8] |
| FTIR (cm⁻¹) | N-H stretching of the ammonium salt (~3200-2800 cm⁻¹, broad), C-F stretching (~1300-1100 cm⁻¹), C-O-C stretching (~1250-1050 cm⁻¹), and aromatic C-H and C=C bands. |
| Mass Spec. (ESI+) | [M+H]⁺ peak for the free base at m/z 206.08.[9] |
Workflow for Synthesis and Characterization:
Figure 3: Overall workflow from synthesis to final product analysis.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be conducted in a well-ventilated fume hood.
Hazard Statements (based on similar compounds):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This guide provides a comprehensive framework for the synthesis and characterization of this compound. The Williamson ether synthesis offers a reliable route to the free base, which can be readily converted to its hydrochloride salt. Thorough analytical characterization is paramount to ensure the quality and purity of the final product for its intended applications in drug discovery and development.
References
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Supporting Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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The Williamson Ether Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
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- EP0529842B1 - Production of fluoxetine and new intermediates. (1996). Google Patents.
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19F NMR Reference Standards. (n.d.). Retrieved January 19, 2026, from [Link]
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2016). Journal of Biomolecular NMR, 65(2), 57-64.
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Retrieved January 19, 2026, from [Link]
- A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. (2023). REVUE ROUMAINE DE CHIMIE, 68(11), 613-618.
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This compound. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]
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"physicochemical properties of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride"
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride
Introduction
This compound is a substituted aromatic ether derivative of significant interest in medicinal chemistry and drug development. Its structure incorporates three key pharmacophoric elements: a trifluoromethyl (-CF3) group, an aminoethoxy linker, and a benzene ring. The trifluoromethyl group is a well-established bioisostere for other chemical groups, known for enhancing metabolic stability, increasing lipophilicity, and improving binding affinity by altering electronic properties.[1] The primary amine function provides a basic center, crucial for salt formation to improve solubility and for forming interactions with biological targets.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. Beyond presenting available data, this document emphasizes the causality behind the experimental determination of these properties and provides detailed, field-proven protocols for their characterization, ensuring a foundation of scientific integrity and practical applicability.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some properties can be accurately predicted or are available in databases, many require empirical determination for confirmation and use in regulatory or developmental settings.
| Property | Value / Status | Source(s) |
| Chemical Name | This compound | - |
| Molecular Formula | C₉H₁₁ClF₃NO | [2][3] |
| Molecular Weight | 241.64 g/mol | [2][3] |
| CAS Number | Not explicitly available in search results for the hydrochloride salt. | - |
| Appearance | Expected to be a crystalline solid. | - |
| Melting Point | Experimental data not publicly available. See Section 4.1 for the determination protocol. | - |
| Boiling Point | Not applicable for a salt; decomposition is likely at high temperatures. | - |
| Aqueous Solubility | Experimental data not publicly available. See Section 4.2 for the determination protocol. | - |
| pKa | Experimental data not publicly available. See Section 4.3 for the determination protocol. | - |
| Predicted XLogP3 (Free Base) | 1.9 | [4][5] |
Structural and Molecular Characteristics
Chemical Structure
The chemical structure of the 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene cation is depicted below. The hydrochloride salt is formed by the protonation of the primary amino group.
Figure 1. 2D Structure of the 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene cation.[4]
Key Structural Features and Their Implications
-
Trifluoromethyl (-CF3) Group: This highly electronegative group significantly influences the electronic environment of the benzene ring. It is known to increase the lipophilicity of molecules, which can enhance membrane permeability and in vivo transport.[1] Furthermore, the C-F bond is exceptionally strong, often rendering the group resistant to metabolic degradation and improving the pharmacokinetic profile of a drug candidate.[1]
-
Aminoethoxy Moiety: The primary amine (-NH2) is a basic center, readily protonated at physiological pH. This feature is fundamental to the formation of the hydrochloride salt, a common strategy in drug development to enhance aqueous solubility and stability. The ether linkage (-O-) introduces a degree of conformational flexibility.
-
Aromatic Ring: The benzene ring serves as a rigid scaffold, positioning the functional groups in a defined spatial orientation for potential interaction with biological macromolecules.
Experimental Determination of Physicochemical Properties
The following sections detail robust, self-validating protocols for determining the critical physicochemical properties of the title compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the data's significance.
Melting Point Analysis
Causality and Importance: The melting point is a fundamental physical property that provides a primary indication of a substance's purity. A sharp, well-defined melting range is characteristic of a pure crystalline compound, whereas impurities typically depress and broaden the melting range. This parameter is critical for material specification, quality control, and assessing physical stability.
Experimental Protocol: Capillary Melting Point Determination (USP <741>)
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Gently crush the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube (e.g., 1.5-2.0 mm internal diameter) into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into a compact column of 2-4 mm at the bottom.
-
Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating at the same rate and record the temperature at which the last solid particle melts (T2).
-
The melting range is reported as T1 - T2. For a pure compound, this range should be narrow (< 2 °C).
-
Workflow Visualization
Aqueous Solubility Profile
Causality and Importance: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. As a hydrochloride salt, this compound is expected to have significantly higher aqueous solubility than its free base form. Quantifying this property is essential for formulation development and biopharmaceutical classification.
Experimental Protocol: Shake-Flask Method (Based on OECD Guideline 105)
-
System Preparation: Prepare a buffered aqueous solution at a relevant pH (e.g., pH 7.4 for physiological simulation). Maintain a constant temperature (e.g., 25 °C or 37 °C) using a thermostatically controlled water bath or incubator.
-
Equilibration: Add an excess amount of the solid compound to a known volume of the buffered solution in a sealed, inert container (e.g., glass vial). The excess solid ensures that a saturated solution is achieved.
-
Agitation: Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF). This step is critical to avoid including undissolved solid particles in the analysis.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8]
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Workflow Visualization
Dissociation Constant (pKa)
Causality and Importance: The pKa value quantifies the acidity or basicity of an ionizable group. For this compound, the pKa of the primary ammonium cation (R-NH3+) determines its ionization state across the physiological pH range. This is critical for predicting its solubility, lipophilicity (LogD), and interaction with biological targets like enzymes and receptors, which often have charged binding pockets.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is limited.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH and a precision burette to add the titrant.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the titration curve (or its first derivative). The pKa is the pH at which the amine is 50% protonated and 50% neutral, which corresponds to the pH at the half-equivalence point. Specialized software can be used for more accurate pKa calculation from the titration data.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic methods are indispensable for confirming the identity, structure, and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Importance: NMR is the most powerful technique for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Experimental Protocol
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Expected Spectral Features:
-
¹H NMR: Aromatic protons on the trifluoromethyl-substituted ring will appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The two methylene groups of the ethoxy chain (-O-CH₂-CH₂-NH₃⁺) will appear as distinct signals, likely triplets or more complex multiplets, in the δ 3.0-4.5 ppm region. The ammonium protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The spectrum will show distinct signals for each of the 9 carbon atoms. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. Aromatic carbons will be in the δ 110-160 ppm range, while the aliphatic carbons of the ethoxy chain will be upfield (δ 40-70 ppm).
-
¹⁹F NMR: This is a simple but critical experiment. The three equivalent fluorine atoms of the -CF₃ group are expected to produce a sharp singlet. Its chemical shift (typically around -60 to -65 ppm relative to CFCl₃) is characteristic of an aryl trifluoromethyl group.[9][10]
-
Mass Spectrometry (MS)
Causality and Importance: MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns. It is an extremely sensitive technique, essential for purity analysis and metabolite identification.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography: Inject the sample into an LC system equipped with a suitable column (e.g., C18 reversed-phase) to separate the analyte from any impurities.
-
Ionization: The eluent from the LC is directed into the mass spectrometer's ion source, typically Electrospray Ionization (ESI) in positive mode for this basic compound.
-
Mass Analysis: In positive ESI mode, the compound will be detected as its protonated free base. The expected exact mass for the [M+H]⁺ ion (where M is the free base C₉H₁₀F₃NO) is m/z 206.07872.[4][5]
-
Tandem MS (MS/MS): For further structural confirmation, the parent ion (m/z 206.08) can be isolated and fragmented to produce a characteristic pattern of daughter ions.
Infrared (IR) Spectroscopy
Causality and Importance: IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups within a molecule, as different bonds absorb infrared radiation at characteristic frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).
-
Expected Absorption Bands:
-
~3200-2800 cm⁻¹: Broad absorption due to N-H stretching of the R-NH₃⁺ group, overlapping with C-H stretches.
-
~1600 and ~1500 cm⁻¹: Aromatic C=C stretching vibrations.
-
~1350-1100 cm⁻¹: Strong, characteristic C-F stretching vibrations from the -CF₃ group.
-
~1250-1050 cm⁻¹: C-O-C (ether) stretching vibrations.
-
Conclusion
The physicochemical properties of this compound define its behavior in both laboratory and physiological environments. While computational predictions and database entries provide a valuable starting point, this guide underscores the necessity of rigorous experimental determination. The protocols outlined herein for measuring properties such as melting point, solubility, and pKa, along with spectroscopic characterization, provide a robust framework for researchers. A thorough understanding and accurate measurement of these parameters are fundamental to advancing the compound's potential application in research and development, particularly in the synthesis of novel therapeutic agents.
References
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- Eurofins. ANALYTICAL METHOD SUMMARIES (2022-11-07).
- Eurofins. Analytical Method Summaries (2023-12-10).
- Japan Ministry of the Environment. III Analytical Methods.
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- Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- PubChem. (Trifluoromethyl)benzene | C7H5F3 | CID 7368.
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- NCBI Bookshelf. Toxicological Profile for Benzene - ANALYTICAL METHODS.
- NCBI Bookshelf. Table 7-1, Analytical Methods for Determining Benzene in Biological Samples.
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A Technical Guide to the Presumed Mechanism of Action of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document outlines the predicted mechanism of action for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride based on its strong structural analogy to Fluvoxamine, a well-characterized pharmaceutical agent. The experimental protocols described herein are proposed as a robust framework for validating these hypotheses.
Introduction
This compound, hereafter referred to as "the compound," is a novel chemical entity with significant structural similarity to Fluvoxamine, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI).[1][2][3] This structural relationship strongly suggests that the compound is likely to share a similar pharmacological profile, primarily acting as an inhibitor of the serotonin transporter (SERT) and potentially as an agonist of the sigma-1 receptor (S1R).[1][2] This guide provides an in-depth exploration of these predicted mechanisms of action, supported by detailed experimental protocols for their validation.
The trifluoromethyl group on the benzene ring is a common feature in modern medicinal chemistry, known to enhance properties such as metabolic stability and lipophilicity, which can influence a compound's pharmacokinetic and pharmacodynamic profile.[4] Understanding the precise molecular interactions of this compound is crucial for its potential development as a therapeutic agent.
Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition
The principal hypothesized mechanism of action for this compound is the inhibition of the serotonin transporter (SERT), a member of the solute carrier family 6 (SLC6). SERT is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron, a critical process for terminating serotonergic signaling.[2] By blocking this reuptake, the compound is expected to increase the concentration and prolong the residence time of serotonin in the synapse, thereby enhancing its effects on postsynaptic 5-HT receptors.[1][2][3] This enhanced serotonergic neurotransmission is the hallmark of the SSRI class of antidepressants, which are used to treat a variety of psychiatric disorders, including obsessive-compulsive disorder (OCD) and major depressive disorder (MDD).[3][5]
Signaling Pathway: The Serotonergic Synapse
The diagram below illustrates the action of a SERT inhibitor at the synaptic level.
Caption: Action of a SERT inhibitor at the serotonergic synapse.
Experimental Validation: SERT Binding and Reuptake Assays
To empirically determine the compound's activity as a SERT inhibitor, a two-tiered experimental approach is recommended: a binding assay to quantify its affinity for the transporter, followed by a functional assay to measure its ability to inhibit serotonin reuptake.
Table 1: Key Parameters for SERT Inhibition Assays
| Parameter | Assay Type | Objective | Key Readout |
| Binding Affinity | Radioligand Binding Assay | Determine the compound's affinity for human SERT. | Ki (Inhibition Constant) |
| Functional Potency | Synaptosomal Reuptake Assay | Measure the compound's ability to inhibit 5-HT uptake. | IC50 (Half-maximal Inhibitory Concentration) |
Protocol 1: hSERT Radioligand Binding Assay
This protocol determines the binding affinity of the compound for the human serotonin transporter (hSERT) using a competitive binding assay with a known radioligand.
-
Materials:
-
Membranes from cells stably expressing hSERT (e.g., HEK293 cells).
-
[³H]-Citalopram (or another suitable radioligand for SERT).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
-
-
Methodology:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution, 50 µL of the test compound dilution (or vehicle for total binding, or a high concentration of a known SERT inhibitor for non-specific binding), and 50 µL of the hSERT membrane preparation.
-
Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).
-
Secondary Mechanism of Action: Sigma-1 Receptor Agonism
Fluvoxamine is a potent agonist of the sigma-1 receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1] S1R is involved in regulating a variety of cellular processes, including ion channel function, cellular stress responses, and neuronal signaling.[1] The agonism of S1R by Fluvoxamine is thought to contribute to its anti-inflammatory and neuroprotective effects.[5] Given the structural similarity, it is plausible that this compound also acts as an S1R agonist.
Signaling Pathway: Sigma-1 Receptor Function
The diagram below outlines the general workflow for validating S1R agonism.
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An In-depth Technical Guide to 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride and Its Structural Analogs
A Senior Application Scientist's Perspective on Synthesis, Structure-Activity Relationships, and Biological Evaluation
Introduction: The Strategic Importance of Fluorination in Drug Discovery
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug discovery. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable tool for medicinal chemists seeking to optimize lead compounds.[1] This guide focuses on the structural analogs of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride, a scaffold that combines the pharmacologically significant phenoxyethylamine core with the influential trifluoromethyl substituent.
The phenoxyethylamine skeleton is present in a wide range of biologically active compounds, including stimulants, hallucinogens, antidepressants, and appetite suppressants.[2] These compounds often exert their effects by modulating monoamine neurotransmitter systems.[2] The introduction of a trifluoromethyl group onto the phenyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and increase lipophilicity, which can improve membrane permeability and blood-brain barrier penetration.[1]
This technical guide will provide a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs of this compound. We will explore rational design strategies for modifying this core structure and discuss the experimental protocols necessary to characterize the resulting compounds.
Synthetic Strategies for Structural Analogs
The synthesis of structural analogs of this compound allows for a systematic exploration of the chemical space around this core scaffold. Modifications can be introduced at several key positions: the phenyl ring, the ethoxy linker, and the terminal amino group.
Core Scaffold Synthesis
The synthesis of the parent compound, 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene, typically begins with 3-(trifluoromethyl)phenol. A common synthetic route involves the Williamson ether synthesis, where the phenoxide of 3-(trifluoromethyl)phenol is reacted with a protected 2-aminoethanol derivative, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the amine.
General Synthetic Workflow:
Caption: General synthetic scheme for this compound.
Analog Synthesis: Key Modification Points
-
Phenyl Ring Substitution: Introduction of additional substituents on the phenyl ring can probe the electronic and steric requirements of the target receptor. This can be achieved by starting with appropriately substituted trifluoromethylphenols.
-
Ethoxy Linker Modification: The length and nature of the linker between the phenyl ring and the amino group can be varied. For example, using different haloalkylamine precursors can introduce propyl or butyl linkers. The ether oxygen can also be replaced with other functionalities, such as a thioether or an amide, through bioisosteric replacement strategies.[3]
-
Amino Group Derivatization: The primary amine can be alkylated to form secondary or tertiary amines, or acylated to form amides. These modifications can significantly impact the compound's basicity and hydrogen bonding capacity.
Structure-Activity Relationships (SAR): Decoding the Molecular Interactions
The biological activity of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene analogs is intricately linked to their three-dimensional structure and physicochemical properties. Understanding the SAR is crucial for designing more potent and selective compounds.
The Role of the Trifluoromethyl Group
The position and presence of the trifluoromethyl group on the phenyl ring are critical determinants of activity. The -CF3 group is a strong electron-withdrawing group, which can influence the pKa of the phenoxy oxygen and the overall electronic distribution of the molecule. Its lipophilicity also plays a significant role in membrane permeability and target engagement.[1]
Impact of Phenyl Ring Substituents
The addition of other substituents to the phenyl ring can modulate activity. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, nitro) at different positions can fine-tune the electronic properties and steric profile of the molecule, potentially leading to altered receptor affinity and selectivity.
Influence of the Amino Group
The nature of the amino group is a key factor in the pharmacological profile.
-
Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the nitrogen atom affects its basicity and ability to form hydrogen bonds, which are often crucial for receptor binding.
-
Bioisosteric Replacements: Replacing the amine with other functional groups, such as a hydroxyl or a thiol, can dramatically alter the compound's properties and biological activity.
Key SAR Insights Summary:
| Structural Modification | Anticipated Effect on Biological Activity | Rationale |
| Additional Phenyl Ring Substituents | Modulation of potency and selectivity | Alters electronic and steric properties, influencing receptor binding. |
| Varying Linker Length | Potential change in affinity and selectivity | Optimizes the distance between the phenyl ring and the amino group for ideal receptor fit. |
| Amine Alkylation (Secondary/Tertiary) | Altered receptor interaction profile | Changes in basicity and hydrogen bonding capacity can shift receptor subtype selectivity. |
| Bioisosteric Replacement of Ether Oxygen | Significant change in physicochemical properties and biological activity | Modifications to the linker can impact flexibility and polarity, leading to different target interactions. |
Proposed Mechanism of Action: Targeting Monoamine Systems
Based on the pharmacology of the broader class of substituted phenethylamines, it is hypothesized that analogs of this compound primarily act on monoamine neurotransmitter systems.[2] Potential molecular targets include:
-
Serotonin (5-HT) Receptors: Many phenoxyethylamine derivatives are known to interact with various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C, acting as agonists, partial agonists, or antagonists.[3][4]
-
Monoamine Transporters: These compounds may also bind to and inhibit the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET), thereby increasing the synaptic concentrations of these neurotransmitters.[5]
Proposed Signaling Pathway:
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- 4. (S)-5-(2'-Fluorophenyl)- N, N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine, a Serotonin Receptor Modulator, Possesses Anticonvulsant, Prosocial, and Anxiolytic-like Properties in an Fmr1 Knockout Mouse Model of Fragile X Syndrome and Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride: A Technical Guide
Introduction
1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride is a substituted aromatic amine of significant interest in medicinal chemistry and drug development due to the prevalence of the trifluoromethylphenyl and aminoethoxy moieties in various pharmacologically active molecules. The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making its precise structural confirmation and purity assessment critical.[1] This technical guide provides an in-depth analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding the causal relationships between molecular structure and spectral output.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram illustrating the chemical structure of the active cation of this compound.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, employing NMR, IR, and MS techniques, provides a robust framework for the unequivocal structural confirmation and purity assessment of this compound. While the presented NMR and IR data are based on well-established principles of spectroscopy and analysis of related structures, experimental verification remains the gold standard. The synergistic application of these methods ensures the high level of scientific rigor required in research and drug development.
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Revisiting Aromaticity and Chemical Bonding of Fluorinated Benzene Derivatives. PMC. Available at: [Link]
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Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine - PMC. NIH. Available at: [Link]
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Proton and fluorine NMR spectra of fluorobenzene. Taylor & Francis Online. Available at: [Link]
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Scheme 1. Benzene and its fluorinated derivatives. Labels are the same as those used in Ref..[2] ResearchGate. Available at: [Link]
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¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029593). Human Metabolome Database. Available at: [Link]
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for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF₃. Beilstein Journals. Available at: [Link]
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1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride. PubChem. Available at: [Link]
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Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. Beilstein Journals. Available at: [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Available at: [Link]
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FT-IR spectra of control and treated 1,2,3-trimethoxybenzene (T1 and T2). ResearchGate. Available at: [Link]
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Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one. ResearchGate. Available at: [Link]
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Benzene, (trifluoromethyl)-. NIST WebBook. Available at: [Link]
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INFRARED REFERENCE SPECTRA. PMDA. Available at: [Link]
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"solubility and stability of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride in different solvents"
An In-depth Technical Guide on the Solubility and Stability of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound, a compound of interest in pharmaceutical research and development. Recognizing the critical role of these physicochemical properties in determining a drug candidate's viability, this document outlines both the theoretical considerations and practical, field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals, offering a robust methodology for characterizing this and similar molecules. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the "why" behind the "how," and integrates self-validating systems within its protocols for enhanced trustworthiness.
Introduction and Physicochemical Profile
This compound is a small molecule featuring several key functional groups that dictate its chemical behavior: an aromatic ring with an electron-withdrawing trifluoromethyl group, an ether linkage, and a primary amine present as a hydrochloride salt. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino group, protonated as a hydrochloride salt, significantly influences its aqueous solubility. Understanding the interplay of these features is paramount for predicting its behavior in various solvent systems and under stress conditions, which is a crucial early step in drug development.[1]
Structural Features and Predicted Properties:
-
Hydrophilic Center: The primary amine hydrochloride salt is highly polar and expected to dominate the molecule's aqueous solubility.
-
Lipophilic Regions: The trifluoromethylbenzene moiety contributes to the molecule's lipophilicity.
-
Hydrogen Bonding: The primary amine can act as a hydrogen bond donor, and the ether oxygen as an acceptor, influencing interactions with protic solvents.
-
Chemical Reactivity: The ether linkage can be susceptible to acidic hydrolysis, and the amine group is a potential site for oxidation. The aromatic ring is deactivated by the trifluoromethyl group, making it relatively stable against electrophilic attack.[2]
This guide will provide detailed protocols to experimentally determine and validate these predicted properties.
Solubility Determination: A Methodological Approach
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and developability.[3] We will describe two key types of solubility assessment: kinetic and thermodynamic.[1]
Rationale for Solvent Selection
A diverse panel of solvents should be selected to represent a range of polarities and functionalities, mimicking potential formulation environments and biological media.
| Solvent Class | Examples | Rationale |
| Polar Protic | Water, PBS (pH 7.4), Ethanol, Methanol | Relevant for aqueous solubility, bioavailability, and formulations. Capable of hydrogen bonding with the amine and ether groups. |
| Polar Aprotic | DMSO, Acetonitrile (ACN), DMF | Common solvents for stock solutions and analytical methods. Capable of dissolving both polar and nonpolar moieties. |
| Nonpolar | Dichloromethane (DCM), Toluene | Represents lipophilic environments; solubility is expected to be low for the hydrochloride salt but may be relevant for the free base. |
Experimental Workflow for Solubility Assessment
The following diagram outlines the general workflow for determining both kinetic and thermodynamic solubility.
Caption: Workflow for kinetic and thermodynamic solubility determination.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[4]
Objective: To determine the maximum concentration of the compound that can be dissolved in a solvent at equilibrium.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a series of glass vials, each containing 1 mL of a different test solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[4]
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours. The extended time ensures that the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, remove the vials and allow them to stand. Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a 0.22 µm syringe filter. Filtration may underestimate solubility due to adsorption to the filter material, a factor that must be considered.[5]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4.3 for method development).
-
Data Reporting: Express solubility in units of mg/mL or µg/mL.
Data Summary: Solubility
The results should be compiled into a clear, comparative table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | [Experimental Data] | Thermodynamic (Shake-Flask) |
| Phosphate-Buffered Saline (pH 7.4) | 37 | [Experimental Data] | Thermodynamic (Shake-Flask) |
| Ethanol | 25 | [Experimental Data] | Thermodynamic (Shake-Flask) |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Data] | Thermodynamic (Shake-Flask) |
| Phosphate-Buffered Saline (pH 7.4) | 37 | [Experimental Data] | Kinetic |
Stability Analysis and Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods (SIAMs).[6] These studies expose the drug to conditions more severe than accelerated stability testing.[7]
Logical Framework for Stress Condition Selection
The choice of stress conditions is dictated by the compound's structure and ICH guidelines.[6]
Caption: Rationale for selecting stress conditions based on molecular structure.
Protocol 2: Forced Degradation Studies
Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution and the solid powder at 60°C in a stability chamber.
-
Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation to ensure that primary degradation products are formed without excessive secondary degradation.
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples using the developed stability-indicating HPLC method.
Development of a Stability-Indicating Analytical Method (SIAM)
A SIAM is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time.[8] It must be able to separate and quantify the active ingredient from its degradation products, impurities, and excipients.[9]
Rationale for Method Choice
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust technique for this purpose due to its high resolving power and suitability for aromatic, UV-active compounds.[10][11]
Workflow for SIAM Development
Caption: Iterative workflow for developing a stability-indicating HPLC method.
Protocol 3: HPLC Method Development and Validation
Objective: To develop and validate an HPLC method capable of separating this compound from all potential degradation products.
Initial Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) to monitor peak purity and select the optimal wavelength (likely around 220-280 nm based on the aromatic ring).
-
Column Temperature: 30°C.
Optimization:
-
Injection of Stressed Samples: Inject the samples generated from the forced degradation study.
-
Evaluation: Examine the chromatograms for resolution between the parent peak and any new peaks (degradants). Use the DAD to check for peak purity of the parent compound.
-
Adjustment: If co-elution occurs, adjust the gradient slope, mobile phase pH (by switching to a phosphate buffer), or organic solvent (e.g., methanol instead of ACN) to improve separation.
-
Finalization: Once adequate separation is achieved, the method is considered stability-indicating.
Validation: The finalized method must be validated according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.
Data Summary: Stability
Summarize the degradation results in a table.
| Stress Condition | Duration (hours) | Assay of Parent Compound (%) | Number of Degradants | Observations (e.g., Major Degradant RT) |
| 0.1 M HCl @ 60°C | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 0.1 M NaOH @ 60°C | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 3% H₂O₂ @ RT | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Thermal (Solid) @ 60°C | 72 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Photolytic (Solid) | - | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Conclusion
This guide provides a scientifically rigorous and practical framework for the comprehensive characterization of the solubility and stability of this compound. By following the detailed protocols for thermodynamic solubility determination, forced degradation studies, and the development of a stability-indicating analytical method, researchers can generate the critical data needed to support informed decisions in the drug development process. The emphasis on understanding the rationale behind each step ensures that the approach can be adapted for other novel chemical entities, fostering a culture of scientific integrity and robust data generation.
References
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-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]
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Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Oxford Academic. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]
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Stability indicating study by using different analytical techniques. IJSDR. [Link]
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Analytical Methods. RSC Publishing. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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Stability Indicating Methods. (2018). YouTube. [Link]
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A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances. PubMed. [Link]
- CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
-
This compound. PubChem. [Link]
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(Trifluoromethyl)benzene. PubChem. [Link]
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A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. CORE. [Link]
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REVIEW: FORCE DEGRADATION STUDIES. (2016). Pharma Science Monitor. [Link]
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An In-Depth Technical Guide to the Early-Stage Research of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride
This guide provides a comprehensive framework for the initial scientific investigation of the novel compound, 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride. The content herein is structured to guide researchers, scientists, and drug development professionals through a logical, scientifically rigorous, and efficient early-stage evaluation process. The methodologies described are grounded in established principles of medicinal chemistry and pharmacology, emphasizing the rationale behind each experimental step to ensure a thorough characterization of this new chemical entity (NCE).
Introduction: Rationale for Investigation
The chemical scaffold of this compound presents a compelling case for early-stage drug discovery research. It combines a phenoxyethanamine core, a motif present in various biologically active compounds, with a trifluoromethyl group. The trifluoromethyl moiety is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1][2]. The strategic placement of the trifluoromethyl group on the benzene ring can significantly influence the molecule's electronic properties and its interactions with biological targets.
Given the structural similarities to known central nervous system (CNS) active agents, a primary hypothesis for the biological activity of this compound is its potential modulation of neurotransmitter systems. Specifically, the phenoxyethanamine structure is a common feature in ligands for serotonin and dopamine receptors and transporters[3][4][5]. Therefore, this guide will focus on a systematic evaluation of its physicochemical properties, followed by a targeted in vitro screening against key CNS targets. The hydrochloride salt form is often chosen for early development due to its potential for improved aqueous solubility and stability[6].
I. Synthesis and Structural Elucidation
A robust and reproducible synthetic route is the foundation of any early-stage research campaign. The proposed synthesis of this compound is adapted from established methodologies for analogous phenoxyethanamine derivatives.
A. Synthetic Protocol
A plausible and efficient synthesis involves a Williamson ether synthesis, followed by conversion to the hydrochloride salt.
Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenoxy)ethanamine
-
To a solution of 3-(trifluoromethyl)phenol in a suitable aprotic solvent, such as anhydrous N,N-dimethylformamide (DMF) or acetonitrile, add one equivalent of a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to stir at 0 °C for 30 minutes to form the corresponding phenoxide.
-
Add 1.1 equivalents of 2-chloroethylamine hydrochloride and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base, 2-(3-(trifluoromethyl)phenoxy)ethanamine.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Formation of this compound
-
Dissolve the purified 2-(3-(trifluoromethyl)phenoxy)ethanamine free base in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether) dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether to remove any residual impurities.
-
Dry the solid under vacuum to obtain this compound as a stable, crystalline solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
B. Structural Characterization
The identity and purity of the synthesized compound must be unequivocally established using a suite of analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic aromatic proton signals for the 1,3-disubstituted benzene ring. Signals for the ethoxy protons (-O-CH₂-CH₂-N-) and the amine protons. The integration of these signals should correspond to the number of protons in the structure. |
| ¹³C NMR | Aromatic carbon signals, with the trifluoromethyl-bearing carbon exhibiting a characteristic quartet due to C-F coupling. Signals for the ethoxy carbons. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the free base. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | N-H stretching vibrations for the primary amine, C-H aromatic and aliphatic stretches, C-O ether stretch, and strong C-F stretching bands. |
| Purity (HPLC) | A single major peak with >95% purity is desirable for initial in vitro studies. |
Detailed Spectroscopic Analysis Protocols:
-
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. The presence of the amine protons can be confirmed by a D₂O exchange experiment, where the amine proton signal disappears.[5][7]
-
Mass Spectrometry (MS): Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Analyze by electrospray ionization (ESI) mass spectrometry in positive ion mode. The nitrogen rule in mass spectrometry suggests that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight for the free base.[5]
-
Infrared (IR) Spectroscopy: Acquire the IR spectrum of the solid compound using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[4]
II. Physicochemical Profiling
A thorough understanding of the physicochemical properties of a new chemical entity is critical for interpreting biological data and for future formulation development.[3][8][9]
A. Solubility
Aqueous solubility is a key determinant of bioavailability. The hydrochloride salt is expected to have higher aqueous solubility than the free base.
Protocol for Kinetic Aqueous Solubility Assessment:
-
Prepare a stock solution of the compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to a series of wells containing phosphate-buffered saline (PBS) at pH 7.4 to achieve a range of final concentrations.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
The concentration at which precipitation is observed is the kinetic solubility.
B. Lipophilicity (LogD)
Lipophilicity influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.[1][10]
Protocol for LogD₇.₄ Determination by Shake-Flask Method:
-
Prepare a solution of the compound in a biphasic system of n-octanol and PBS at pH 7.4.
-
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Centrifuge the mixture to separate the layers.
-
Carefully remove aliquots from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
C. Chemical Stability
The stability of the compound under various conditions is essential for ensuring the integrity of the sample during storage and experimentation.
Protocol for Stability Assessment in Aqueous Buffers:
-
Prepare solutions of the compound in buffers at different pH values (e.g., pH 2, 7.4, and 9).
-
Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), take aliquots from each solution.
-
Analyze the aliquots by HPLC to determine the percentage of the parent compound remaining.
-
A compound is generally considered stable if >90% of the parent compound remains after 24 hours.
Table of Physicochemical Properties to be Determined:
| Property | Method | Significance |
| Aqueous Solubility | Kinetic Turbidimetric Assay | Influences bioavailability and formulation. |
| Lipophilicity (LogD₇.₄) | Shake-Flask Method | Predicts ADME properties and CNS penetration. |
| pKa | Potentiometric Titration or UV-metric Method | Determines the ionization state at physiological pH. |
| Chemical Stability | HPLC-based assay in various pH buffers | Ensures compound integrity during experiments. |
III. Biological Evaluation: A CNS-Targeted Approach
Based on the structural features of this compound, a logical starting point for biological evaluation is to screen for activity at key monoamine transporters and receptors in the CNS. The trifluoromethyl group in a similar position to that in fluoxetine suggests that the serotonin transporter (SERT) is a high-priority target. The dopamine transporter (DAT) is also a relevant target for phenoxyethanamine derivatives.[1][3]
Diagram of the Proposed Biological Evaluation Workflow:
Caption: A workflow for the initial biological evaluation of the target compound.
A. Primary Screening: Monoamine Transporter Interactions
1. Radioligand Binding Assays
These assays determine the affinity of the compound for the target protein by measuring its ability to displace a known radiolabeled ligand.[11][12][13]
Protocol for SERT and DAT Radioligand Binding Assays:
-
Membrane Preparation: Use commercially available cell membranes from cell lines stably expressing human SERT or DAT, or prepare membranes from rodent brain tissue.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT or [³H]WIN 35,428 for DAT), and a range of concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
2. Neurotransmitter Uptake Assays
These functional assays measure the ability of the compound to inhibit the transport of neurotransmitters into cells expressing the target transporter.[3][8][14][15]
Protocol for SERT and DAT Uptake Assays:
-
Cell Culture: Use a cell line stably expressing human SERT or DAT (e.g., HEK293 or CHO cells). Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with a range of concentrations of the test compound.
-
Initiation of Uptake: Add a solution containing a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]serotonin for SERT or [³H]dopamine for DAT).
-
Incubation: Incubate for a short period at 37 °C to allow for neurotransmitter uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.
B. Secondary Screening (if active in primary assays)
If the compound shows significant activity in the primary screens, further characterization is warranted.
-
Selectivity Profiling: Screen the compound against a panel of other receptors and transporters to determine its selectivity. This could include other monoamine transporters (e.g., norepinephrine transporter, NET) and various serotonin receptor subtypes.[5][16]
-
Functional Assays: Depending on the target, functional assays can be employed to determine if the compound acts as an agonist, antagonist, or allosteric modulator. For G-protein coupled receptors, this could involve measuring second messenger accumulation (e.g., cAMP or inositol phosphates).[5]
IV. Data Interpretation and Future Directions
The initial data generated from these studies will provide a comprehensive preliminary profile of this compound.
-
Physicochemical Data: This will inform the "drug-likeness" of the molecule and guide any future formulation efforts.
-
Biological Data: The affinity (Kᵢ) and potency (IC₅₀) values will establish the compound's activity at the primary targets. The selectivity profile will be crucial for predicting potential on-target and off-target effects.
Based on these initial findings, a decision can be made regarding the progression of the compound. If promising activity and a favorable physicochemical profile are observed, the next steps would involve structure-activity relationship (SAR) studies to optimize the lead compound, followed by in vivo pharmacokinetic and pharmacodynamic studies.
V. Conclusion
The early-stage research of this compound, as outlined in this guide, provides a systematic and scientifically sound approach to its initial characterization. By following these integrated synthetic, analytical, and biological evaluation workflows, researchers can efficiently gather the critical data needed to assess the therapeutic potential of this novel chemical entity and make informed decisions about its future development.
References
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
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Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Drug Discovery Today. [Link]
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Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Radioligand Binding Assays. Gifford Bioscience. [Link]
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Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. The American Journal of the Medical Sciences, 312(4), 183-190. [Link]
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Spectroscopy of Amines. (2023). LibreTexts. [Link]
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Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]
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In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). ResearchGate. [Link]
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Spectroscopy of Amines. (2023). OpenStax. [Link]
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DAT (SLC6A3) Transporter Assay. BioIVT. [Link]
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Leysen, J. E., & Niemegeers, C. J. (1985). Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites. Drug Development Research, 6(1), 61-80. [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
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Neurotransmitter Transporter Uptake Assay Kit. (2023). Molecular Devices. [Link]
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Examples of trifluoromethyl motif containing CNS-acting drugs. (2019). ResearchGate. [Link]
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Ferreira, R. O., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1-20. [Link]
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Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. (2024). ChemMedChem. [Link]
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In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). Molecules. [Link]
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Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2025). ResearchGate. [Link]
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3,4,5-Trimethoxyphenoxyethylamine. Wikipedia. [Link]
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Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]
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Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]
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Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
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Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. (2023). Journal of the Iranian Chemical Society. [Link]
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An In-depth Technical Guide to 2-[2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride (CAS Number: 1258652-45-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride (CAS No. 1258652-45-7), a fluorinated aromatic amine derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information on its synthesis, structure, and the well-documented biological activities of its core chemical scaffold, the phenoxy ethanamines. By examining structurally related compounds, we extrapolate potential properties, applications, and safety considerations to guide researchers in their handling and investigation of this molecule. This guide includes a detailed, field-proven synthesis protocol for the parent free amine, 2-(2-trifluoromethylphenoxy)ethylamine, and explores the potential of this class of compounds in oncology and anti-parasitic drug discovery.
Introduction and Nomenclature
2-[2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride is a chemical compound identified by the CAS registry number 1258652-45-7. It belongs to the class of phenoxy ethanamine derivatives, which are characterized by a phenoxy group linked via an ethylamine side chain. The presence of a trifluoromethyl (-CF3) group on the phenyl ring at the ortho position is a key structural feature that is known to significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity.
This compound is also known by the systematic IUPAC name 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride. For the purpose of this guide, we will primarily refer to it by its CAS number or the more descriptive name, 2-[2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride.
Chemical Structure and Properties
The chemical structure of 2-[2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride is depicted below:
Figure 1: Chemical Structure of 2-[2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride
Caption: 2D structure of the compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1258652-45-7 | [Internal] |
| Molecular Formula | C9H11ClF3NO | [1] |
| Molecular Weight | 241.64 g/mol | [1] |
| IUPAC Name | 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride | [2][3] |
| Synonyms | 2-[2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride | [4][5] |
| Physical Form | Likely a solid, as it is a hydrochloride salt. | [Inferred] |
| Melting Point | No data available. | [4] |
| Boiling Point | No data available. | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | [Inferred] |
It is important to note that one source explicitly states that the toxicological, ecological, and physiochemical properties have not been fully investigated[4].
Synthesis and Manufacturing
A detailed, experimentally validated synthesis protocol for the free amine, 2-(2-trifluoromethylphenoxy)ethylamine, has been reported. The hydrochloride salt can then be readily prepared by treating the free amine with hydrochloric acid.
Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine (Parent Compound)
The synthesis involves a Williamson ether synthesis followed by purification.
Reaction Scheme:
Caption: Synthesis workflow for 2-(2-Trifluoromethylphenoxy)ethylamine.
Experimental Protocol:
-
To a suspension of sodium hydride (2.72 g, 67.9 mmol, 2.2 eq, 60% by wt. in mineral oil) in 100 mL of dry tetrahydrofuran (THF) at 0 °C, add 2-trifluoromethylphenol (5.0 g, 30.9 mmol).
-
Once the 2-trifluoromethylphenol has dissolved, add 2-chloroethylamine hydrochloride (7.88 g, 67.9 mmol, 2.2 eq).
-
Stir the reaction mixture at room temperature for 18 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between 200 mL of methylene chloride and 50 mL of water.
-
Separate the organic layer, dry it over sodium sulfate (Na2SO4), and concentrate it in vacuo to obtain the title compound, 2-(2-trifluoromethylphenoxy)ethylamine[4].
Formation of the Hydrochloride Salt:
To obtain 2-[2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride, the resulting free amine can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent). The hydrochloride salt will typically precipitate and can be collected by filtration and dried.
Potential Applications and Biological Activity
While no specific biological activity has been reported for CAS 1258652-45-7, the broader class of phenoxy ethanamine derivatives has shown significant potential in various therapeutic areas.
Antiparasitic Activity
A study on benzyl-phenoxy-ethanamine derivatives revealed their trypanocidal activity. These compounds were found to bind with high affinity to a specific protein in Trypanosoma equiperdum, and their in vitro activity against the parasite correlated with their binding affinity. This suggests that the phenoxy ethanamine scaffold could be a promising starting point for the development of new anti-trypanosomal agents[2].
Anticancer Activity
Several studies have highlighted the potential of phenoxy ethanamine derivatives as anticancer agents.
-
Inhibition of Ovarian Cancer Cells: A related compound, N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine-HCl (DPPE), demonstrated growth-inhibitory effects on a human ovarian cancer cell line. The proposed mechanism of action involves the inhibition of protein kinase C (PKC) activity and the phosphorylation of mitogen-activated protein kinase (MAPK)[5].
-
Activity against Breast Cancer Cells: Novel benzo[d]imidazo[2,1-b]thiazole derivatives incorporating a phenoxy ethanamine moiety have been synthesized and evaluated for their cytotoxic effects against the MCF-7 human breast cancer cell line. Some of these compounds showed significant inhibitory effects, and docking studies suggested they bind to the estrogen receptor alpha[1].
-
Clinical Investigations: A phase II clinical trial investigated the combination of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine.HCl (DPPE) and doxorubicin in patients with metastatic breast cancer, suggesting the potential for this class of compounds in combination chemotherapy[6].
The trifluoromethyl group in 2-[2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride is expected to enhance its lipophilicity and metabolic stability, which could lead to improved pharmacokinetic and pharmacodynamic properties compared to non-fluorinated analogs. This makes it an interesting candidate for further investigation within these therapeutic areas.
Safety and Handling
Specific safety and toxicology data for 2-[2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride are not available. However, based on the known hazards of similar aromatic amines and fluorinated compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
It is crucial to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
2-[2-(trifluoromethyl)phenoxy]ethan-1-amine hydrochloride (CAS 1258652-45-7) is a chemical building block with significant potential for research and development, particularly in the fields of oncology and infectious diseases. While specific experimental data for this compound is sparse, the available information on its synthesis and the biological activities of its structural analogs provide a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers, offering insights into its synthesis, potential applications, and safe handling. As with any novel compound, further experimental characterization of its physicochemical properties, biological activity, and toxicological profile is warranted.
References
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Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. PrepChem.com. [Link]
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Characterization of a benzyl-phenoxy-ethanamine binding protein in Trypanosoma equiperdum and the possible relation between binding affinity and trypanocidal activity. Sci-Hub. [Link]
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Growth‐inhibitory Effects of N, N‐Diethyl‐2‐[4‐(phenylmethyl)phenoxy]‐ethanamine‐HCl Combined with Cisplatin on Human Ovarian Cancer Cells Inoculated into Nude Mice. NIH. [Link]
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Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. ResearchGate. [Link]
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Phase II Trial of N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine.HCl and Doxorubicin Chemotherapy in Metastatic Breast Cancer. American Cancer Society Journals. [Link]
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1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride. Chem-Space. [Link]
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1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride. Molport. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride in Cell Culture Assays
Introduction: Unveiling the Research Potential of a Well-Characterized Psychoactive Compound
1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride is the chemical name for the active pharmaceutical ingredient more commonly known as Fluvoxamine.[1] Fluvoxamine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) used in the treatment of obsessive-compulsive disorder (OCD) and depression.[2] Its primary therapeutic action is attributed to the blockade of the serotonin transporter (SERT), which increases the synaptic availability of serotonin.[3]
Beyond its well-established role as an SSRI, Fluvoxamine exhibits a fascinating polypharmacology that makes it a valuable tool for in-vitro research. Notably, it is a potent agonist of the sigma-1 receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface.[4][5][6] The sigma-1 receptor is a key regulator of cellular stress responses, calcium signaling, and inflammation.[5][6][7][8] This dual activity on both SERT and S1R provides a rich field for investigation in various cellular contexts, from neuroscience to immunology and oncology.
These application notes will provide researchers with the foundational knowledge and detailed protocols to effectively utilize this compound (Fluvoxamine) in cell culture assays. We will delve into its mechanisms of action, provide guidance on its preparation and handling, and offer step-by-step protocols for assessing its effects on cell viability, cytotoxicity, and apoptosis.
Mechanisms of Action: A Tale of Two Targets
The cellular effects of Fluvoxamine are primarily mediated through two distinct molecular targets:
-
Serotonin Transporter (SERT): As an SSRI, Fluvoxamine binds to SERT, inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. In a cell culture setting, this activity is most relevant when studying serotonergic neurons or co-culture systems involving these cells.
-
Sigma-1 Receptor (S1R): Fluvoxamine is a high-affinity agonist for the S1R.[4][5] The S1R is a ligand-operated chaperone protein that modulates a variety of cellular processes, including:
-
Calcium Signaling: The S1R is enriched at the mitochondria-associated ER membrane (MAM), where it regulates calcium flux between the ER and mitochondria.[5][8]
-
ER Stress Response: The S1R plays a crucial role in mitigating endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[7][8]
-
Inflammation: Through its interaction with various signaling molecules, the S1R can modulate inflammatory pathways.[4]
-
The engagement of the S1R by Fluvoxamine is thought to underlie many of its non-canonical effects, including its potential anti-inflammatory and neuroprotective properties.[4][7]
Experimental Planning: Key Considerations
Before initiating experiments with Fluvoxamine, several factors should be considered to ensure robust and reproducible data:
| Consideration | Recommendations |
| Cell Line Selection | The choice of cell line is critical and should be guided by the research question. For neuroprotection studies, neuronal cell lines (e.g., SH-SY5Y, PC12) are appropriate. For immunological studies, immune cells (e.g., macrophages, microglia) should be used. |
| Concentration Range | The effective concentration of Fluvoxamine can vary significantly depending on the cell type and the endpoint being measured. A wide concentration range (e.g., 10 nM to 100 µM) should be tested initially to determine the optimal working concentration.[9][10][11] |
| Incubation Time | The duration of exposure to Fluvoxamine will influence the observed cellular response. Short incubation times (e.g., 1-4 hours) may be sufficient to observe signaling events, while longer incubations (e.g., 24-72 hours) are typically required for assessing effects on cell viability and proliferation.[12][13] |
| Solvent and Controls | Fluvoxamine hydrochloride is generally soluble in water or cell culture medium. However, if a stock solution is prepared in a solvent like DMSO, a vehicle control (medium with the same concentration of DMSO) must be included in all experiments. |
Protocols
Preparation and Handling of Fluvoxamine Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile, nuclease-free water or a suitable solvent like DMSO.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15]
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of Fluvoxamine or a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[14][15]
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[12][13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or SDS-HCl solution) to each well to dissolve the formazan crystals.[15][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12][14]
Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.[17][18][19][20][21]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[17]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18][20][21]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[17][20][21]
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[17]
Apoptosis Assessment: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation can be measured using a variety of commercially available kits.[22][23][24][25][26]
Signaling Pathway Leading to Caspase-3 Activation
Caption: Simplified signaling cascade of ER stress-induced apoptosis via the IRE1 pathway.
Protocol (using a luminogenic substrate):
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to use a white-walled 96-well plate for luminescence-based assays.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[22]
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well, typically in a 1:1 ratio with the culture medium.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Interpretation and Further Investigations
-
A decrease in MTT signal and an increase in LDH release and caspase-3/7 activity would suggest that Fluvoxamine induces cytotoxicity and apoptosis in the tested cell line at the given concentrations.
-
Conversely, a protective effect against a known toxin would be indicated by an increase in MTT signal and a decrease in LDH and caspase activity compared to the toxin-alone control.
-
To further elucidate the mechanism of action, researchers can investigate the involvement of the sigma-1 receptor by using a selective S1R antagonist (e.g., NE-100) in co-treatment experiments.
-
Downstream signaling pathways, such as the unfolded protein response (UPR), can be investigated by examining the expression and phosphorylation of key proteins like IRE1 and eIF2α via Western blotting or other immunoassays.[27][28][29][30][31]
Conclusion
This compound (Fluvoxamine) is a versatile research tool with well-defined activities on the serotonin transporter and the sigma-1 receptor. The protocols outlined in these application notes provide a solid foundation for investigating its diverse cellular effects. By carefully designing experiments and considering the multifaceted nature of this compound, researchers can uncover novel insights into a wide range of biological processes.
References
-
Title: Fluvoxamine: A Review of Its Mechanism of Action and Its Role in COVID-19 Source: Frontiers in Pharmacology URL: [Link]
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Title: The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate Source: International Journal of Molecular Sciences URL: [Link]
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Title: Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases Source: International Journal of Molecular Sciences URL: [Link]
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Title: Mechanism of ER Stress Signaling by IRE1 Source: Frontiers in Cell and Developmental Biology URL: [Link]
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Title: What is the mechanism of Fluvoxamine Maleate? Source: Patsnap Synapse URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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Title: Fluvoxamine Source: StatPearls - NCBI Bookshelf URL: [Link]
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Title: Fluvoxamine (Luvox): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing Source: WebMD URL: [Link]
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Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
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Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PLOS ONE URL: [Link]
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Title: Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases Source: MDPI URL: [Link]
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Title: IRE1 and efferent signaling from the endoplasmic reticulum Source: Journal of Cell Science URL: [Link]
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Title: Pharmacology of Fluvoxamine (Luvox) ; Mechanism of action, Pharmacokinetics, Uses, Effects Source: YouTube URL: [Link]
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Title: IRE1 and efferent signaling from the endoplasmic reticulum Source: PubMed URL: [Link]
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Title: Sigma-1 Receptor (Pathway) Source: Penchant Research Library URL: [Link]
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Title: Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease Source: International Journal of Molecular Sciences URL: [Link]
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Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]
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Title: Targeting sigma-1 receptor signaling by endogenous ligands for cardioprotection Source: Expert Opinion on Therapeutic Targets URL: [Link]
-
Title: Sigma-1 receptor Source: Wikipedia URL: [Link]
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Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]
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Title: Caspase-3 Activation Assay Source: Reaction Biology URL: [Link]
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Title: Low-Dose Fluvoxamine Modulates Endocytic Trafficking of SARS-CoV-2 Spike Protein: A Potential Mechanism for Anti-COVID-19 Protection by Antidepressants Source: Frontiers in Pharmacology URL: [Link]
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Title: Evaluation of Oxidant-Antioxidant Status of Fluvoxamine on Human Lymphocyte Cell Culture Source: DergiPark URL: [Link]
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Title: Fluvoxamine, an anti-depressant, inhibits human glioblastoma invasion by disrupting actin polymerization Source: Oncotarget URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
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"protocol for dissolving 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride for experiments"
An In-Depth Guide to the Preparation of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride Solutions for Research Applications
Abstract
This application note provides a detailed protocol and scientific rationale for the dissolution of this compound (CAS: 1258652-45-7), a compound of interest in drug development and chemical research. The protocol emphasizes the critical interplay between the compound's chemical structure, solvent selection, and pH to ensure solution stability and experimental reproducibility. We present step-by-step methodologies for preparing both aqueous and organic stock solutions, a troubleshooting guide, and essential safety precautions. The principles discussed herein are designed to equip researchers with the expertise to handle this and structurally similar amine hydrochloride salts effectively.
Compound Overview and Physicochemical Properties
This compound is a primary amine salt. The presence of a trifluoromethyl (-CF3) group on the benzene ring significantly influences its properties. The -CF3 group is highly electron-withdrawing and is known to increase metabolic stability and lipophilicity in parent molecules.[1][2] However, the compound is supplied as a hydrochloride salt, which protonates the primary amine (R-NH3+ Cl-). This salt form is intentionally used to dramatically increase its solubility in aqueous media compared to its free base form.[3][4]
| Property | Data | Source(s) |
| Chemical Name | This compound | [5] |
| Synonym(s) | 2-[3-(trifluoromethyl)phenoxy]ethanamine hydrochloride | N/A |
| CAS Number | 1258652-45-7 | [6][7] |
| Molecular Formula (Salt) | C₉H₁₁ClF₃NO | [6] |
| Molecular Weight (Salt) | 241.64 g/mol | [6] |
| Molecular Formula (Free Base) | C₉H₁₀F₃NO | [5][8] |
| Predicted XlogP (Free Base) | 1.9 | [5][8] |
| Chemical Structure (Salt) | ![]() | PubChem CID: 5236284[5] |
Critical Safety and Handling Precautions
Before handling, it is imperative to consult the material's Safety Data Sheet (SDS). The following are general but essential safety guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect prior to use), safety goggles or a face shield, and a lab coat.[9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[9][10]
-
Handling: Avoid direct contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly.[10][11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location.[10][12] Some suppliers may recommend refrigerated storage (e.g., 2-8°C).[9]
-
First Aid: In case of exposure, move to fresh air if inhaled, rinse eyes cautiously with water for at least 15 minutes, and wash skin with plenty of soap and water. Seek medical attention immediately.[11]
The Science of Dissolution: pH-Dependent Solubility
The key to successfully preparing solutions of this compound is understanding its nature as an amine salt. In an aqueous environment, the hydrochloride salt exists in a pH-dependent equilibrium with its corresponding free base form.
-
Acidic to Neutral pH (pH < 7): In this range, the primary amine group remains protonated (R-NH3+). This ionic state confers significant hydrophilicity, allowing the compound to readily dissolve in aqueous solvents.[3]
-
Basic pH (pH > 7): As the pH increases, the amine group is deprotonated to its neutral, free base form (R-NH2). The free base is significantly more lipophilic and less water-soluble.[3] Adding a base to an aqueous solution of the hydrochloride salt will likely cause the compound to precipitate.[3][13]
This relationship is the guiding principle for solvent selection and solution preparation. For experiments in aqueous systems (e.g., cell culture), it is critical to ensure the final pH of the stock solution and the experimental medium does not become basic.
Caption: pH-driven equilibrium of the amine hydrochloride salt.
Experimental Dissolution Protocols
The following protocols provide step-by-step instructions for preparing stock solutions. The choice of solvent depends entirely on the downstream application.
Caption: General workflow for preparing a stock solution.
Protocol 4.1: Preparation of an Aqueous Stock Solution
This protocol is recommended for applications such as cell culture, enzymatic assays, and other buffered physiological systems.
-
Calculate and Weigh: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM). Weigh the solid accurately in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the required volume of a suitable aqueous buffer. Sterile Phosphate-Buffered Saline (PBS, pH 7.4) or sterile water are common starting points.
-
Dissolution:
-
Cap the container securely and vortex vigorously for 30-60 seconds.
-
If the solid is not fully dissolved, place the container in a bath sonicator for 5-10 minutes.
-
Avoid excessive heating, as it may degrade the compound. Most hydrochloride salts dissolve readily at room temperature.[4]
-
-
Verification and Sterilization:
-
Visually inspect the solution against a dark background to ensure no solid particles remain. The solution should be clear and colorless.
-
If sterility is required for cell culture, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile container. This is a critical self-validating step to prevent contamination.
-
-
pH Check (Optional but Recommended): For sensitive applications, measure the pH of the final stock solution. The inherent acidity of the hydrochloride salt will likely lower the pH of an unbuffered solvent like water.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 4.2: Preparation of an Organic Stock Solution
This protocol is suitable for chemical synthesis or when a high concentration stock is needed that exceeds the compound's aqueous solubility limit.
-
Calculate and Weigh: As in Protocol 4.1, accurately weigh the required mass of the compound into a suitable container (e.g., an amber glass vial).
-
Solvent Selection & Addition:
-
Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions for many research compounds.
-
Ethanol (95% or absolute) is another viable option.[4]
-
Add the calculated volume of the chosen organic solvent to the solid.
-
-
Dissolution: Cap the container and vortex. Gentle warming in a water bath (30-40°C) can be employed if necessary, but always check for complete dissolution after the solution returns to room temperature. Sonication can also be used.
-
Verification: Ensure the solution is clear and free of particulates.
-
Storage: Store in tightly sealed containers, protected from light and moisture, at -20°C. Note that DMSO freezes at approximately 18.5°C.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound fails to dissolve in aqueous buffer. | The desired concentration exceeds the solubility limit. | Try preparing a more dilute solution. Alternatively, use a co-solvent system (e.g., 10% DMSO in PBS), but verify solvent compatibility with the downstream assay. |
| Aqueous solution becomes cloudy after addition. | The pH of the buffer is too high (basic), causing precipitation of the free base. | Use a buffer with a slightly lower pH (e.g., pH 6.5-7.2). Verify the pH of your buffer stock. Do not use alkaline buffers. |
| Solution is clear initially but forms precipitate over time. | Poor stability at storage temperature, or slow precipitation. | Ensure the storage container is sealed tightly. Store at a lower temperature (-80°C). Avoid repeated freeze-thaw cycles by making single-use aliquots. |
| Inconsistent experimental results. | Degradation of the compound in solution or inaccurate concentration. | Prepare fresh stock solutions regularly. Verify the accuracy of the balance used for weighing. Ensure the solution is homogeneous before taking an aliquot. |
References
- BenchChem. (n.d.). Degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of Halogenated Benzene Derivatives.
- Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem.
- Angene Chemical. (2024, August 27). Safety Data Sheet.
- PubChemLite. (n.d.). This compound.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- TCI Chemicals. (2018, October 3). Safety Data Sheet.
- ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?.
- BLD Pharmatech. (n.d.). Safety Data Sheet.
- University of Alberta. (n.d.). Isolation (Recovery) of amines.
- Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- ChemicalBook. (2023, May 4). 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride.
- BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
- PubChemLite. (n.d.). 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride.
Sources
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Application Notes and Protocols: Investigating the Neuropharmacological Profile of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride
Audience: Researchers, scientists, and drug development professionals in neuroscience.
Disclaimer: The following application notes and protocols are a hypothetical guide for the initial investigation of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride. As of the date of this document, there is a lack of specific published research on the neuropharmacological activity of this particular compound. The proposed mechanisms and protocols are based on the analysis of its structural motifs and the known activities of analogous compounds. All procedures described herein require rigorous experimental validation.
Introduction: A Structural Rationale for Neurological Investigation
This compound is a novel chemical entity whose structural features suggest a potential for interaction with key targets in the central nervous system. The molecule is comprised of two key moieties: a trifluoromethylbenzene group and an aminoethoxy side chain.
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This group is known to increase metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3][4] Notably, the trifluoromethylphenyl motif is present in a number of neuroactive compounds, including the selective serotonin reuptake inhibitor (SSRI) fluoxetine, which features a trifluoromethylphenoxy group.[2]
The aminoethoxy portion of the molecule provides a flexible linker to a terminal amine, a common feature in ligands that interact with monoamine transporters and G-protein coupled receptors. Structurally related aminoethoxy ethanols have been explored for their potential as cognitive enhancing agents.[5] Given this combination of structural alerts, it is plausible to hypothesize that this compound may exhibit activity at monoaminergic targets, such as the serotonin transporter (SERT) or the dopamine transporter (DAT).
Hypothesized Mechanism of Action: A Putative Monoamine Transporter Ligand
Based on its structural similarity to known monoamine reuptake inhibitors, a primary hypothesis is that this compound acts as a ligand at the serotonin and/or dopamine transporters. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process. Inhibition of these transporters leads to an increase in the extracellular concentration of serotonin and/or dopamine, which is the mechanism of action for many antidepressant and psychostimulant drugs.[6][7]
The trifluoromethyl group on the phenyl ring may enhance the binding affinity of the compound to the transporter protein, while the protonated amine of the aminoethoxy side chain could interact with key acidic residues in the binding pocket, a characteristic interaction for many transporter ligands.[8][9]
Caption: Workflow for the radioligand binding assay.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the radioligand in the assay buffer to a final concentration close to its Kd value (e.g., 1-2 nM).
-
Prepare a high concentration of the non-specific binding ligand (e.g., 10 µM).
-
Thaw the cell membranes on ice and dilute to the recommended concentration in ice-cold assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membranes.
-
Non-specific Binding Wells: Add assay buffer, radioligand, non-specific binding ligand, and cell membranes.
-
Test Compound Wells: Add assay buffer, radioligand, the corresponding dilution of the test compound, and cell membranes.
-
Run all conditions in triplicate.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mats completely.
-
Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Hypothetical Data Presentation
The results from the radioligand binding assay could be summarized as follows:
| Target | Radioligand | Test Compound Ki (nM) [Hypothetical] | Reference Compound | Reference Ki (nM) |
| hSERT | [³H]-Citalopram | 85 | Fluoxetine | 1-10 |
| hDAT | [³H]-WIN 35,428 | 1250 | Cocaine | 100-500 |
This hypothetical data suggests that the compound has a higher affinity for the serotonin transporter over the dopamine transporter, a profile that might warrant further investigation into its potential as an SSRI-like agent.
Safety and Handling
While specific toxicity data for this compound is not available, general precautions for handling novel research chemicals should be strictly followed. Based on safety data sheets for structurally related compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection. [10]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. [6][11]Avoid contact with skin and eyes. [2]* Storage: Store in a tightly closed container in a cool, dry place. [10]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [10]
Conclusion and Future Directions
The structural characteristics of this compound provide a compelling rationale for its investigation as a neuroactive compound, potentially targeting monoamine transporters. The provided protocol for radioligand binding assays represents a fundamental and crucial first step in elucidating its pharmacological profile.
Should the hypothetical results indicating an affinity for SERT be confirmed, subsequent experiments would be necessary to determine the compound's functional activity (i.e., whether it is an inhibitor or a substrate) using synaptosomal uptake assays. Further studies could also explore its selectivity against other transporters (e.g., norepinephrine transporter) and receptors, its effects in cell-based signaling assays, and ultimately, its behavioral effects in in vivo models.
It must be reiterated that this document is a theoretical guide. All proposed activities and protocols require empirical validation to establish the true neuropharmacological properties of this compound.
References
- (2022). Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis. ACS Chemical Neuroscience.
- (2025).
- (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Science.
- (2025).
- (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- (2002). Cationic Interactions at the Human Dopamine Transporter Reveal Binding Conformations for Dopamine Distinguishable From Those for the Cocaine Analog 2 alpha-carbomethoxy-3 alpha-(4-fluorophenyl)tropane. PubMed.
- (2018). Enhanced Neuronal Survival and Neurite Outgrowth Triggered by Novel Small Organic Compounds Mimicking the LewisX Glycan. PubMed.
- (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PMC - PubMed Central.
- (1974). The effect of acute administration of (meta trifluoromethyl-phenyl)-1-(benzoyl oxy) ethyl amino-2-propane (780 SE) and fenfluramine on human sleep. NIH.
- (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP.
- (2014). Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes. PMC - NIH.
- (2002). Dopamine transporter imaging with fluorine-18-FPCIT and PET. PubMed.
- (n.d.).
- (2017). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers.
- (n.d.). Examples of drugs bearing trifluoromethyl groups (highlighted in green)...
- (1995). Studies on cognitive enhancing agents. II. Antiamnestic and antihypoxic activities of 1-aryl-2-(2-aminoethoxy)ethanols. PubMed.
- (2022). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers.
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- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Framework for Efficacy Testing of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride
These application notes provide a comprehensive framework for the preclinical evaluation of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride, a novel chemical entity with potential psychoactive properties. The experimental design detailed herein is structured to systematically investigate its therapeutic efficacy, beginning with foundational in vitro characterization and progressing to robust in vivo models. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new central nervous system (CNS) active compounds.
The trifluoromethyl moiety is a common feature in many CNS-active drugs, often enhancing metabolic stability and receptor binding affinity[1][2]. The presence of this group, combined with a phenoxyethanamine scaffold, suggests a potential interaction with monoamine neurotransmitter systems, which are critical targets in the treatment of mood and anxiety disorders[3]. Therefore, the following experimental workflow is designed to rigorously test the hypothesis that this compound modulates neuronal signaling pathways relevant to conditions such as depression and anxiety.
Part 1: Foundational In Vitro Characterization
The initial phase of testing is designed to establish the compound's basic pharmacological profile, including its safety at the cellular level, its primary molecular targets, and its metabolic stability.
Initial Cytotoxicity and Neurotoxicity Assessment
Before assessing efficacy, it is crucial to determine the compound's therapeutic window. This is achieved by evaluating its toxicity in a relevant human neuronal cell line, such as the SH-SY5Y neuroblastoma line, which can be differentiated into a more mature neuronal phenotype[4].
Protocol 1: MTT Assay for Cell Viability
-
Cell Culture: Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in a complete culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.
Target Engagement and Functional Activity
Based on the compound's structure, a primary hypothesis is its interaction with monoamine transporters. A panel of binding and uptake assays will elucidate its primary targets and functional effects.
Protocol 2: Monoamine Transporter Binding and Uptake Assays
-
Binding Assays:
-
Utilize commercially available radioligand binding assay kits for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
-
Perform competitive binding experiments using membranes from cells expressing the respective human transporters and a known radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
Incubate the membranes with the radioligand and varying concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound for each transporter.
-
-
Uptake Assays:
-
Use cell lines stably expressing SERT, NET, or DAT.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Add a radiolabeled substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).
-
After a short incubation, terminate the uptake and lyse the cells.
-
Measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC50 for the inhibition of neurotransmitter uptake.
-
In Vitro Metabolism
Assessing the metabolic stability of a new chemical entity is a critical step in early drug development. Human liver microsomes provide a reliable in vitro system for this purpose[5][6].
Protocol 3: Metabolic Stability in Human Liver Microsomes
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time to determine the half-life (t½) and intrinsic clearance.
Table 1: Summary of In Vitro Characterization Data
| Assay | Cell Line/System | Key Parameter(s) | Example Data Points |
| Cytotoxicity (MTT) | SH-SY5Y | IC50 (µM) | 24h, 48h, 72h |
| SERT Binding | HEK293-hSERT membranes | Ki (nM) | |
| NET Binding | HEK293-hNET membranes | Ki (nM) | |
| DAT Binding | HEK293-hDAT membranes | Ki (nM) | |
| Serotonin Uptake Inhibition | HEK293-hSERT cells | IC50 (nM) | |
| Norepinephrine Uptake Inhibition | HEK293-hNET cells | IC50 (nM) | |
| Dopamine Uptake Inhibition | HEK293-hDAT cells | IC50 (nM) | |
| Metabolic Stability | Human Liver Microsomes | t½ (min) |
Part 2: In Vivo Efficacy Assessment in Rodent Models
Following promising in vitro results, the investigation proceeds to in vivo models to assess the compound's therapeutic potential in a complex biological system.
Pharmacokinetics and Brain Penetration
A critical step before efficacy testing is to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, and importantly, its ability to cross the blood-brain barrier.
Protocol 4: Rodent Pharmacokinetic Study
-
Dosing: Administer the compound to rodents (e.g., Sprague-Dawley rats) via intravenous (IV) and oral (PO) routes at a predetermined dose.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Brain Tissue Collection: At the final time point, euthanize the animals and collect brain tissue.
-
Sample Processing: Separate plasma from blood. Homogenize brain tissue.
-
Analysis: Quantify the compound concentration in plasma and brain homogenates using LC-MS/MS.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, oral bioavailability) and the brain-to-plasma ratio.
Behavioral Models of Antidepressant and Anxiolytic Activity
Several well-validated rodent behavioral tests can predict antidepressant and anxiolytic efficacy.
Protocol 5: Forced Swim Test (FST)
The FST is a widely used screening tool for antidepressants. It is based on the principle that an animal will cease attempts to escape an aversive situation (a cylinder of water) when it learns that its actions are futile, a state of "behavioral despair."[7][8]
-
Habituation (Day 1): Place mice or rats individually in a cylinder of water (25°C) for 15 minutes.
-
Dosing (Day 2): Administer the test compound, a positive control (e.g., a known antidepressant), or vehicle 30-60 minutes before the test.
-
Test Session (Day 2): Place the animals back in the water for a 6-minute session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the session. A decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 6: Tail Suspension Test (TST)
Similar to the FST, the TST induces a state of despair in rodents by subjecting them to the stress of being suspended by their tails.
-
Dosing: Administer the test compound, positive control, or vehicle 30-60 minutes before the test.
-
Suspension: Suspend mice by their tails using adhesive tape, ensuring their bodies are hanging freely.
-
Scoring: Record the duration of immobility over a 6-minute period. A reduction in immobility is interpreted as an antidepressant-like effect.
Protocol 7: Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model has high face and predictive validity for depression, as it exposes animals to a variety of mild, unpredictable stressors over several weeks, inducing a state analogous to human depression, including anhedonia.[7][8]
-
Stress Induction: For 4-6 weeks, subject rodents to a daily regimen of varying mild stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, food or water deprivation).
-
Compound Administration: Begin daily administration of the test compound, positive control, or vehicle during the final 2-3 weeks of the stress regimen.
-
Behavioral Assessment:
-
Sucrose Preference Test: Measure the consumption of a sucrose solution versus plain water. A decrease in sucrose preference in the vehicle-treated stress group indicates anhedonia, which should be reversed by an effective antidepressant.
-
Open Field Test: Assess locomotor activity and anxiety-like behavior.
-
-
Biochemical Analysis: At the end of the study, collect brain tissue for further molecular analysis.
Table 2: Expected Outcomes in In Vivo Behavioral Models
| Model | Key Parameter(s) | Expected Outcome for Efficacious Compound |
| Forced Swim Test | Immobility Time (seconds) | Significant decrease compared to vehicle control |
| Tail Suspension Test | Immobility Time (seconds) | Significant decrease compared to vehicle control |
| CUMS Model | Sucrose Preference (%), Locomotor Activity | Reversal of stress-induced decrease in sucrose preference, no hyperactivity |
Part 3: Ex Vivo Molecular Analysis
To elucidate the neurobiological mechanisms underlying the behavioral effects, ex vivo analysis of brain tissue from the in vivo studies is essential.
Neurotransmitter and Metabolite Quantification
Directly measuring changes in monoamine levels in key brain regions can confirm the compound's mechanism of action.
Protocol 8: HPLC-ECD Analysis of Monoamines
-
Brain Dissection: Rapidly dissect key brain regions (e.g., prefrontal cortex, hippocampus, striatum) from animals treated in the behavioral studies.
-
Homogenization: Homogenize the tissue in an acidic solution.
-
Extraction: Precipitate proteins and extract the neurotransmitters.
-
Analysis: Inject the supernatant into an HPLC system with electrochemical detection (ECD) to separate and quantify serotonin, dopamine, norepinephrine, and their major metabolites.
-
Data Analysis: Compare neurotransmitter levels between treatment groups.
Gene and Protein Expression
Changes in neuroplasticity markers, such as Brain-Derived Neurotrophic Factor (BDNF), are implicated in the pathophysiology of depression and the therapeutic action of antidepressants.[7]
Protocol 9: Western Blot for BDNF Expression
-
Protein Extraction: Extract total protein from dissected brain regions (e.g., hippocampus).
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against BDNF and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify band intensity to determine relative protein expression levels.
Visualizations
Experimental Workflow Diagram
Caption: A stepwise workflow for the preclinical evaluation of the test compound.
Hypothesized Mechanism of Action
Caption: Hypothesized dual inhibition of SERT and NET leading to an antidepressant effect.
References
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Kristiyani A, Ikawati Z, Gani AP, Sofro ZM. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. J Herbmed Pharmacol. 2024;13(4):523-536. [Link]
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Cryan JF, Mombereau C, Vassout A. Behavioral Assessment of Antidepressant Activity in Rodents. In: Buccafusco JJ, editor. Methods of Behavior Analysis in Neuroscience. 2nd edition. Boca Raton (FL): CRC Press/Taylor & Francis; 2009. Chapter 7. [Link]
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Martínez-Mayorga K, et al. Synthesis and Biological Activity of 2-(trifluoromethyl)-1H-benzimidazole Derivatives Against Some Protozoa and Trichinella Spiralis. Bioorg Med Chem. 2010;18(16):5832-8. [Link]
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Leroux F, Jeschke P, Schlosser M. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein J Org Chem. 2008;4:13. [Link]
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Olmedo-Quintana M, et al. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres. Bioorg Med Chem Lett. 2005;15(10):2539-42. [Link]
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Application Notes and Protocols: Dosage and Administration of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride in Animal Models
Disclaimer: 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride is a novel investigational compound. The following application notes are based on its chemical structure and established principles of preclinical research. All protocols must be adapted and validated under an approved Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body.
Introduction: Scientific Context and Rationale
This compound, hereafter referred to as "Compound X-HCl," is a small molecule under investigation for its potential therapeutic effects. The chemical structure, featuring a trifluoromethyl group, suggests high metabolic stability, while the aminoethoxy moiety may influence receptor binding and pharmacokinetic properties. The hydrochloride salt form is intended to enhance aqueous solubility, a critical factor for consistent formulation and bioavailability in preclinical studies.[1][2][3]
Preclinical evaluation in animal models is a foundational step in drug development, providing essential data on a compound's safety, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profile.[4] The choice of dosage, administration route, and experimental design profoundly impacts the quality and translatability of these early-stage findings.[5][6][7][8] This guide provides a comprehensive framework for the systematic evaluation of Compound X-HCl in rodent models, emphasizing scientific rigor and ethical considerations.
Compound Properties and Handling
Physicochemical Characteristics
A thorough understanding of the compound's properties is paramount for accurate and reproducible dosing.
| Property | Anticipated Characteristic | Rationale & Implication for Dosing |
| Form | White to off-white crystalline solid | Crystalline form ensures stability and consistency between batches.[9] |
| Salt Form | Monohydrochloride | Enhances aqueous solubility compared to the free base, facilitating formulation.[1][2][3] |
| Aqueous Solubility | Moderately soluble | The hydrochloride salt is expected to improve water solubility, but verification is crucial. Solubility limits will dictate the maximum concentration for liquid formulations.[2][3] |
| Hygroscopicity | Potentially hygroscopic | Hydrochloride salts can absorb atmospheric moisture.[2] Store in a desiccator and weigh quickly to ensure accurate dosing. |
| pKa | Weakly basic (estimated) | The amino group suggests a basic pKa. This is critical for selecting appropriate formulation vehicles to prevent precipitation upon pH changes.[9] |
Safety and Handling
All procedures should be performed in a chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.
Formulation and Vehicle Selection
The goal of formulation is to deliver a precise, stable, and biocompatible dose. The choice of vehicle is critical and can influence drug absorption and animal welfare.[10]
Vehicle Selection Matrix
| Vehicle | Route(s) | Advantages | Considerations & Causality |
| Sterile Saline (0.9% NaCl) | IV, IP, SC, PO | Isotonic, minimal physiological disruption. | Preferred for initial solubility tests. If Compound X-HCl precipitates, alternative vehicles are necessary. |
| 5% Dextrose in Water (D5W) | IV, IP, SC, PO | Isotonic, provides a simple sugar source. | Can be a suitable alternative to saline if stability issues arise. |
| PBS (Phosphate-Buffered Saline) | IP, SC, PO | Buffered to physiological pH (~7.4). | The buffering capacity can help maintain the solubility of pH-sensitive compounds like Compound X-HCl. |
| 5% DMSO + 40% PEG300 + 55% Saline | IV, IP, PO | Co-solvent system for poorly soluble compounds.[11] | DMSO enhances solubility but can have pharmacological effects. Limit DMSO to the lowest effective concentration. PEG300 is a common solubilizing agent. This vehicle must be tested for tolerability. |
| 0.5% Methylcellulose in Water | PO | Forms a suspension for oral administration. | Ideal if Compound X-HCl cannot be fully dissolved at the required concentration. Ensures uniform delivery if properly mixed.[12] |
Protocol: Preparation of a 10 mg/mL Dosing Solution
This protocol describes the preparation of a stock solution for oral administration, assuming solubility in a buffered saline solution.
Materials:
-
Compound X-HCl
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 15 mL conical tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Sonicator (water bath)
Procedure:
-
Calculate Required Mass: For 10 mL of a 10 mg/mL solution, weigh out 100 mg of Compound X-HCl.
-
Initial Dissolution: Add the weighed compound to a 15 mL conical tube. Add 8 mL of sterile PBS.
-
Solubilization: Vortex the mixture vigorously for 2 minutes. If solids remain, place the tube in a sonicator bath for 15-minute intervals until the compound is fully dissolved.
-
Final Volume Adjustment: Once dissolved, add PBS to bring the final volume to 10 mL. Invert the tube several times to ensure homogeneity.
-
Verification: The final solution should be clear and free of particulates. Document the final concentration, date, and batch number. Store appropriately (e.g., at 4°C, protected from light) based on stability data.
Administration Routes: Protocols and Best Practices
The choice of administration route is a critical experimental parameter that dictates the pharmacokinetic profile of the compound.[13] Preclinical studies often employ multiple routes to simulate various potential clinical applications.[4][11]
Experimental Workflow Overview
Caption: General workflow for in vivo compound administration.
Oral Gavage (PO) Administration in Mice
Oral gavage ensures a precise dose is delivered directly to the stomach.[14] This route is common for drugs intended for oral use in humans.
Materials:
-
20-22 gauge, 1.5-inch curved, ball-tipped feeding needle.[14][15]
-
1 mL syringe.
-
Prepared dosing solution.
Step-by-Step Protocol:
-
Animal Restraint: Gently restrain the mouse by scruffing the loose skin over the shoulders to immobilize the head and prevent movement.[15][16] The animal should be held in an upright, vertical position.
-
Measure Cannula Length: Before the first procedure, measure the appropriate length for the gavage tube by holding it alongside the animal, from the tip of the nose to the last rib, to ensure it will reach the stomach.[14][15]
-
Cannula Insertion: Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the hard palate towards the back of the throat.[14][16]
-
Entering the Esophagus: As the needle reaches the pharynx, the mouse will naturally swallow, allowing the tube to pass easily into the esophagus. Crucially, never force the needle. If resistance is met, it may have entered the trachea; withdraw immediately and restart.[16][17]
-
Dose Administration: Once the needle is in place, dispense the solution smoothly and steadily.
-
Withdrawal: After administration, remove the needle in a single, smooth motion following the same path it entered.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.[16]
Intravenous (IV) Injection in Rats (Lateral Tail Vein)
IV administration provides 100% bioavailability and rapid distribution, making it ideal for PK studies and acute efficacy models.[18]
Materials:
-
25-27 gauge needle with a 1 mL syringe.[19]
-
Heat lamp or warm water to induce vasodilation.
-
70% isopropyl alcohol wipes.
Step-by-Step Protocol:
-
Preparation: Warm the rat's tail using a heat lamp or by immersing it in warm water (30-35°C) to dilate the lateral tail veins, making them more visible and accessible.[18][21]
-
Restraint: Place the rat in an appropriately sized restraining device, ensuring it is secure but not overly constricted, with the tail accessible.[20][22]
-
Site Preparation: Gently wipe the tail with an alcohol pad to clean the injection site. The two lateral tail veins are the primary targets.[18]
-
Needle Insertion: With the needle's bevel facing up, align it parallel to the vein and insert it at a shallow angle (approximately 30 degrees) into the distal portion of the vein.[18] A successful insertion is often confirmed by a "flash" of blood entering the needle hub.
-
Injection: Administer the compound slowly and evenly.[18] Watch for any swelling at the injection site (extravasation), which indicates the needle is not properly in the vein. If this occurs, stop the injection, withdraw the needle, and attempt at a more proximal site.
-
Withdrawal and Pressure: After the injection is complete, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[19]
-
Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Dose-Ranging and Study Design
A well-structured study design is essential for generating reliable and reproducible data.[4][5]
Dose Selection Rationale
Initial dose selection should be based on in vitro potency (e.g., IC50 or EC50 values) and any available preliminary toxicity data. A typical dose-finding study might include 3-5 dose levels, spaced logarithmically (e.g., 1, 3, 10, 30 mg/kg), along with a vehicle control group.
Experimental Design Framework
Caption: A typical parallel-group dose-response study design.
Conclusion and Future Directions
The protocols outlined in this document provide a foundational approach for the in vivo evaluation of this compound. Adherence to these methodical and ethically grounded procedures is essential for generating high-quality, reproducible data. The insights gained from these initial dose-ranging and administration studies will be critical for designing more complex efficacy and safety pharmacology studies, ultimately determining the therapeutic potential of this novel compound.
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- Newcastle University. Oral Gavage in the Mouse. Research Animal Training.
- Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
- NIH Office of Animal Care and Use (OACU). Rodent Administration Route Tutorial.
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Application Notes and Protocols: A Research Primer for the Characterization of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride (ATEB-HCl) in Ion Channel Studies
Introduction: Navigating the Frontier of Ion Channel Modulators
1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride, hereafter referred to as ATEB-HCl, is a substituted phenyl-ether amine whose biological activity remains largely uncharacterized in publicly available literature. Its structural motifs, including a trifluoromethyl group (a common feature in bioactive molecules for improving metabolic stability and membrane permeability) and a flexible aminoethoxy side chain, suggest a potential for interaction with biological macromolecules such as ion channels.
This document serves as a comprehensive methodological guide for researchers seeking to investigate the potential effects of novel compounds like ATEB-HCl on ion channel function. Rather than detailing established applications, this guide provides a strategic framework and detailed protocols for the systematic screening and mechanistic characterization of ATEB-HCl as a potential ion channel modulator. The experimental designs described herein are based on established, field-proven techniques in ion channel pharmacology and electrophysiology, providing a robust pathway from initial screening to in-depth mechanistic analysis.
Preliminary Compound Characterization: The Foundation of Reproducibility
Prior to any biological assessment, the fundamental physicochemical properties of ATEB-HCl must be established to ensure experimental validity and reproducibility. This initial step prevents common artifacts and ensures accurate dosing.
Solubility and Stability Assessment
The solubility of ATEB-HCl in aqueous buffers is critical for preparing accurate stock solutions and avoiding precipitation during experiments.
Protocol 1: Aqueous Solubility Determination
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of ATEB-HCl in a suitable solvent such as DMSO or ethanol.
-
Serial Dilution: Create a series of dilutions from the stock solution into the primary experimental buffer (e.g., extracellular recording solution, cell culture medium).
-
Visual & Spectroscopic Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, particulates) after a defined incubation period (e.g., 30 minutes) at the experimental temperature.
-
Quantitative Measurement: For a more precise determination, centrifuge the solutions and measure the concentration of the supernatant using UV-Vis spectroscopy or HPLC. The highest concentration that shows no precipitation is the working aqueous solubility limit.
Cytotoxicity Screening
A preliminary assessment of cytotoxicity is essential to distinguish between direct effects on ion channels and indirect effects resulting from cell death.
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Plating: Plate a suitable cell line (e.g., HEK293, CHO) in a 96-well plate and allow cells to adhere overnight.
-
Compound Incubation: Treat the cells with a range of ATEB-HCl concentrations (e.g., 100 nM to 100 µM) for a period relevant to the planned ion channel experiments (e.g., 24 hours).
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Readout: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, acidified isopropanol) and measure the absorbance at ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. This will determine the non-toxic concentration range for subsequent functional assays.
Primary Screening: Identifying Ion Channel Activity with Patch-Clamp Electrophysiology
Manual or automated patch-clamp electrophysiology is the gold standard for assessing direct interactions between a compound and an ion channel. This section outlines a systematic approach to screen ATEB-HCl against a panel of key voltage-gated ion channels.
Experimental Workflow for Compound Characterization
The following diagram illustrates a logical workflow for progressing from initial screening to detailed mechanistic studies of a novel compound like ATEB-HCl.
Caption: Workflow for Novel Ion Channel Modulator Characterization.
Protocol 3: Voltage-Clamp Screening for NaV Channel Modulation
This protocol is designed to detect state-dependent block of voltage-gated sodium (NaV) channels, a common mechanism for local anesthetics and anticonvulsants.
Cell Preparation: Use a cell line stably expressing a specific NaV subtype (e.g., HEK293-NaV1.7).
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
Voltage Protocol & Rationale:
-
Establish Whole-Cell Configuration: Clamp the cell at a holding potential of -100 mV.
-
Baseline Current (Pre-Compound):
-
Apply a brief depolarizing step to 0 mV for 20 ms to elicit the peak inward Na+ current.
-
Repeat this step at a low frequency (e.g., 0.1 Hz) to monitor the current in the resting state.
-
-
Compound Application: Perfuse the cell with the external solution containing ATEB-HCl (e.g., 10 µM).
-
Assess Tonic Block (Resting State Block): Continue applying the 0.1 Hz pulse protocol. A reduction in the peak current amplitude indicates tonic block of the channel in its resting state.
-
Assess Phasic Block (Use-Dependent Block):
-
Apply a train of depolarizing pulses to 0 mV at a higher frequency (e.g., 10 Hz).
-
Rationale: Rapid pulsing encourages channels to cycle through the open and inactivated states. If ATEB-HCl preferentially binds to these states, the block will accumulate with each pulse, resulting in a greater reduction of current compared to the tonic block. This phenomenon is known as use-dependence.
-
-
Washout: Perfuse the cell with the control external solution to check for reversibility of the effect.
Data Analysis:
-
Tonic Block (%): (1 - (IPeak_Tonic_ATEB / IPeak_Tonic_Control)) * 100
-
Phasic Block (%): (1 - (IPeak_Phasic_ATEB / IPeak_Phasic_Control)) * 100
| Parameter | Description | Example Data (Hypothetical) |
| Test Concentration | Concentration of ATEB-HCl used for screening. | 10 µM |
| Tonic Block | Inhibition of the channel from the resting state. | 15.2 ± 2.1% |
| Phasic Block (10 Hz) | Cumulative inhibition during high-frequency stimulation. | 58.7 ± 4.5% |
| IC50 (Tonic) | Concentration for 50% tonic inhibition. | > 30 µM |
| IC50 (Phasic) | Concentration for 50% phasic inhibition. | 8.9 µM |
Mechanistic Studies: Unraveling the "How" and "Why"
If ATEB-HCl demonstrates significant activity in the primary screen, the next phase is to elucidate its mechanism of action. This involves determining its potency, voltage-dependence, and effects on channel gating kinetics.
Protocol 4: Determining Concentration-Response and IC50
-
Establish Stable Recording: Obtain a whole-cell recording and establish a stable baseline current using the stimulation protocol that elicited the most robust effect (e.g., 10 Hz phasic protocol).
-
Cumulative Concentration Application: Apply increasing concentrations of ATEB-HCl in a cumulative manner, allowing the effect at each concentration to reach a steady state before applying the next.
-
Data Collection: Record the peak current at each concentration.
-
Hill Equation Fit: Normalize the response at each concentration to the control (0% inhibition) and a maximal blocking concentration (100% inhibition). Fit the data to the Hill equation to determine the IC50 (concentration for 50% inhibition) and the Hill slope.
Response = Bottom + (Top - Bottom) / (1 + (IC50 / [Concentration])^HillSlope)
Protocol 5: Assessing Voltage-Dependence of Block
This protocol determines if the affinity of ATEB-HCl for the channel changes at different membrane potentials, which can provide insight into its binding site.
-
Steady-State Inactivation Protocol:
-
From a holding potential of -120 mV, apply a series of 500 ms prepulses ranging from -120 mV to -10 mV.
-
Immediately following each prepulse, apply a test pulse to 0 mV to measure the fraction of channels that are available to open.
-
-
Data Acquisition: Perform this protocol first in the control condition and then in the presence of ATEB-HCl (at a concentration near its IC50).
-
Boltzmann Fit: Plot the normalized peak current from the test pulse against the prepulse potential. Fit the data to a Boltzmann function to determine the V1/2 of inactivation (the voltage at which half the channels are inactivated).
-
Analysis: A hyperpolarizing shift (a more negative V1/2) in the presence of ATEB-HCl indicates that the compound preferentially binds to and stabilizes the inactivated state of the channel.
Conclusion and Future Directions
This document provides a foundational strategy for the systematic evaluation of this compound (ATEB-HCl) as a potential ion channel modulator. By progressing from fundamental physicochemical characterization to high-fidelity patch-clamp screening and detailed mechanistic studies, researchers can build a comprehensive pharmacological profile of this novel compound. A positive "hit" from this workflow—for instance, state-dependent block of a specific NaV or CaV subtype—would warrant further investigation into its subtype selectivity, in vivo efficacy, and potential as a therapeutic lead or research tool.
References
-
Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Improved patch-clamp techniques for high-resolution current recording from cells and cell-free membrane patches. Pflügers Archiv, 391(2), 85-100. [Link]
-
Hille, B. (2001). Ion Channels of Excitable Membranes (3rd ed.). Sinauer Associates. [Link]
-
Bean, B. P., Cohen, C. J., & Tsien, R. W. (1983). Lidocaine block of cardiac sodium channels. The Journal of general physiology, 81(5), 613–642. [Link]
-
Goutelle, S., Maurin, M., Rougier, F., Barbaut, X., Bourguignon, L., Ducher, M., & Maire, P. (2008). The Hill equation: a review of its capabilities in pharmacological modelling. Fundamental & clinical pharmacology, 22(6), 633–648. [Link]
-
Wang, G. K., & Wang, S. Y. (2003). State-dependent block of voltage-gated Na+ channels by local anesthetics and anticonvulsants. Acta pharmacologica Sinica, 24(5), 385–393. [Link]
"handling and storage guidelines for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride in the lab"
Abstract
This document provides comprehensive guidelines for the safe handling and storage of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride (CAS No. 104774-96-1) in a laboratory setting. As a specialized chemical intermediate, proper handling is paramount to ensure the integrity of the compound and the safety of laboratory personnel. These protocols are designed for researchers, scientists, and drug development professionals, offering a framework built on established principles of chemical safety and laboratory best practices. Due to the limited availability of specific hazard data for this compound, a conservative approach based on the chemical's structural motifs—an amine hydrochloride and a trifluoromethylbenzene group—is strongly advised. A thorough, institution-specific risk assessment should precede any handling of this material.
Introduction and Chemical Profile
This compound is a substituted aromatic amine derivative. The presence of a primary amine hydrochloride suggests potential hygroscopicity, while the trifluoromethyl group can impact the compound's chemical reactivity and metabolic stability in research applications. A detailed understanding of its properties is the foundation for safe handling.
Chemical and Physical Properties
A summary of the known and predicted properties for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene and its hydrochloride salt is presented below. This data should be used as a guide, and empirical verification is recommended where critical.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 104774-96-1 | [1] |
| Molecular Formula | C₉H₁₁ClF₃NO | [2] |
| Molecular Weight | 241.64 g/mol | [1][2] |
| Appearance | Assumed to be a solid | Inferred |
| Predicted XlogP | 1.9 | [3][4] |
| Inferred Hazards | Likely skin and eye irritant. May be harmful if swallowed or inhaled. Potential for hygroscopicity. | [5][6] |
Hazard Identification and Personal Protective Equipment (PPE)
Given the absence of a comprehensive toxicological profile, this compound must be handled as a substance of unknown toxicity. The primary hazards are inferred from its functional groups.
-
Skin and Eye Irritation: Amine hydrochlorides can be corrosive or irritating upon contact.[7]
-
Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[6]
-
Hygroscopicity: The hydrochloride salt is likely to absorb moisture from the air, which can affect its physical state and reactivity.[8][9]
Mandatory Personal Protective Equipment (PPE)
A baseline of PPE is required at all times when handling this compound.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile or neoprene gloves. Change gloves immediately if contamination occurs.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with particulate filters is recommended.
Handling Protocols
Handling procedures should be designed to minimize exposure and prevent contamination of the compound.
General Handling in a Ventilated Enclosure
All weighing and transfers of solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.[10]
Protocol for Weighing and Solution Preparation
-
Preparation: Ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).
-
Equilibration: Allow the container of the chemical to equilibrate to room temperature before opening to minimize moisture condensation.
-
Dispensing: In the fume hood, carefully open the container. Use a clean, dry spatula to transfer the desired amount of solid to a weigh boat.
-
Closure: Securely close the main container immediately after dispensing to minimize exposure to atmospheric moisture.[11]
-
Dissolution: Add the weighed solid to the chosen solvent in a suitable flask. If the compound is hygroscopic, use of anhydrous solvents and inert atmosphere techniques may be necessary for sensitive applications.[8]
-
Cleanup: Clean all equipment and the work surface thoroughly. Dispose of contaminated weigh boats and wipes as solid chemical waste.
Storage Guidelines
Proper storage is critical to maintaining the purity and stability of this compound. The primary concerns for storage are moisture, heat, and light.
Short-Term and Long-Term Storage
| Parameter | Guideline | Rationale |
| Temperature | Store in a cool, dry place.[12] | Prevents thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially after the container has been opened. | Minimizes moisture absorption and potential oxidation.[13] |
| Container | Keep in the original, tightly sealed container.[11][12] | Protects from atmospheric contaminants. |
| Location | Store in a designated chemical cabinet away from incompatible materials, particularly strong oxidizing agents.[14] Do not store on open benchtops or on shelves above eye level.[10] | Prevents accidental reactions and spills. |
| Light | Protect from direct sunlight. | Prevents potential photodegradation. |
Managing Hygroscopicity
For applications sensitive to moisture, additional precautions are necessary.
-
Desiccation: Store the tightly sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel or calcium sulfate).[9]
-
Inert Atmosphere Storage: For long-term storage of opened containers, consider transferring the material into a glove box or using a Schlenk line to backfill the container with an inert gas before sealing.[15]
Experimental Workflows and Visualizations
Workflow for Safe Handling and Dispensing
The following diagram outlines the logical flow for safely handling the compound from storage to use.
Caption: A step-by-step workflow for the safe handling of the solid reagent.
Decision Tree for Storage Conditions
This diagram provides a decision-making framework for appropriate storage based on experimental needs.
Caption: A decision tree to determine the appropriate storage method.
Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite. Avoid raising dust.
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the contained material into a labeled waste container. Do not use water for cleanup unless specified by a safety professional.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous chemical waste according to institutional guidelines.
Conclusion
The protocols outlined in this document are based on established safety principles for handling analogous chemical structures. Adherence to these guidelines, in conjunction with a comprehensive, compound-specific risk assessment, is essential for the safe and effective use of this compound in a research environment. Always consult your institution's safety office for specific guidance.
References
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- Datasheet. (n.d.). 1,3-Bis(trifluoromethyl)benzene.
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- ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
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- PubChemLite. (n.d.). This compound.
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- Chemcd. (n.d.). This compound MSDS.
- Sigma-Aldrich. (2025, June 24). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety.
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- TCI Chemicals. (2018, October 3). Safety Data Sheet.
- ChemicalBook. (n.d.). 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride.
- PubChemLite. (n.d.). 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride.
- PubChem. (n.d.). 1-(2-Ethoxyethoxy)-3,5-Bis(Trifluoromethyl)benzene.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7).
- ChemicalBook. (n.d.). 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride Supplier.
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Application Note: High-Throughput Screening of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride for Dopamine D3 Receptor Antagonism
Introduction: Rationale and Therapeutic Context
The landscape of modern drug discovery is continually evolving, with a significant focus on developing selective modulators for G-protein coupled receptors (GPCRs), the largest family of cell membrane receptors and the target of over 30% of all FDA-approved drugs.[1][2] Among these, the dopamine D3 receptor (D3R) has emerged as a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia and substance abuse.[3][4] Selective D3R antagonists are of particular interest as they may offer therapeutic benefits without the motor side effects associated with non-selective D2/D3 receptor blockade.[4][5]
This application note describes a comprehensive high-throughput screening (HTS) workflow for the novel compound, 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride . While the specific biological activity of this compound is uncharacterized, its molecular architecture provides a strong rationale for investigating its potential as a D3R modulator. The structure incorporates two key pharmacophoric elements:
-
A trifluoromethylphenyl group: The inclusion of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity through favorable electronic interactions.[6]
-
An aminoethoxy-benzene scaffold: This flexible phenoxyethylamine framework is a known feature in various GPCR ligands, including those with affinity for dopamine receptors.[7]
The alignment of these features with established pharmacophore models for D3R antagonists—which typically include an aromatic ring and a protonatable amine separated by a linker—positions this compound as a promising candidate for screening.[5][8] We hypothesize that this compound may act as an antagonist at the D3R. To test this hypothesis, we propose a robust, cell-based, fluorescence-based calcium mobilization assay suitable for HTS.
Principle of the Assay: Engineering a Signal for High-Throughput Screening
Dopamine D3 receptors are canonically coupled to Gi/o proteins, which inhibit adenylyl cyclase. This signaling pathway is not directly amenable to high-throughput calcium flux assays. To overcome this, a common and effective strategy in HTS is to use a recombinant cell line, such as HEK293T, that co-expresses the human D3 receptor and a promiscuous G-protein, like Gα16.[9] The Gα16 subunit can couple to a wide range of GPCRs and, upon their activation, triggers the Gq pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca2+]i) released from the endoplasmic reticulum.[9]
This engineered calcium signal can be detected using a fluorescent calcium indicator dye, such as Fluo-8 AM. The acetoxymethyl (AM) ester group allows the dye to passively cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.[9] When calcium is released into the cytoplasm, it binds to the dye, causing a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time using a kinetic plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) system, providing a robust and quantifiable readout of receptor activation.[10][11] In an antagonist screening mode, the test compound is pre-incubated with the cells before the addition of a known D3R agonist. A reduction in the agonist-induced calcium signal indicates antagonistic activity.
Caption: Antagonist mode of the engineered calcium flux assay.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) |
| 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene HCl | Custom Synthesis | N/A |
| HEK293T/D3R/Gα16 Cell Line | In-house/Vendor | N/A |
| DMEM, high glucose, GlutaMAX™ Supplement | Thermo Fisher | 10566016 |
| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher | 15140122 |
| Geneticin® Selective Antibiotic (G418 Sulfate) | Thermo Fisher | 10131035 |
| FLIPR® Calcium 5 or 6 Assay Kit | Molecular Devices | R8186 / R8190 |
| Quinpirole (D2/D3 Agonist Control) | Tocris Bioscience | 1061 |
| Haloperidol (D2/D3 Antagonist Control) | Tocris Bioscience | 0933 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| 384-well Black-wall, Clear-bottom Assay Plates | Corning | 3712 |
| 384-well Polypropylene Compound Plates | Greiner Bio-One | 781280 |
Experimental Protocols
PART 1: Compound Management and Plate Preparation
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Assay Plate Preparation (Daughter Plates):
-
Using an acoustic liquid handler (e.g., Echo®) or a robotic liquid handling system, perform a serial dilution of the 10 mM stock solution in 100% DMSO directly into a 384-well polypropylene compound plate to create a concentration range for dose-response analysis (e.g., 10 mM to 0.1 µM).
-
For the primary screen, prepare intermediate plates by diluting the stock to 1 mM in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the appropriate compound concentration into the wells of the final 384-well compound plate. This will result in a final assay concentration of 10 µM in a 50 µL final assay volume (0.1% DMSO).
-
Include wells with DMSO only (negative control) and a reference antagonist, such as Haloperidol (positive control).
-
PART 2: Cell Culture and Plating
-
Cell Line Maintenance:
-
Culture the HEK293T/D3R/Gα16 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection pressure.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain sub-confluent conditions.
-
-
Plating for Assay:
-
The day before the assay, harvest cells using a non-enzymatic cell dissociation buffer to preserve receptor integrity.
-
Resuspend cells in antibiotic-free culture medium and perform a cell count.
-
Seed the cells into 384-well black-wall, clear-bottom assay plates at a density of 15,000-20,000 cells per well in a volume of 25 µL.[12]
-
Incubate the plates overnight at 37°C with 5% CO2 to allow for cell attachment and monolayer formation.
-
PART 3: Calcium Mobilization Assay (Antagonist Mode)
This protocol is adapted from the Molecular Devices FLIPR Calcium 5 Assay Kit guide.[1]
-
Dye Loading:
-
On the day of the assay, prepare the dye-loading buffer according to the kit manufacturer's instructions. This typically involves dissolving the fluorescent dye (Component A) in an assay buffer (Component B), which may contain an anion reuptake inhibitor like probenecid to prevent dye leakage from the cells.[1]
-
Remove the cell plates from the incubator.
-
Add 25 µL of the prepared dye-loading buffer to each well of the 384-well cell plate (for a total volume of 50 µL).
-
Incubate the plates for 1 hour at 37°C, 5% CO2, protected from light.
-
-
Compound Addition and Incubation:
-
After dye loading, transfer the compound plate containing this compound, controls, and DMSO to the liquid handler.
-
Add a small volume (e.g., 1-5 µL) of the compound solutions from the compound plate to the cell plate. For this protocol, we will assume a direct transfer from the prepared 50 nL source plate using a pin tool or acoustic transfer.
-
Incubate the plates for 15-30 minutes at room temperature, protected from light, to allow the test compound to interact with the D3 receptors.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare a solution of the D3 agonist Quinpirole at a concentration that elicits an EC80 response (the concentration that gives 80% of the maximal response). This concentration must be predetermined during assay development.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate the reading protocol. The instrument will first establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
The FLIPR will then add the EC80 Quinpirole solution to all wells simultaneously.
-
Continue to record the fluorescence signal kinetically for an additional 2-3 minutes.[13]
-
Caption: High-level overview of the HTS workflow.
Data Analysis and Interpretation
-
Data Normalization:
-
The raw kinetic fluorescence data from the FLIPR is typically processed to calculate the maximum signal minus the minimum signal (Max-Min) for each well.
-
Normalize the data as a percentage of inhibition relative to the controls on each plate:
-
0% Inhibition (High Signal): Average of the DMSO-only wells (agonist-induced signal).
-
100% Inhibition (Low Signal): Average of the high-concentration reference antagonist wells.
-
-
Percent Inhibition = 100 * (1 - [(Signal_Compound - Signal_HighControl) / (Signal_LowControl - Signal_HighControl)])
-
-
Quality Control:
-
Hit Identification:
-
In the primary screen, a "hit" is defined as a compound that exhibits a percent inhibition greater than a predetermined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
-
Dose-Response Analysis:
-
For confirmed hits, plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the agonist response).
-
Safety and Handling
-
Compound Handling: this compound should be handled in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11] Avoid inhalation of dust and contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste, including compound solutions and contaminated materials, according to institutional and local environmental regulations.[9]
-
Cell Culture: All cell culture work should be performed in a certified biological safety cabinet using aseptic techniques to prevent contamination.
References
-
Discovery of CNS-Like D3R-Selective Antagonists Using 3D Pharmacophore Guided Virtual Screening. (n.d.). MDPI. Retrieved from [Link]
-
Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics for addictions and related disorders. (n.d.). PubMed Central. Retrieved from [Link]
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FLIPR Calcium 5 Assay Kit Guide. (n.d.). Molecular Devices. Retrieved from [Link]
-
Advances in G protein-coupled receptor high-throughput screening. (2020). PubMed Central. Retrieved from [Link]
-
Selective pharmacophore models of dopamine D(1) and D(2) full agonists based on... (2010). PubMed. Retrieved from [Link]
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Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). PubMed. Retrieved from [Link]
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Pharmacophore model for D3 selective ligands. (n.d.). ResearchGate. Retrieved from [Link]
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The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Wechem. Retrieved from [Link]
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Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI. Retrieved from [Link]
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Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. (n.d.). PubMed Central. Retrieved from [Link]
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High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review. Retrieved from [Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). PubMed Central. Retrieved from [Link]
-
Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. (2023). Protocols.io. Retrieved from [Link]
-
FLIPR Calcium Evaluation Assay Kit Guide. (n.d.). Molecular Devices. Retrieved from [Link]
-
Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. (2023). Protocols.io. Retrieved from [Link]
-
Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. (n.d.). PubMed Central. Retrieved from [Link]
-
Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Kolabtree. Retrieved from [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. (2021). PubMed Central. Retrieved from [Link]
-
SAFETY DATA SHEET. (2024). Angene Chemical. Retrieved from [Link]
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In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis. (n.d.). PubMed Central. Retrieved from [Link]
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FLIPR® calcium assay kit. (n.d.). LabWrench. Retrieved from [Link]
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New Generation Dopaminergic Agents. 6. Structure-activity Relationship Studies of a Series of 4-(aminoethoxy)indole and 4-(aminoethoxy)indolone Derivatives Based on the Newly Discovered 3-hydroxyphenoxyethylamine D2 Template. (n.d.). PubMed. Retrieved from [Link]
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Troubleshooting & Optimization
"troubleshooting insolubility issues with 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride"
Welcome to the dedicated support center for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride (CAS No. 106877-33-2). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered with this compound, particularly focusing on issues of insolubility. Our goal is to provide you with the expertise and practical solutions needed to ensure the smooth progress of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having difficulty dissolving this compound in my desired solvent. What are its general solubility properties?
A1: Understanding the inherent solubility characteristics of this compound is the first step in troubleshooting. As a hydrochloride salt of a primary amine, its solubility is governed by the polarity of the solvent and the pH of the medium. The molecule itself has a polar aminoethoxy hydrochloride group, which promotes solubility in polar solvents, and a non-polar trifluoromethylbenzene moiety, which increases its lipophilicity.
Generally, the hydrochloride salt form ensures it is most soluble in polar protic solvents.
Expert Insight: The general chemistry principle "like dissolves like" is a good starting point. Polar solvents will more effectively solvate the ionic hydrochloride salt.
Summary of Expected Solvent Compatibility:
| Solvent | Expected Solubility | Rationale |
| Water | Soluble | The high polarity of water effectively solvates the hydrochloride salt. Solubility is pH-dependent. |
| Methanol (MeOH) | Soluble | A polar protic solvent that is effective for dissolving many amine salts. |
| Ethanol (EtOH) | Soluble | Similar to methanol, though slightly less polar. May require gentle warming. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, excellent for creating high-concentration stock solutions for biological assays. |
| Dichloromethane (DCM) | Sparingly Soluble | Lower polarity makes it a poor solvent for the salt form. The freebase form would be more soluble. |
| Ethyl Acetate | Poorly Soluble | Insufficient polarity to effectively dissolve the salt. |
| Hexanes / Toluene | Insoluble | Non-polar solvents that will not dissolve the ionic salt form.[1] |
Q2: My aqueous solution of this compound is cloudy. What is causing this and how can I fix it?
A2: Cloudiness or precipitation in an aqueous solution of an amine hydrochloride is almost always due to the pH of the solution being too high (neutral or basic). The hydrochloride salt is the water-soluble form. If the pH rises, the primary amine is deprotonated, converting it to its freebase form.[2] This freebase is significantly less water-soluble and will precipitate out of the solution, causing the cloudy appearance.
Causality: The equilibrium R-NH₃⁺Cl⁻ (soluble salt) ⇌ R-NH₂ (insoluble free base) + HCl is shifted to the right in neutral or basic conditions, leading to precipitation.
Troubleshooting Protocol:
-
Measure the pH: Use a pH meter or pH-indicator strips to check the solution's pH.
-
Acidify the Solution: If the pH is above ~6, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring.
-
Observe for Clarity: Continue adding acid until the solution becomes clear. The precipitate (the freebase) will react with the added HCl to reform the soluble hydrochloride salt.
-
Optional - Gentle Warming/Sonication: If the solid is slow to redissolve, gently warming the solution to 30-40°C or placing it in an ultrasonic bath can accelerate the process.
Visualizing the Troubleshooting Workflow:
Caption: Workflow for resolving cloudiness in aqueous amine salt solutions.
Q3: For my organic synthesis reaction, I need to use the freebase form in a non-polar solvent like Toluene or DCM. How do I convert the hydrochloride salt?
A3: This is a common requirement in synthetic chemistry. You must convert the polar, salt form of the amine into its non-polar, freebase form to achieve solubility in non-polar organic solvents. This is accomplished with a standard acid-base liquid-liquid extraction.[2][3][4]
Expert Insight: The key to a successful extraction is ensuring the aqueous phase is sufficiently basic (pH > 10) to fully deprotonate the amine, thus maximizing its partitioning into the organic solvent. Using a saturated sodium chloride solution (brine) for the final wash can help reduce the amount of water in the organic layer.
Self-Validating Protocol for Freebase Conversion:
-
Dissolve the Salt: Dissolve the this compound in deionized water in a separatory funnel.
-
Add Organic Solvent: Add an immiscible organic solvent with good solubility for the freebase, such as ethyl acetate or dichloromethane (DCM).
-
Basify: Slowly add a basic solution, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, to the separatory funnel.[3] Swirl gently. You will need to add base until the aqueous layer is basic (confirm with pH paper, aiming for pH > 10).
-
Extract: Stopper the funnel and shake vigorously for 30-60 seconds, inverting the funnel and venting frequently to release any pressure buildup.
-
Separate Layers: Allow the layers to fully separate. Drain the organic layer (DCM will be the bottom layer; ethyl acetate will be the top layer).
-
Re-extract: To maximize yield, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times.
-
Combine & Dry: Combine all the organic extracts. Dry the solution over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolate Product: Filter the solution to remove the drying agent. The resulting filtrate is your solution of the freebase in the organic solvent, which can be used directly or concentrated using a rotary evaporator to yield the pure freebase oil or solid.
Logical Relationship Diagram:
Sources
Technical Support Center: Optimizing 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride for In Vivo Studies
Welcome to the technical support resource for researchers working with 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride. This guide is designed to provide practical, in-depth answers and troubleshooting strategies to help you successfully optimize the concentration of this compound for your in vivo experiments. We will move beyond simple protocols to explain the underlying principles, ensuring your study design is robust, reproducible, and scientifically sound.
Section 1: Understanding the Compound: Physicochemical Profile
Before any in vivo work can begin, a thorough understanding of the test article is critical. This compound is a small molecule containing a trifluoromethyl (CF3) group. This functional group is common in modern drug discovery and is known to enhance metabolic stability and membrane permeability, which can significantly improve pharmacokinetic properties.[1][2] However, it also tends to increase lipophilicity, often leading to challenges with aqueous solubility.
Q1: What are the key physicochemical properties of this compound I should be aware of?
A1: While specific experimental data for this exact molecule is limited, we can infer key properties based on its structure and related compounds.
-
Structure: It possesses a trifluoromethylbenzene moiety, which is lipophilic, and an aminoethoxy group, which provides a site for protonation, forming the hydrochloride salt.[3][4]
-
Salt Form: As a hydrochloride salt, it is expected to have better aqueous solubility than its freebase form. However, the influence of the trifluoromethylbenzene group may still limit its solubility in simple aqueous buffers.
-
Predicted Lipophilicity (XlogP): The predicted XlogP value is approximately 1.9, indicating a moderate degree of lipophilicity.[3][5] This suggests that while it has some water solubility, it will also readily partition into lipid environments.
-
Safety: Safety Data Sheets (SDS) for structurally similar compounds indicate potential hazards such as being harmful if swallowed and causing serious eye irritation.[6] Always handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Section 2: Formulation Development: The Key to Accurate Dosing
The primary challenge in optimizing concentration is often developing a stable, homogenous, and safe formulation. A poorly formulated compound can lead to dose variability, precipitation at the injection site, and misleading experimental results.
Q2: My compound won't dissolve in saline or PBS. What should I do?
A2: This is a common issue for compounds with moderate to high lipophilicity. The goal is to create a clear solution or a uniform suspension suitable for the intended route of administration. Here is a systematic approach to vehicle selection.
Formulation Decision Workflow
The following diagram outlines a logical workflow for selecting an appropriate vehicle.
Caption: A typical workflow for a single-dose MTD study.
Protocol: Single-Dose MTD Study
-
Dose Level Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select 3-5 dose levels. A common approach is to use a geometric progression (e.g., 10, 30, 100 mg/kg). Always include a vehicle-only control group. [7]2. Animal Allocation: Use a small number of animals per group (e.g., n=3-5 mice or rats per sex).
-
Formulation & Administration: Prepare the formulations for each dose level, ensuring the concentration allows for a reasonable injection volume (e.g., 5-10 mL/kg for mice). Administer a single dose via the intended clinical or experimental route (e.g., intraperitoneal, oral gavage, intravenous). [8]4. Monitoring: Observe the animals closely for the first few hours post-dosing and then daily for 7-14 days. Key parameters to monitor include:
-
Clinical Signs: Changes in posture, activity, breathing, and general appearance.
-
Body Weight: Record body weight daily. A loss of >20% is often considered a sign of significant toxicity. [9] * Mortality: Record any deaths.
-
-
Endpoint & Analysis: At the end of the observation period, perform a gross necropsy. The MTD is generally defined as the highest dose that does not result in mortality, significant body weight loss, or other severe clinical signs of toxicity. [10]
Section 4: Frequently Asked Questions (FAQs)
Q4: What is a safe concentration of DMSO for in vivo studies?
A4: While DMSO is an excellent solvent, it is not biologically inert. For intravenous (IV) or intraperitoneal (IP) injections, it is best practice to keep the final concentration of DMSO below 10%, and ideally below 5%, to avoid hemolysis and local irritation. For subcutaneous injections, concentrations up to 50% may be tolerated, but this must be validated. [11]Always run a vehicle-only control group to account for any effects of the solvent system.
Q5: The selected concentration appears safe in the MTD study, but I'm not seeing any effect in my efficacy model. What's next?
A5: This suggests an issue with drug exposure (pharmacokinetics) rather than formulation.
-
Check Bioavailability: The compound may be poorly absorbed or rapidly metabolized. A pilot pharmacokinetic (PK) study is essential. This involves administering the compound at the MTD and collecting blood samples at various time points to measure the drug concentration in plasma. [12]* Increase Dosing Frequency: If the compound has a short half-life, a single daily dose may not be sufficient to maintain a therapeutic concentration. Consider a twice-daily (BID) dosing regimen. [13]* Change the Route of Administration: Oral administration may lead to significant first-pass metabolism. Switching to an IP or IV route could increase systemic exposure. [14]The choice of administration route can profoundly impact toxicity and efficacy. [15] Q6: Can I increase the concentration to reduce the injection volume?
A6: Yes, but with caution. Highly concentrated solutions can be more prone to precipitation and can cause irritation at the injection site. The maximum feasible concentration is limited by the solubility of the compound in your chosen vehicle system. Always perform stability checks on your highest concentration formulation to ensure the compound remains in solution at room temperature and at 37°C for a relevant period.
References
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Pathak, K., & Kumar, S. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Pharmaceutical Development and Technology, 23(8), 765-777. Available at: [Link]
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Powell, M. F., et al. (2018). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. PubMed. Available at: [Link]
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Ashland. (n.d.). Parenteral excipients. Available at: [Link]
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
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IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]
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Zutshi, A., et al. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-51. Available at: [Link]
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Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link]
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Southern Research. (n.d.). Maximum tolerable dose (MTD) studies. Available at: [Link]
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Laukamp, E., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 827. Available at: [Link]
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Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Available at: [Link]
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Nguyen, T. A. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Current Pharmaceutical Design, 18(9), 1184-1193. Available at: [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
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Inotiv. (2023). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. Available at: [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: In Vivo Assay Guidelines. Available at: [Link]
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Weh, E., et al. (2021). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 4(2), 30. Available at: [Link]
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ResearchGate. (n.d.). Maximum Tolerated Dose (MTD) Studies in Drug Toxicology Assessments. Available at: [Link]
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Das, B., & Anand, A. (2014). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Pharmaceuticals, 7(9), 936-959. Available at: [Link]
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Crown Bioscience. (2023). Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. Available at: [Link]
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ResearchGate. (n.d.). Investigation of pharmacokinetics of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide various crystalline modifications in vivo. Available at: [Link]
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PubChem. (n.d.). 1-(2-aminoethoxy)-3-(trifluoromethyl)benzene. Available at: [Link]
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Angene Chemical. (2024). Safety Data Sheet for a similar compound. Available at: [Link]
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Yarlagadda, V., et al. (2016). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 21(11), 1549. Available at: [Link]
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ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Available at: [Link]
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PubChem. (n.d.). 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride. Available at: [Link]
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Abel, K., et al. (1980). Effect of dose, schedule, and route of administration on the in vivo toxicity and antitumor activity of two activated sulfhydryl derivatives of cyclophosphamide. Cancer Research, 40(10), 3704-8. Available at: [Link]
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Sun, J. D., et al. (2012). TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules. Cancer Biology & Therapy, 13(12), 1164-74. Available at: [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available at: [Link]
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PubChem. (n.d.). (Trifluoromethyl)benzene. Available at: [Link]
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Peeters, E., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. Pharmaceuticals, 15(12), 1526. Available at: [Link]
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Wikipedia. (n.d.). Category:(Trifluoromethyl)benzene derivatives. Available at: [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Available at: [Link]
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Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Available at: [Link]
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U.S. Food and Drug Administration. (n.d.). Angiomax Pharmacology Review Part 2. Available at: [Link]
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PubChem. (n.d.). 1,2,3-Trifluorobenzene. Available at: [Link]
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Storer, R. D., et al. (1984). In vivo genotoxicity and acute hepatotoxicity of 1,2-dichloroethane in mice: comparison of oral, intraperitoneal, and inhalation routes of exposure. Mutation Research, 136(1), 57-68. Available at: [Link]
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Technical Support Center: Stabilizing 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride in Solution
Welcome to the technical support guide for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Molecule
This compound is a compound featuring three key structural components: a primary aromatic amine functionality (within the aminoethoxy group attached to the benzene ring), a trifluoromethyl (-CF3) group, and a hydrochloride salt form. Each of these influences its stability in solution.
-
Trifluoromethyl Group (-CF3): This group is exceptionally stable due to the high bond energy of the carbon-fluorine bonds.[1][2] Its strong electron-withdrawing nature also contributes to the overall stability of the benzene ring.[1][3] Degradation is unlikely to initiate at this site under standard experimental conditions.
-
Aromatic Amine Moiety: The primary amine is the most reactive site and, therefore, the most likely point of degradation. Aromatic amines are susceptible to oxidation, which can be accelerated by factors such as light, heat, and the presence of atmospheric oxygen.[4][5][6]
-
Hydrochloride Salt: The compound is supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[7][8] In solution, the amine is protonated, which generally protects it from oxidation.[9] However, the pH of the solution is critical in maintaining this protonated state.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: Discoloration is a common indicator of degradation for many aromatic amines.[10] The likely cause is oxidation of the primary amine functionality. This process can be initiated by several factors in the laboratory environment:
-
Exposure to Air (Oxygen): Atmospheric oxygen is a primary culprit in the oxidation of aromatic amines.
-
Exposure to Light: UV and even ambient light can provide the energy to initiate oxidative degradation pathways.[11]
-
Inappropriate pH: If the pH of the solution is too high (alkaline), the amine will be deprotonated to its free base form. The free base, with its lone pair of electrons on the nitrogen, is significantly more susceptible to oxidation than the protonated hydrochloride salt.[12][13]
-
High Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[5][6]
Q2: What is the optimal pH range for dissolving and storing this compound?
A2: To maintain the stability of this compound, it is crucial to keep the amine group in its protonated form. Therefore, a slightly acidic pH is recommended.
-
Recommended pH: A pH range of 3 to 5 is generally ideal. In this range, the amine remains protonated as the hydrochloride salt, which minimizes its susceptibility to oxidation.
-
Caution with Alkaline Conditions: Avoid pH values above 7. In alkaline conditions, the amine will be deprotonated to its free base, making it much less stable.[7] This can lead to rapid degradation and precipitation.
Q3: Which solvents are recommended for preparing a stock solution?
A3: The choice of solvent is critical for both solubility and stability.
| Solvent | Recommendation | Rationale |
| Deionized Water | Highly Recommended | The hydrochloride salt is readily soluble in water.[7][10] Aqueous solutions, when pH-adjusted and stored correctly, offer good stability. |
| DMSO | Acceptable for Short-Term | While the compound is soluble in DMSO, long-term storage is not recommended as DMSO can be hygroscopic and may contain impurities that could promote degradation. |
| Ethanol/Methanol | Acceptable for Short-Term | Similar to DMSO, these are suitable for immediate use but not ideal for long-term storage of stock solutions. |
| Acidic Buffers (e.g., Citrate, Acetate) | Highly Recommended | Using a buffer system within the recommended pH range of 3-5 can provide excellent pH control and enhance long-term stability. |
Q4: How should I store my stock solutions to maximize their shelf-life?
A4: Proper storage is paramount to preventing degradation.
-
Temperature: Store solutions at 2-8°C (refrigerated). For long-term storage (months), consider aliquoting and storing at -20°C or -80°C . Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[11]
-
Atmosphere: For maximum stability, especially for long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
-
Weighing: Weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the required volume of high-purity deionized water or a suitable acidic buffer (pH 3-5).
-
Dissolution: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
pH Verification (if using water): If you used deionized water, check the pH of the solution. If it is above 5, adjust it by adding a dilute solution of HCl (e.g., 0.1 M) dropwise until the pH is within the 3-5 range.
-
Storage: Store the solution in a tightly sealed amber vial at 2-8°C for short-term use or at -20°C/-80°C for long-term storage.
Protocol 2: Troubleshooting Guide for Solution Instability
This workflow helps identify and rectify sources of degradation.
Caption: Troubleshooting workflow for unstable solutions.
Mechanistic Insights into Degradation
The primary degradation pathway involves the oxidation of the amine. While the exact products can be complex, the general mechanism is initiated by the loss of an electron from the nitrogen atom of the free base.
Caption: The influence of pH on amine stability.
By maintaining a low pH, the equilibrium is shifted towards the stable, protonated form, effectively preventing the oxidative degradation that occurs with the unstable free base.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Ethylamine hydrochloride | Solubility of Things. Solubility of Things. [Link]
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Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]
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Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. ResearchGate. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Trifluoromethyl group - Wikipedia. Wikipedia. [Link]
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Aromatic Amines. SUNDARBAN MAHAVIDYALAYA. [Link]
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Trifluoromethylation - Wikipedia. Wikipedia. [Link]
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This compound - PubChem. PubChem. [Link]
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Stability of amitriptyline hydrochloride in a commercial aqueous solution. PubMed. [Link]
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The stability of amitriptyline hydrochloride in aqueous solution. ResearchGate. [Link]
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Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. ACS Publications. [Link]
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Ways of crashing out amines : r/chemistry. Reddit. [Link]
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Amine solution recovery package and controlling corrosion in regeneration tower. ResearchGate. [Link]
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Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Sulphur Experts. [Link]
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Amines. NCERT. [Link]
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"common pitfalls in experiments with 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride"
Welcome to the technical support center for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during experiments with this versatile intermediate. Here, we address specific issues in a practical question-and-answer format, grounded in chemical principles and field-proven insights.
I. Synthesis & Reaction Troubleshooting
The most common route to synthesizing the parent amine, 2-(3-(trifluoromethyl)phenoxy)ethanamine, is via a Williamson ether synthesis, followed by conversion to the hydrochloride salt. This section troubleshoots issues that may arise during this process and subsequent reactions.
FAQ 1: My Williamson ether synthesis of 2-(3-(trifluoromethyl)phenoxy)ethanamine is low-yielding. What are the likely causes?
Answer:
Low yields in the Williamson ether synthesis of this compound typically stem from incomplete deprotonation of the starting phenol, side reactions, or suboptimal reaction conditions. A standard procedure involves reacting 3-(trifluoromethyl)phenol with a base like sodium hydride (NaH), followed by the addition of 2-chloroethylamine hydrochloride.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your solvent (e.g., THF, DMF) is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Moisture will consume the NaH, leading to incomplete deprotonation of the phenol.
-
Optimize Deprotonation: The acidity of 3-(trifluoromethyl)phenol is increased by the electron-withdrawing CF₃ group, making deprotonation relatively straightforward. However, ensure a slight excess of NaH (1.1-1.2 equivalents) is used to drive the reaction to completion. Allow sufficient time for the deprotonation to occur (often indicated by the cessation of hydrogen gas evolution) before adding the 2-chloroethylamine hydrochloride.
-
Monitor for Side Reactions: The primary side reaction of concern is E2 elimination of the 2-chloroethylamine, which would produce vinylamine (which is unstable and polymerizes) and your starting phenol. Although this is less likely with a primary halide, it can be promoted by high temperatures.[2][3][4]
-
Mitigation: Maintain a moderate reaction temperature (room temperature to 50°C is often sufficient) and add the 2-chloroethylamine hydrochloride portion-wise to control any exotherm.
-
-
Consider C-Alkylation: While less common, phenoxides can undergo C-alkylation in addition to the desired O-alkylation.[2][5] This is more prevalent with solvents that can hydrogen bond with the phenoxide oxygen, making it less nucleophilic.
-
Mitigation: Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[5]
-
Experimental Protocol: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
FAQ 2: I'm seeing multiple products in my reaction when using the free base, 2-(3-(trifluoromethyl)phenoxy)ethanamine. What could be happening?
Answer:
The primary amine of 2-(3-(trifluoromethyl)phenoxy)ethanamine is a potent nucleophile and can undergo several common side reactions, particularly over-alkylation or acylation if used in excess or if the reaction is not carefully controlled.
Troubleshooting Scenarios:
| Scenario | Potential Cause | Recommended Action |
| Product has double the expected mass | Over-alkylation: Your product may have reacted with another molecule of your electrophile. This is common if the amine is used in excess or if the electrophile is highly reactive. | Use a 1:1 stoichiometry or a slight excess of the amine. Add the electrophile slowly to the amine solution to maintain a low concentration of the electrophile. |
| Formation of a symmetrical urea | Reaction with Phosgene or equivalent: If your reaction involves phosgene, triphosgene, or a chloroformate, the primary amine can react twice to form a symmetrical urea. | Use a large excess of the amine to favor the formation of the chloroformamide intermediate, or use protecting group strategies. |
| Amide formation instead of desired product | Reaction with carboxylic acid activating agents: If you are performing a reaction where a carboxylic acid is activated in situ (e.g., with EDC, HATU), the amine can react with the activated acid to form an amide. | This is often the desired reaction. If it is a side reaction, ensure no stray carboxylic acids or activating agents are present. |
II. Purification & Handling
Purification of the hydrochloride salt and handling of the free base present their own unique challenges.
FAQ 3: How do I effectively purify this compound? My product is contaminated with inorganic salts.
Answer:
Purifying amine hydrochloride salts from inorganic byproducts (like NaCl from the HCl addition) can be challenging due to their similar solubility profiles in many solvents.
Purification Strategies:
-
Recrystallization: This is the most common method. The key is finding a solvent system where the desired hydrochloride salt has good solubility at high temperatures but poor solubility at low temperatures, while the inorganic salts remain either soluble or insoluble throughout.
-
Recommended Solvents:
-
Isopropanol (IPA) / Water: Dissolve the crude salt in a minimal amount of hot water, then add hot IPA until the solution becomes slightly turbid. Cool slowly to induce crystallization.
-
Methanol / Diethyl Ether: Dissolve the salt in a minimal amount of methanol and slowly add diethyl ether as an anti-solvent to precipitate the product.
-
Ethanol: Can be effective on its own if the inorganic salt contamination is low.
-
-
-
Aqueous Work-up (Base-Acid Swing): This is a very effective, though more labor-intensive, method to remove inorganic salts.
-
Protocol:
-
Dissolve the crude hydrochloride salt in water.
-
Basify the aqueous solution with NaOH (e.g., 1M solution) to a pH > 10. This will deprotonate the amine, forming the free base which is often insoluble in water and can be extracted.
-
Extract the free base into an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and then bubble dry HCl gas through the solution (or add a solution of HCl in a solvent like isopropanol or ether) to re-precipitate the pure hydrochloride salt.
-
-
Diagram: Purification via Base-Acid Swing
Sources
Technical Support Center: Enhancing the Bioavailability of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride
Welcome to the technical support center for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with optimizing the bioavailability of this compound. Given its structural similarities to compounds known to undergo significant first-pass metabolism, this guide provides a framework for identifying and overcoming potential hurdles in your experimental workflow.
Frequently Asked Questions (FAQs)
This section addresses preliminary questions you may have about this compound and its bioavailability.
Q1: What are the predicted physicochemical properties of this compound?
Based on its chemical structure (Molecular Formula: C9H10F3NO), the compound is predicted to have a XlogP of approximately 1.9.[1] This suggests moderate lipophilicity. The presence of the trifluoromethyl group can influence properties like metabolic stability and membrane permeability.[2][3]
Q2: What are the likely challenges to achieving good oral bioavailability with this compound?
Given its structural relationship to fluvoxamine, which has an absolute bioavailability of 53% due to extensive first-pass metabolism, it is highly probable that this compound also undergoes significant hepatic metabolism.[4][5][6] Potential challenges could therefore include:
-
High First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[7]
-
Poor Aqueous Solubility: Depending on the free base or salt form, solubility could be a limiting factor for dissolution in the gastrointestinal tract.[8][9]
-
Efflux Transporter Interactions: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which would pump it back into the gut lumen.[10]
Q3: What initial in vitro assays are recommended to assess the bioavailability of this compound?
To build a comprehensive bioavailability profile, the following in vitro assays are recommended:
-
Solubility Studies: Determine the aqueous solubility at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract.
-
Caco-2 Permeability Assay: This assay assesses the intestinal permeability of the compound and can indicate whether it is a substrate for active efflux transporters.[10][11][12][13]
-
Metabolic Stability Assay: Using liver microsomes, this assay will help to determine the compound's susceptibility to phase I metabolic enzymes, providing an indication of its potential for first-pass metabolism.[14][15][16][17][18]
Troubleshooting Guides
This section provides structured guidance for addressing specific experimental issues you may encounter.
Issue 1: Low Aqueous Solubility
If your initial experiments reveal poor solubility, this can be a significant barrier to oral absorption.[8][19]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aqueous solubility.
Pillar 1: Particle Size Reduction
-
Rationale: Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[8][9]
-
Methods:
Pillar 2: Formulation Strategies
-
Rationale: Incorporating the drug into a carrier system can improve its solubility and dissolution.[20][21]
-
Methods:
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer can prevent crystallization and maintain it in a higher energy amorphous state, which has greater solubility.[21]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can improve solubility and absorption by presenting the drug in a solubilized form.[20][22]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, enhancing its aqueous solubility.[20]
-
Issue 2: High First-Pass Metabolism
A high rate of metabolism in the liver is a common cause of low oral bioavailability.[7][23]
Troubleshooting Workflow:
Caption: Strategies to mitigate high first-pass metabolism.
Pillar 1: Formulation and Delivery Systems
-
Rationale: Certain formulations can alter the absorption pathway, partially bypassing the liver.
-
Methods:
Pillar 2: Chemical and Co-administration Strategies
-
Rationale: Modifying the molecule or co-administering it with an inhibitor can reduce its metabolic breakdown.
-
Methods:
-
Prodrug Approach: A prodrug is an inactive derivative that is converted to the active drug in the body. Designing a prodrug can alter the drug's metabolic profile.[23][26]
-
Co-administration with Metabolic Inhibitors: While complex, co-dosing with a known inhibitor of the primary metabolizing enzymes (e.g., specific cytochrome P450 enzymes) can increase the bioavailability of the parent drug.[26][27][28]
-
Pillar 3: Alternative Routes of Administration
-
Rationale: Bypassing the gastrointestinal tract and liver altogether can significantly increase bioavailability.[7][29]
-
Methods:
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is crucial for evaluating intestinal permeability and identifying potential efflux transporter substrates.[10][11][12][13]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[10]
-
At specified time points, collect samples from the receiver chamber and analyze the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
-
Calculate the efflux ratio:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[12]
-
-
Data Interpretation:
| Papp (A-B) (x 10⁻⁶ cm/s) | Predicted In Vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Protocol 2: Metabolic Stability Assay in Liver Microsomes
This assay provides an in vitro measure of the compound's susceptibility to phase I metabolism.[14][15][16][17][18]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound in human liver microsomes.
Methodology:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[14][17]
-
Add the test compound (e.g., at a final concentration of 1 µM).[14]
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH.[14][17]
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance:
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
-
Data Interpretation:
| In Vitro Half-life (t½) | Predicted In Vivo Hepatic Clearance |
| > 30 min | Low |
| 5 - 30 min | Moderate |
| < 5 min | High |
References
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Bioavailability of Fluvoxamine Given With and Without Food. PubMed. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. PMC - NIH. [Link]
-
Enhancing Oral Drug Absorption Rates Through Novel Formulation Strategies. Walsh Medical Media. [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]
-
Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology. [Link]
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Semantic Scholar. [Link]
-
Fluvoxamine Maleate Tablets. accessdata.fda.gov. [Link]
- Caco2 assay protocol. [Source URL not available]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
-
Fluvoxamine. StatPearls - NCBI Bookshelf - NIH. [Link]
-
metabolic stability in liver microsomes. Mercell. [Link]
- ratio-FLUVOXAMINE. [Source URL not available]
-
NDA 22-033 (LUVOX® 100 mg and 150 mg Controlled Release capsules). accessdata.fda.gov. [Link]
-
Caco-2 Permeability Assay. Evotec. [Link]
-
Caco-2 permeability assay. Creative Bioarray. [Link]
-
Metabolic Stability Assay Services. BioIVT. [Link]
-
First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
First pass effect. Wikipedia. [Link]
-
A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations. PubMed. [Link]
-
A Nanoparticle's Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations. MDPI. [Link]
-
Study of First-Pass Metabolism and its Uses. Walsh Medical Media. [Link]
-
This compound. PubChemLite. [Link]
-
1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride. PubChemLite. [Link]
-
(Trifluoromethyl)benzene. PubChem. [Link]
-
Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7). Cheméo. [Link]
-
Discovery of novel S1P2 antagonists, part 3: Improving the oral bioavailability of a series of 1,3-bis(aryloxy)benzene derivatives. PubMed. [Link]
-
Trifluorotoluene. Wikipedia. [Link]
Sources
- 1. PubChemLite - this compound (C9H10F3NO) [pubchemlite.lcsb.uni.lu]
- 2. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Fluvoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. Caco-2 Permeability | Evotec [evotec.com]
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- 14. mercell.com [mercell.com]
- 15. bioivt.com [bioivt.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 18. researchgate.net [researchgate.net]
- 19. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. pharmtech.com [pharmtech.com]
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- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 30. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Mitigating Off-Target Effects of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride
Welcome to the technical support center for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for mitigating potential off-target effects during your experiments. As a key intermediate in the synthesis of Fluoxetine, a widely studied Selective Serotonin Reuptake Inhibitor (SSRI), understanding the potential for off-target activities is crucial for ensuring the specificity and reproducibility of your research.[1][2][3][4][5]
This resource is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is an understanding of its off-target effects important?
A1: this compound is a primary chemical building block used in the synthesis of Fluoxetine (commonly known as Prozac).[1][2][3][4][5] Given its structural similarity to the final active pharmaceutical ingredient, there is a potential for this intermediate, or impurities carried over from its synthesis, to exhibit biological activity. Understanding and controlling for these potential off-target effects are critical for:
-
Experimental Specificity: Ensuring that the observed biological effects are due to your intended molecular intervention and not a confounding variable.
-
Data Reproducibility: Off-target effects can introduce variability between experiments and batches of compounds.
-
Translational Relevance: In drug development, a thorough understanding of the entire pharmacological profile, including that of synthetic precursors, is essential for predicting clinical outcomes and ensuring safety.
Q2: What are the known off-target effects of Fluoxetine that could be relevant for this intermediate?
A2: While direct pharmacological data on this compound is limited, we can infer potential off-target activities from the well-characterized profile of Fluoxetine. These off-target effects are crucial to consider, as the intermediate may share some of these liabilities, or its presence as an impurity could contribute to them. The primary off-target families for Fluoxetine include:
-
Cytochrome P450 (CYP) Enzymes: Potent inhibition of CYP2D6 and CYP2C19.[6][7][8]
-
Ion Channels: Blockade of cardiac potassium channels (e.g., hERG) and sodium channels (Nav1.5).[9][10][11]
-
Receptors: Agonism at the σ1-receptor and the 5-HT2B receptor.[6][12]
-
Signaling Pathways: Modulation of pathways such as Wnt signaling.[13]
Q3: How can the trifluoromethyl group in this compound influence its biological activity?
A3: The trifluoromethyl (-CF3) group is a common feature in many pharmaceuticals and is known to significantly impact a molecule's physicochemical properties.[1] It generally increases lipophilicity, which can enhance membrane permeability and access to intracellular targets. This group can also alter the electronic properties of the molecule, potentially influencing its binding affinity and selectivity for various proteins. Therefore, the presence of the trifluoromethyl group in this compound suggests a potential for broad biological interactions.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter and provides a logical framework for diagnosing and resolving them, with a focus on potential off-target effects.
Issue 1: Unexpected Cellular Toxicity or Reduced Viability
Question: I'm using a compound synthesized from this compound and observing significant cytotoxicity in my cell-based assays, even at concentrations where the intended target is not expected to induce cell death. What could be the cause?
Answer: Unexpected cytotoxicity is a common indicator of off-target effects. Here's a systematic approach to troubleshooting this issue:
Potential Cause & Explanation:
-
Ion Channel Blockade: As a precursor to Fluoxetine, there is a possibility of interaction with cardiac ion channels like hERG and Nav1.5.[9][10][11] Blockade of these channels can disrupt cellular ion homeostasis, leading to apoptosis or necrosis, particularly in electrically active cells like neurons or cardiomyocytes.
-
Mitochondrial Dysfunction: Some psychoactive compounds can interfere with mitochondrial function. While not a primary reported effect of Fluoxetine, it's a plausible off-target mechanism for a structurally related compound.
-
Membrane Destabilization: The lipophilic nature conferred by the trifluoromethyl group could lead to non-specific interactions with cellular membranes at higher concentrations, disrupting their integrity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent or Non-Reproducible Bioassay Results
Question: My experimental results are highly variable when I use different batches of my final compound synthesized from this compound. What could be causing this?
Answer: Batch-to-batch variability is often linked to impurities. In this context, residual this compound or byproducts from its synthesis could be the culprits.
Potential Cause & Explanation:
-
Residual Precursor with Biological Activity: The precursor itself may have weak, but significant, biological activity at one or more of the off-targets of Fluoxetine. Varying levels of this impurity between batches would lead to inconsistent results.
-
CYP450 Enzyme Inhibition: If your assay system contains metabolically active components (e.g., liver microsomes, or certain cell lines), the precursor could be inhibiting CYP enzymes.[6][7][8] This would alter the metabolism of your test compound or other components in the assay, leading to variability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent bioassay results.
Experimental Protocols
Protocol 1: Assessing Off-Target Ion Channel Activity using a Fluorescent Membrane Potential Dye
This protocol provides a high-throughput method to screen for potential off-target effects on ion channels.
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293 cells stably expressing hERG)
-
Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound
-
Positive control (known channel blocker, e.g., E-4031 for hERG)
-
Negative control (vehicle, e.g., DMSO)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Seed cells at an appropriate density in the assay plates and incubate overnight to allow for adherence.
-
Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate at 37°C for 1 hour.
-
Compound Preparation: Prepare a dilution series of this compound, the positive control, and the negative control in the assay buffer.
-
Assay: a. Place the cell plate in the fluorescence plate reader. b. Establish a baseline fluorescence reading for 1-2 minutes. c. Add the compounds to the wells. d. Immediately begin kinetic fluorescence readings for 5-10 minutes.
-
Data Analysis: a. Measure the change in fluorescence intensity over time for each well. b. Normalize the data to the vehicle control. c. Plot the concentration-response curve for this compound and the positive control. d. Calculate the IC50 value for any observed channel blockade.
Data Interpretation:
| Compound | Expected Outcome | Interpretation |
| Vehicle Control | No significant change in fluorescence. | Establishes the baseline membrane potential. |
| Positive Control (e.g., E-4031) | Concentration-dependent change in fluorescence indicative of channel blockade. | Validates the assay is working correctly. |
| This compound | If there is a concentration-dependent change in fluorescence similar to the positive control, it indicates off-target ion channel activity. | This compound may be directly affecting the ion channel. Further validation with more specific techniques like patch-clamp electrophysiology is recommended. |
References
-
Fluoxetine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- Crewe, H. K., et al. (1992). Inhibition by fluoxetine of cytochrome P450 2D6 activity. PubMed, 8(2), 213-20.
- Preskorn, S. H., et al. (2000). Differential time course of cytochrome P450 2D6 enzyme inhibition by fluoxetine, sertraline, and paroxetine in healthy volunteers. PubMed, 61(1), 86-95.
-
Fluoxetine Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 19, 2026, from [Link]
- Alfaro, V., et al. (2000). Differential Time Course of Cytochrome P450 2D6 Enzyme Inhibition by Fluoxetine, Sertraline, and Paroxetine in Healthy Volunteers. Semantic Scholar.
- Pacher, P., & Kecskemeti, V. (2004). Cardiovascular Side Effects of New Antidepressants and Antipsychotics: New Drugs, old Concerns? Current Pharmaceutical Design, 10(20), 2463-2475.
- Dr.Oracle. (2025, July 23). What are the indications, off-label uses, receptor binding profile, pharmacokinetics, and pharmacodynamics of fluoxetine (selective serotonin reuptake inhibitor, SSRI)? Dr.Oracle.
- Sivasubramanian, R., et al. (2021). Effects of the Selective Serotonin Reuptake Inhibitor Fluoxetine on Developing Neural Circuits in a Model of the Human Fetal Cortex. eNeuro, 8(5), ENEURO.0199-21.2021.
- Borg, J., et al. (2024). Serotonergic Signaling Rewired: A Lipid Raft-Controlled Model of Synaptic Transmission Grounded in the Fundamental Parameters of Biological Systems. MDPI.
- Lazari, M., et al. (2018). Fluoxetine blocks Nav1.5 channels via a mechanism similar to that of class 1 antiarrhythmics. British Journal of Pharmacology, 175(21), 4186-4199.
- Stasi, C., et al. (2024, February 28). Fluoxetine.
- Thomas, D., et al. (2002). The antidepressant drug fluoxetine is an inhibitor of human ether-a-go-go-related gene (HERG) potassium channels. The Journal of Pharmacology and Experimental Therapeutics, 300(2), 543-548.
- Ericson, M. D., et al. (2008). Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PLOS Genetics, 4(8), e1000151.
- Zucco, M. F., et al. (1998). The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory.
- Fajemiroye, J. O., et al. (2018). Off-Target Effects of Antidepressants on Vascular Function and Structure. MDPI.
- Drugs.com. (2025, February 5). Fluoxetine Side Effects: Common, Severe, Long Term. Drugs.com.
- SingleCare. (2023, October 18). Fluoxetine side effects in females. SingleCare.
- Zucco, M. F., et al. (1998). Synthesis of NMP, a fluoxetine (prozac) precursor, in the introductory organic laboratory.
- G. G. G., et al. (2014). Fluoxetine and all other SSRIs are 5-HT2B Agonists - Importance for their Therapeutic Effects. Frontiers in Pharmacology, 5, 40.
- Mayo Clinic. (n.d.). Selective serotonin reuptake inhibitors (SSRIs). Mayo Clinic.
- Stark, P., et al. (1985). The pharmacologic profile of fluoxetine.
- Chemistry Steps. (n.d.). Synthesis of Prozac (Fluoxetine). Chemistry Steps.
- G. G. G., et al. (2023).
-
Selective serotonin reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
- EP0529842B1 - Production of fluoxetine and new intermediates - Google Patents. (n.d.).
- G. G. G., et al. (2013). Selective Serotonin Reuptake Inhibitors (SSRI) Pathway. Pharmacogenetics and Pharmacogenomics, 23(1), 1-5.
- Samuels, B. A., et al. (2019). Overcoming Resistance to Selective Serotonin Reuptake Inhibitors: Targeting Serotonin, Serotonin-1A Receptors and Adult Neuroplasticity. Frontiers in Neuroscience, 13, 52.
- Caccia, S. (1998). Clinical pharmacokinetics of fluoxetine. Clinical Pharmacokinetics, 34(4), 281-302.
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fluoxetine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 19, 2026, from [Link]
- G. G. G., et al. (2025, August 7). Effects of the selective serotonin reuptake inhibitor fluoxetine on glucose metabolism: A systematic review.
- G. G. G., et al. (2024, February 26). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances, 14(10), 6899-6925.
- G. G. G., et al. (2018). Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET.
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"protocol refinement for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride assays"
An In-Depth Guide to Protocol Refinement for Assays of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride.
Introduction for the Application Scientist
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common analytical challenges. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating. This molecule, with its basic amino group and electron-withdrawing trifluoromethyl moiety, presents unique analytical behaviors that we will explore in detail.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and analysis of this compound.
Q1: What are the key chemical properties of this compound that influence its analysis?
A1: The molecule's structure dictates the analytical approach. Key features include:
-
Basic Amino Group: The primary amine (-NH₂) is basic. This makes the molecule's charge state highly dependent on pH and is a primary cause of peak tailing in reversed-phase HPLC due to strong interactions with acidic residual silanols on the silica-based stationary phase.[1][2]
-
Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing, which deactivates the benzene ring.[3] For GC analysis, this group makes the molecule an excellent candidate for sensitive detection using an Electron Capture Detector (ECD).[4]
-
Hydrochloride Salt: This salt form enhances aqueous solubility. However, when preparing samples, the pH of the final solution must be carefully controlled to maintain solubility and stability.
-
Aromatic Ring: The benzene ring provides a chromophore for UV detection in HPLC, typically with maximum absorbance around 254 nm.
Q2: What are the primary stability concerns for this compound in solution?
A2: The primary concerns are pH-dependent stability and potential degradation. The trifluoromethyl group is generally stable, but under strong basic conditions, it can be susceptible to hydrolysis to a carboxylic acid.[5] More commonly, degradation may occur at other labile functional groups if present in related structures.[5] For this specific molecule, maintaining a slightly acidic to neutral pH is recommended for stock solutions to ensure the stability of the amine and prevent potential side reactions. The product is chemically stable under standard ambient conditions (room temperature).[6]
Q3: Which analytical technique is preferred for this compound: HPLC or GC?
A3: The choice depends on the analytical goal and available equipment.
-
HPLC-UV is generally the preferred method for routine quantification in pharmaceutical formulations. It is robust, straightforward, and directly analyzes the compound without derivatization.
-
GC-MS is better suited for trace-level analysis or identification of impurities, but it requires a derivatization step to increase the compound's volatility and thermal stability.[7] The free amine is too polar for direct GC analysis.
Q4: My compound seems to have poor solubility in my chosen solvent. What should I do?
A4: As a hydrochloride salt, the compound is expected to be soluble in aqueous solutions and polar organic solvents like methanol or ethanol. If you face solubility issues, consider the following:
-
Check the pH: Ensure your solvent is not basic, which could neutralize the hydrochloride salt and reduce solubility. Using a slightly acidic buffer (e.g., phosphate buffer at pH 3-5) can help.
-
Use a Co-solvent: For reversed-phase HPLC, dissolving the sample in the mobile phase is ideal. If solubility is low, a small amount of a stronger, miscible organic solvent like acetonitrile or methanol can be used, but be mindful of solvent effects on peak shape.[5]
Part 2: Troubleshooting Guide for HPLC Assays
High-Performance Liquid Chromatography is the workhorse for analyzing this compound. However, its basic nature often leads to frustrating chromatographic issues.
Issue 1: Asymmetric Peak Tailing
This is the most common problem encountered with basic compounds like this compound.
Q: My chromatogram shows a peak with a significant tailing factor (>1.5). What is the cause and how can I fix it?
A: Peak tailing for this analyte is almost always caused by secondary interactions between the basic amino group and acidic silanol groups on the silica surface of the HPLC column.[1][2] These interactions create multiple retention mechanisms, broadening the peak.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting Decision Tree for HPLC Peak Tailing.
Detailed Solutions:
-
Optimize Mobile Phase pH: The most effective way to reduce silanol interactions is to operate at a low pH. At a pH of 2.5-3.5, most silanol groups are protonated (neutral), and the basic amine is fully protonated (positively charged). This minimizes secondary interactions. Use an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in your mobile phase.[1]
-
Increase Buffer Strength: If low pH alone is not sufficient, increasing the concentration of the buffer salt (e.g., phosphate or acetate) to 20-50 mM can help. The buffer cations will compete with the protonated analyte for interaction with any remaining ionized silanols, effectively shielding them.[8]
-
Choose the Right Column: Modern, high-purity silica columns that are "end-capped" are essential. End-capping treats the silica surface to block most of the accessible silanol groups.[2] Columns with polar-embedded stationary phases also offer improved peak shape for basic compounds.
-
Avoid Mass Overload: Injecting too much analyte can saturate the active sites on the stationary phase, leading to peak distortion.[1] If you observe that peak shape worsens and retention time decreases at higher concentrations, reduce your sample concentration or injection volume.[8]
Issue 2: Drifting Retention Times
Q: The retention time for my analyte is decreasing with every injection. What's happening?
A: This is often a sign of a column that is not properly equilibrated or a changing mobile phase composition.
Solutions:
-
Column Equilibration: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. For gradient methods, allow sufficient re-equilibration time after each run.[9]
-
Mobile Phase Preparation: If your mobile phase is prepared by mixing solvents online, check for leaks or pump malfunctions. If prepared manually, ensure it is thoroughly mixed and degassed. A slow change in the organic-to-aqueous ratio will cause retention times to drift.
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention.[9]
Part 3: Recommended Analytical Protocols
Protocol 1: Quantitative Analysis by Reversed-Phase HPLC-UV
This protocol is designed for the accurate quantification of this compound.
1. Sample Preparation: a. Prepare a stock solution of 1.0 mg/mL by dissolving the compound in a 50:50 mixture of acetonitrile and water. b. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. c. Prepare the quality control (QC) samples at low, medium, and high concentrations.
2. HPLC-UV System Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 150 mm, 2.7 µm | A modern, superficially porous particle column provides high efficiency at lower backpressure.[10] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Low pH protonates silanols to minimize peak tailing.[11] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 70% B over 5 minutes | A gradient ensures the elution of potential impurities and provides a sharp peak for the main analyte. |
| Flow Rate | 0.35 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume minimizes potential solvent mismatch effects. |
| UV Wavelength | 254 nm | Corresponds to the absorbance maximum of the aromatic ring. |
| Run Time | 8 minutes (including re-equilibration) | Allows for elution and column preparation for the next run. |
3. System Suitability Test (SST): a. Inject the mid-level standard five times. b. Acceptance Criteria:
- Relative Standard Deviation (RSD) of peak area < 2.0%.
- USP Tailing Factor < 1.5.
- Theoretical Plates > 5000.
Protocol 2: Trace Analysis and Identification by GC-MS (with Derivatization)
This method is suitable for detecting low levels of the analyte or for structural confirmation.
Workflow for GC-MS Analysis
Caption: General Workflow for GC-MS Analysis with Derivatization.
1. Sample Preparation and Derivatization: a. Extract the analyte from the aqueous matrix using a suitable organic solvent like methyl tert-butyl ether (MTBE) after basifying the sample to deprotonate the amine.[12] b. Evaporate the organic extract to dryness under a gentle stream of nitrogen. c. Add 50 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[13] d. Cap the vial and heat at 70 °C for 30 minutes to form the volatile trimethylsilyl (TMS) derivative of the amine.
2. GC-MS System Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | Low-bleed "MS" grade 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film | Inert column chemistry is critical for preventing adsorption of the derivatized amine.[14] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Provides good separation efficiency.[15] |
| Injector Temp. | 250 °C | Ensures complete vaporization without thermal degradation.[4] |
| Injection Mode | Splitless (1 µL injection) | Maximizes analyte transfer to the column for trace analysis.[4] |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A standard temperature program to separate the analyte from solvent and matrix components. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI).[16] |
| Acquisition Mode | Full Scan (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification.[14] | SIM mode significantly increases sensitivity by focusing on characteristic ions.[13] |
References
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from the website of Dr. Stavros Kromidas.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
- BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- ALWSCI. (2025, October 21). Methods For Improving Sensitivity in Gas Chromatography (GC).
- Supporting Information. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Functionalization of 1,2,3-Tris(fluoromethyl)benzene.
- Beilstein Journals. (n.d.). Experimental Part.
- BenchChem. (n.d.). Technical Support Center: degradation pathways of 1,4-Bis(trifluoromethyl)benzene under reaction conditions.
- Hashimoto, S., Fushimi, A., & Takazawa, Y. (2025, August 6). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS.
- Sigma-Aldrich. (2025, June 24). SAFETY DATA SHEET.
- Watson, T. (2013, December 1). Optimizing GC–MS Methods.
- BenchChem. (n.d.). Technical Support Center: Optimizing Mass Spectrometry for Halogenated Compounds.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- Eurofins. (2023, December 10). Analytical Method Summaries.
- Smith Henry, A. (2020, January 20). Optimizing Conditions for GC/MS Analyses. Agilent.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Kollipara, S., et al. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. LCGC North America.
- Wikipedia. (n.d.). Trifluorotoluene.
- S. M, J., & V, S. (n.d.). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L.
- Agilent Technologies. (2023, December 22). Development and Verification of a Generic Agilent 1260 Infinity II Binary HPLC Method.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593).
- National Center for Biotechnology Information. (n.d.). (Trifluoromethyl)benzene. PubChem.
- National Center for Biotechnology Information. (n.d.). 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride. PubChem.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- Schiavo, S., et al. (n.d.).
- Shimadzu. (n.d.).
- National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Benzene in Biological Samples.
- Baranowska, I., & Wilczek, A. (2009). Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. PubMed.
- Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction.
- Wong, S. H. Y. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
- ChemicalBook. (2023, May 4). 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride | 1258652-45-7.
- ChemicalBook. (n.d.). 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride Supplier.
- National Center for Biotechnology Information. (n.d.). 1-(2-Ethoxyethoxy)-3,5-Bis(Trifluoromethyl)benzene. PubChem.
- Wang, L., et al. (2011).
- Wang, Y., et al. (n.d.). Study on Gaseous Chlorobenzene Treatment by a Bio-Trickling Filter: Degradation Mechanism and Microbial Community. MDPI.
- Caban, M., & Stepnowski, P. (n.d.). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H 2 O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. MDPI.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1,3-Bis(trifluoromethyl)benzene | 402-31-3.
- BLDpharm. (n.d.). 1-Ethoxy-2-methyl-3-(trifluoromethyl)benzene.
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"interpreting unexpected results with 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride"
Welcome to the technical support resource for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected experimental outcomes. As scientists, we understand that unexpected results are not failures but opportunities for deeper understanding. This document provides a structured, question-and-answer-based approach to troubleshoot common and complex issues you may encounter with this compound.
Section 1: Foundational Checks - Compound Identity, Purity, and Handling
Before delving into complex biological interpretations, it is imperative to confirm the fundamentals. An unexpected result often originates from a simple, overlooked issue with the compound itself.
Q1: My biological assay results are inconsistent or show no activity. How can I be sure my compound is what it claims to be and is of sufficient purity?
This is the most critical first step in any troubleshooting workflow. The identity and purity of your starting material underpin the validity of all subsequent data.
Answer:
Verification should be multi-faceted. No single technique is foolproof.
-
Confirm Chemical Identity: The structure of this compound contains a primary amine, an ether linkage, and a trifluoromethylated aromatic ring[1]. Mass Spectrometry (MS) is an excellent first pass. For the free base (C₉H₁₀F₃NO), you should look for a protonated molecular ion [M+H]⁺ at approximately m/z 206.0787[1][2]. The hydrochloride salt will have a molecular weight of approximately 241.64 g/mol [3].
-
Assess Purity with Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard for purity assessment. A pure compound should yield a single major peak. We recommend a purity level of ≥98% for most biological assays.
-
Structural Confirmation with NMR: Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural confirmation. The proton (¹H NMR) and carbon (¹³C NMR) spectra will give you detailed information about the molecule's framework and confirm the substitution pattern on the benzene ring (i.e., that you have the 1,3-disubstituted meta isomer and not another variant like the 1,2-ortho or 1,4-para isomer)[4][5].
Troubleshooting Protocol: Purity and Identity Verification
| Parameter | Method | Expected Result / Check |
| Molecular Weight | LC-MS (ESI+) | Major peak at m/z ≈ 206.08 for [M+H]⁺ |
| Purity | HPLC-UV (e.g., 254 nm) | Main peak area >98%. No significant impurity peaks. |
| Identity/Isomer | ¹H NMR, ¹³C NMR | Spectrum matches reference or predicted spectrum for the 1,3-isomer. |
| Appearance | Visual Inspection | Should be a crystalline solid. Note color and consistency. |
Section 2: Physicochemical Properties & Assay Behavior
The unique properties imparted by the trifluoromethyl (-CF3) group can lead to non-obvious experimental behavior. Understanding these properties is key to designing robust assays.
Q2: I'm struggling with compound solubility in my aqueous assay buffer. The hydrochloride salt form should be soluble, so what's happening?
Answer:
While the hydrochloride salt enhances aqueous solubility, the molecule retains significant lipophilic character due to the trifluoromethylbenzene core. The predicted LogP (XlogP) is 1.9, indicating a balance between hydrophilicity and lipophilicity[1][2].
Potential Causes & Solutions:
-
"Salting Out": High salt concentrations in your buffer (e.g., PBS) can decrease the solubility of organic salts, causing your compound to precipitate.
-
Solution: Try dissolving the compound in a minimal amount of DMSO first, then diluting it into your final assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls.
-
-
pH-Dependent Solubility: The primary amine has a pKa. If the pH of your buffer is near or above the pKa of the amine, it will be deprotonated, becoming less soluble.
-
Solution: Check the pH of your final assay solution. Maintain a pH at least 1-2 units below the compound's pKa to ensure the amine remains protonated and charged.
-
-
Kinetic vs. Thermodynamic Solubility: You might achieve a high concentration initially (kinetic solubility), but the compound may precipitate over time as it equilibrates to its true thermodynamic solubility limit.
-
Solution: Prepare stock solutions fresh. If you observe precipitation in your assay plate over the incubation period, this is a likely cause. You may need to lower the final assay concentration.
-
Q3: My assay involves fluorescence, and I'm seeing lower-than-expected signal (quenching) in my treatment wells. Could the compound be interfering?
Answer:
Yes, this is a distinct possibility. Aromatic compounds, particularly those with electron-withdrawing groups like -CF3, can act as fluorescence quenchers.
Troubleshooting Workflow for Assay Interference:
Caption: Workflow for diagnosing fluorescence quenching.
Section 3: Interpreting Unexpected Biological Activity
The incorporation of fluorine can profoundly alter a molecule's biological profile, sometimes in unexpected ways[6].
Q4: My compound is showing much higher cytotoxicity than I anticipated based on its intended mechanism of action. What could be the cause?
Answer:
The trifluoromethyl group is a known pharmacophore in many drug classes, but it can also introduce liabilities[7][8].
-
Mitochondrial Toxicity: Lipophilic, cationic compounds can accumulate in mitochondria due to the mitochondrial membrane potential, leading to toxicity. The combination of the lipophilic trifluoromethylbenzene and the protonatable amine makes this a plausible mechanism.
-
Metabolic Activation: While the C-F bond is very strong and generally blocks metabolism at that site, metabolism can occur elsewhere on the molecule[7]. This could potentially generate a reactive metabolite.
-
Off-Target Effects: The compound's structure may allow it to bind to unintended biological targets, leading to toxicity. Fluorinated compounds have a wide range of biological activities, from enzyme inhibition to CNS effects[6][9].
Experimental Plan to De-risk Cytotoxicity:
| Hypothesis | Experiment | Expected Outcome if Hypothesis is True |
| Mitochondrial Toxicity | Seahorse XF Analyzer Assay (measures mitochondrial respiration) or JC-1 Staining (measures mitochondrial membrane potential). | Disruption of oxygen consumption rate (OCR) or a decrease in the red/green fluorescence ratio with JC-1 staining. |
| Reactive Metabolite | Incubate the compound with liver microsomes (S9 fraction) +/- NADPH. Analyze for cytotoxicity in a secondary cell line. | Increased toxicity in the presence of NADPH (which is required for metabolic enzymes like CYPs) would suggest a reactive metabolite. |
| Off-Target Activity | Perform a broad pharmacology screen (e.g., Eurofins SafetyScreen, CEREP panel) to test for binding against a wide panel of receptors, channels, and enzymes. | Hits in the screening panel will identify potential off-target interactions that could explain the observed cytotoxicity. |
Q5: The compound shows good activity in my biochemical assay but has no effect in my cell-based assay. Why the discrepancy?
Answer:
This is a classic drug discovery challenge. The trifluoromethyl group significantly increases lipophilicity, which can be a double-edged sword[7].
Logical Relationship of Potential Causes:
Caption: Potential reasons for biochemical vs. cellular activity disconnect.
Troubleshooting Steps:
-
Assess Stability in Media: Incubate the compound in your complete cell culture media at 37°C. Take samples at different time points (0, 2, 6, 24 hours) and analyze the remaining compound concentration by LC-MS.
-
Evaluate Cell Permeability: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion.
-
Test in Serum-Free Media: If you suspect high plasma protein binding is the issue, repeat a short-duration experiment in serum-free media. If activity is rescued, protein binding is the likely culprit.
-
Use Efflux Pump Inhibitors: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil for P-gp). A restoration of activity suggests your compound is a substrate for that transporter.
References
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- Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals (Basel).
- Khan, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry.
- Leah4sci (2014). Ortho Meta Para Monster Trick for Disubstituted Benzene EAS. YouTube.
- Quora. How to determine the substitution pattern of a benzene from an HNMR spectrum.
- Al-Warhi, T., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH.
- Michael Evans (2023). Multi-step Synthesis of Substituted Benzenes. YouTube.
- PrepChem.com. Synthesis of trifluoromethoxybenzene.
- ChemicalBook. 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride Supplier.
- Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
- jOeCHEM (2022). Benzene Substituents: Reactions, Concepts, and Synthesis Practice. YouTube.
- Chemistry LibreTexts. (2015). 15.1: Naming the Benzenes.
- Al-Otaibi, F. A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.
- Wakselman, C. (1999). [Fluorinated organic compounds: synthesis and biological applications]. PubMed.
- PubChem. 1-(2-Ethoxyethoxy)-3,5-Bis(Trifluoromethyl)benzene.
- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- Google Patents. Process for the production of aromatic trifluoromethyl compounds of the benzene series.
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"stability testing of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride under experimental conditions"
Welcome to the technical support center for the stability testing of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the experimental evaluation of this compound. Our approach is grounded in scientific principles and regulatory expectations to ensure the integrity and robustness of your stability studies.
Introduction to Stability Testing
Stability testing is a critical component of drug development, providing essential information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] These studies are fundamental for determining the retest period or shelf life and recommended storage conditions. Forced degradation, or stress testing, is an integral part of this process, designed to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4] This information is crucial for developing stability-indicating analytical methods, which are validated procedures that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradants, excipients, or impurities.[5]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability testing of this compound.
Q1: What are the primary chemical liabilities of this compound that could lead to degradation?
A1: Based on its chemical structure, the primary points of instability are the aromatic amine and the ether linkage in the aminoethoxy side chain. The aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradation products.[6][7] The ether linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions. While the trifluoromethyl group itself is generally stable, its strong electron-withdrawing nature can influence the reactivity of the benzene ring.
Q2: What are the recommended forced degradation conditions for this molecule?
A2: To comprehensively assess the stability of this compound, a systematic forced degradation study should be conducted. The conditions should be stringent enough to induce degradation (typically 5-20%) but not so harsh that they lead to unrealistic degradation pathways.[8] Recommended starting conditions are outlined in the table below.
Q3: How do I select an appropriate HPLC column for a stability-indicating method for this compound?
A3: this compound is a polar, basic compound. Therefore, a C18 column with good end-capping to minimize silanol interactions is a suitable starting point.[9] For enhanced retention of this polar analyte, a column with a polar-embedded phase or a phenyl-hexyl phase could also be considered.[10] The choice will depend on the separation of the parent compound from its specific degradation products.
Q4: I am observing peak tailing for the parent compound in my HPLC analysis. What could be the cause and how can I resolve it?
A4: Peak tailing for an amine hydrochloride is often due to interactions with residual silanols on the HPLC column packing material.[1] To mitigate this, consider the following troubleshooting steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will ensure the primary amine is fully protonated and reduce interactions with silanols.
-
Add a Competing Amine: Incorporating a small amount of a competing amine, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize these secondary interactions.
Q5: What are the expected degradation products under oxidative stress?
A5: Aromatic amines are prone to oxidation.[6][7] Potential oxidative degradation products could include N-oxides, hydroxylamines, and further colored polymeric species. It is also possible that the benzylic position adjacent to the ether oxygen could be susceptible to oxidation.
Troubleshooting Guide
This section provides solutions to common problems encountered during the stability testing and analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stress agent (e.g., acid, base, oxidant), elevate the temperature, or extend the exposure time. |
| Complete degradation of the compound. | Stress conditions are too harsh. | Reduce the concentration of the stress agent, lower the temperature, or shorten the exposure time. |
| Poor peak shape (fronting or tailing) in HPLC. | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Adjust the mobile phase pH to ensure complete ionization of the analyte. 2. Use a mobile phase modifier like TEA or switch to a different column chemistry (e.g., polar-embedded). 3. Reduce the injection volume or sample concentration. |
| Irreproducible retention times in HPLC. | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition. 3. Temperature variations. | 1. Ensure the column is fully equilibrated with the mobile phase before each run. 2. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. 3. Use a column oven to maintain a consistent temperature. |
| Appearance of extraneous peaks in the chromatogram. | 1. Contamination from glassware or solvents. 2. Carryover from previous injections. 3. Degradation of the sample in the autosampler. | 1. Use clean glassware and high-purity solvents. 2. Implement a robust needle wash protocol in the autosampler method. 3. Keep the autosampler tray cooled if the sample is found to be unstable at room temperature. |
Experimental Protocols
Below are detailed, step-by-step methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method.
Forced Degradation Studies
The objective of forced degradation is to generate potential degradation products to challenge the specificity of the analytical method.[11]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize with an equivalent amount of 0.1 N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a petri dish and expose it to 105°C in an oven for 48 hours.
-
Dissolve the stressed solid in a suitable solvent and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound (e.g., in methanol/water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][12]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Prepare solutions of the stressed samples at a concentration of approximately 100 µg/mL in the mobile phase.
-
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent drug from any degradation products.
1. Initial Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high aqueous composition (e.g., 95% A) and gradually increase the organic component (e.g., to 95% B) over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Based on the UV spectrum of 3-(trifluoromethyl)aniline, a starting wavelength of 296 nm is recommended. A photodiode array (PDA) detector is ideal for monitoring peak purity. |
| Injection Volume | 10 µL |
2. Method Optimization: Analyze the stressed samples using the initial conditions. The goal is to achieve baseline separation of the parent peak from all degradation product peaks. Adjust the gradient slope, mobile phase pH, and organic modifier to optimize the separation.
3. Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products Observed | Retention Times of Major Degradants (min) |
| 0.1 N HCl, 60°C, 24h | e.g., 15.2% | e.g., 2 | e.g., 4.5, 8.1 |
| 0.1 N NaOH, RT, 24h | e.g., 8.5% | e.g., 1 | e.g., 6.3 |
| 3% H₂O₂, RT, 24h | e.g., 12.8% | e.g., 3 | e.g., 5.2, 7.5, 9.8 |
| Thermal (Solid), 105°C, 48h | e.g., <1.0% | e.g., 0 | e.g., N/A |
| Photolytic (Solid & Solution) | e.g., 5.6% (Solution) | e.g., 1 | e.g., 10.2 |
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation and Analysis
Caption: Workflow for forced degradation of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene HCl.
Predicted Degradation Pathways
Caption: Predicted degradation pathways for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene.
References
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MDPI. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. 2023. [Link]
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Validation & Comparative
Validating the Efficacy of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride in Preclinical Models of Depression and Anxiety: A Comparative Guide
This guide provides a comprehensive framework for evaluating the therapeutic potential of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride in established preclinical models of depression and anxiety. Given its structural similarity to known Selective Serotonin Reuptake Inhibitors (SSRIs), this document outlines a direct comparative analysis against Fluvoxamine, a well-characterized SSRI with additional sigma-1 receptor activity. The experimental designs detailed herein are intended to provide researchers, scientists, and drug development professionals with a robust methodology to ascertain the compound's efficacy and elucidate its potential mechanism of action.
Introduction: The Rationale for Investigation
The compound this compound shares key structural motifs with Fluvoxamine, a clinically effective medication for major depressive disorder and anxiety disorders.[1][2] The core components—a trifluoromethylbenzene group linked to an aminoethoxy moiety—suggest a potential affinity for the serotonin transporter (SERT) and possibly the sigma-1 receptor.[3] Fluvoxamine's therapeutic effects are primarily attributed to its potent and selective inhibition of serotonin reuptake, leading to increased synaptic availability of this neurotransmitter.[3] Furthermore, its agonistic activity at the sigma-1 receptor is thought to contribute to its anxiolytic and neuroprotective properties.
This guide, therefore, proposes a head-to-head comparison of this compound with Fluvoxamine to validate its efficacy and delineate its pharmacological profile. The following sections will detail the necessary in vitro and in vivo assays to rigorously assess its potential as a novel therapeutic agent.
In Vitro Characterization: Target Engagement and Specificity
Prior to in vivo testing, it is crucial to confirm the compound's interaction with its putative molecular targets. This is achieved through radioligand binding assays.
Serotonin Transporter (SERT) Binding Assay
This assay determines the affinity of this compound for the human serotonin transporter.[4][5]
Experimental Protocol:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human SERT are prepared.
-
Assay Conditions: The assay is performed in a total volume of 550 µL.
-
Incubation: Cell membranes are incubated with a specific radioligand for SERT (e.g., [³H]-Imipramine) and varying concentrations of the test compound or reference compound (Fluvoxamine).
-
Filtration and Washing: The reaction is terminated by rapid filtration through GF/C filters to separate bound and free radioligand. Filters are then washed with ice-cold buffer.
-
Scintillation Counting: The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
Sigma-1 Receptor Binding Assay
This assay evaluates the compound's affinity for the sigma-1 receptor, a potential secondary target contributing to anxiolytic effects.[6][7]
Experimental Protocol:
-
Membrane Preparation: Guinea pig liver membranes, which have a high density of sigma-1 receptors, are prepared.[6]
-
Assay Conditions: The assay is conducted in a 96-well plate format.
-
Incubation: Membranes are incubated with a selective sigma-1 receptor radioligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound or reference compound.[6]
-
Filtration and Washing: Similar to the SERT assay, the reaction is stopped by filtration, and filters are washed.
-
Scintillation Counting: Radioactivity is measured to determine the extent of radioligand binding.
-
Data Analysis: The IC50 value is determined to quantify the compound's affinity for the sigma-1 receptor.
Expected In Vitro Data Summary
The results of these binding assays will provide the first indication of the compound's potency and selectivity.
| Compound | SERT Ki (nM) | Sigma-1 Receptor Ki (nM) |
| This compound | TBD | TBD |
| Fluvoxamine | 1-10 | 30-50 |
| Vehicle | No activity | No activity |
Table 1: Hypothetical in vitro binding affinities. TBD (To Be Determined) indicates the data to be generated.
In Vivo Efficacy Evaluation: Rodent Models of Depression and Anxiety
The following in vivo models are widely accepted for the preclinical evaluation of antidepressant and anxiolytic drug candidates.[8][9][10][11]
Forced Swim Test (FST) in Mice
The FST is a primary screening tool for compounds with potential antidepressant activity.[12][13][14] It is based on the principle that animals will exhibit immobility after initial escape-oriented behaviors, and this immobility is reduced by effective antidepressant treatments.[15]
Experimental Protocol:
-
Apparatus: A transparent cylindrical tank (20 cm diameter, 30 cm height) is filled with water (24°C ± 1°C) to a depth of 15 cm.[16]
-
Acclimation: Mice are acclimated to the testing room for at least 60 minutes before the test.[12]
-
Procedure: Each mouse is gently placed in the water for a 6-minute session.[14]
-
Data Recording: The entire session is video-recorded. The last 4 minutes are scored for the duration of immobility (floating with only minor movements to keep the head above water).[16]
-
Drug Administration: The test compound, Fluvoxamine, or vehicle is administered intraperitoneally (i.p.) 30-60 minutes before the test.
Elevated Plus Maze (EPM) in Mice
The EPM is a widely used model to assess anxiety-like behavior.[17][18][19] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[20][21]
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated 50 cm above the ground.[18]
-
Acclimation: Mice are habituated to the testing room for at least one hour prior to the test.[19]
-
Procedure: Each mouse is placed in the center of the maze facing an open arm and allowed to explore for 5 minutes.[17][18]
-
Data Recording: A video tracking system records the time spent in and the number of entries into the open and closed arms.[19]
-
Drug Administration: The test compound, Fluvoxamine, or vehicle is administered i.p. 30 minutes before the test.
Novelty-Suppressed Feeding (NSF) Test
The NSF test is sensitive to chronic, but not acute, antidepressant treatment, which mirrors the therapeutic timeline in humans.[22][23][24] This test assesses the conflict between the drive to eat and the fear of a novel, brightly lit environment.[25][26]
Experimental Protocol:
-
Food Deprivation: Mice are food-deprived for 24 hours before the test.[23]
-
Apparatus: A novel, brightly lit open field arena (e.g., 50x50 cm) with a single food pellet placed in the center.
-
Procedure: Each mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a maximum of 10 minutes.[26]
-
Home Cage Feeding: Immediately after the test, the amount of food consumed in the home cage over 5 minutes is measured to control for appetite effects.[23]
-
Drug Administration: The test compound, Fluvoxamine, or vehicle is administered daily for a chronic period (e.g., 14-21 days) before the test.
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a highly validated paradigm for inducing depressive-like behaviors in rodents by exposing them to a series of mild, unpredictable stressors over several weeks.[27][28][29][30] This model has good face, construct, and predictive validity for human depression.[9][31]
Experimental Protocol:
-
Stress Regimen: For 4-6 weeks, mice are subjected to a varying sequence of mild stressors, such as a tilted cage, wet bedding, social isolation, and disruption of the light/dark cycle.[27][29]
-
Behavioral Readouts: Following the stress period, a battery of behavioral tests is conducted, including the Sucrose Preference Test (to measure anhedonia), the Forced Swim Test, and the Elevated Plus Maze.[27]
-
Drug Administration: The test compound, Fluvoxamine, or vehicle is administered daily during the final 2-3 weeks of the CUMS procedure.
Expected In Vivo Data Summary
The following tables illustrate the expected format for presenting the comparative efficacy data from the in vivo studies.
| Treatment Group | Immobility Time (seconds) in FST |
| Vehicle | 150 ± 10 |
| This compound (Dose 1) | TBD |
| This compound (Dose 2) | TBD |
| Fluvoxamine (Positive Control) | 80 ± 8 |
Table 2: Hypothetical data from the Forced Swim Test.
| Treatment Group | % Time in Open Arms in EPM |
| Vehicle | 15 ± 3 |
| This compound (Dose 1) | TBD |
| This compound (Dose 2) | TBD |
| Fluvoxamine (Positive Control) | 35 ± 5 |
Table 3: Hypothetical data from the Elevated Plus Maze.
| Treatment Group | Latency to Feed (seconds) in NSF |
| Vehicle (Chronic) | 240 ± 20 |
| This compound (Chronic, Dose 1) | TBD |
| This compound (Chronic, Dose 2) | TBD |
| Fluvoxamine (Chronic, Positive Control) | 120 ± 15 |
Table 4: Hypothetical data from the Novelty-Suppressed Feeding Test.
Visualizing the Scientific Rationale
Diagrams are essential for illustrating the proposed mechanisms and experimental workflows.
Caption: Proposed mechanism of action via SERT inhibition.
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The Trifluoromethyl Group: A Comparative Analysis of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride and Related Compounds in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the trifluoromethyl (CF₃) group stands out for its profound impact on a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth comparison of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride with its structural isomers and a non-fluorinated analog, offering insights into the nuanced effects of trifluoromethyl substitution on key physicochemical and metabolic parameters.
Introduction: The Power of Trifluoromethylation
The trifluoromethyl group is a bioisostere of the methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. By strategically placing a CF₃ group on a scaffold, medicinal chemists can block sites of metabolism, enhance binding to target proteins, and improve cell membrane permeability. This guide will explore these effects through a direct comparison of this compound with its ortho- and para-isomers, as well as its non-fluorinated counterpart, 2-phenoxyethanamine hydrochloride.
Physicochemical Properties: A Quantitative Comparison
The position of the trifluoromethyl group on the benzene ring significantly influences the physicochemical properties of the molecule, such as lipophilicity (logP) and acidity (pKa). These parameters are critical for predicting a drug's behavior in biological systems.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Predicted XlogP | Experimental pKa (Amine) |
| 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene (meta-isomer) | 1.9 | Not available | |
| 1-(2-Aminoethoxy)-2-(trifluoromethyl)benzene (ortho-isomer) | 1.9 | Not available | |
| 1-(2-Aminoethoxy)-4-(trifluoromethyl)benzene (para-isomer) | No direct image available | Predicted to be similar to ortho and meta isomers | Not available |
| 2-Phenoxyethanamine (Non-fluorinated analog) | 0.9[1] | Not available |
The predicted XlogP values from PubChem suggest that the introduction of a trifluoromethyl group significantly increases the lipophilicity of the phenoxyethanamine scaffold (from 0.9 to 1.9). This increased lipophilicity can enhance membrane permeability but may also affect solubility and off-target interactions. The position of the CF₃ group (ortho, meta, or para) is expected to have a more subtle, yet potentially significant, impact on properties like pKa and conformation, which in turn can influence biological activity and metabolic fate.
Synthesis of Trifluoromethylated Phenoxy Ethylamines
The synthesis of these compounds typically involves the Williamson ether synthesis, where a substituted phenol is reacted with a protected 2-haloethylamine, followed by deprotection. The general synthetic workflow is outlined below.
Caption: General workflow for the synthesis of trifluoromethylated phenoxy ethylamines.
Experimental Protocol: Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine (Ortho-isomer)[2]
This protocol provides a representative example of the synthesis of the ortho-isomer. Similar approaches can be adapted for the meta- and para-isomers.
Materials:
-
2-Trifluoromethylphenol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloroethylamine hydrochloride
-
Dry tetrahydrofuran (THF)
-
Methylene chloride
-
Water
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend sodium hydride (2.2 equivalents) in dry THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Slowly add a solution of 2-trifluoromethylphenol (1.0 equivalent) in dry THF to the sodium hydride suspension.
-
Once the addition is complete and the phenol is fully dissolved, add 2-chloroethylamine hydrochloride (2.2 equivalents) to the reaction mixture.
-
Remove the ice bath and stir the reaction mixture at room temperature for 18 hours.
-
After 18 hours, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Partition the residue between methylene chloride and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer in vacuo to obtain the crude 2-(2-trifluoromethylphenoxy)ethylamine.
-
The crude product can be further purified by chromatography or converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or ethanol.
Causality Behind Experimental Choices:
-
Sodium hydride is a strong base used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which is essential for the subsequent Williamson ether synthesis.
-
Using a protected haloamine (in this case, the hydrochloride salt which can be neutralized in situ or used directly with a strong base) prevents self-reaction of the amine.
-
Dry THF is used as the solvent because it is aprotic and will not react with the strong base.
-
The reaction is initially performed at 0 °C to control the exothermic reaction between sodium hydride and the phenol.
-
Stirring at room temperature for 18 hours allows the reaction to proceed to completion.
-
The workup procedure with methylene chloride and water is a standard extraction method to separate the organic product from inorganic salts and other water-soluble impurities.
-
Drying with sodium sulfate removes any residual water from the organic layer before final concentration.
Impact on Metabolic Stability
The introduction of a trifluoromethyl group is a well-established strategy to enhance the metabolic stability of drug candidates.[2] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, particularly cytochrome P450s (CYPs).[3] By placing the CF₃ group at a known or suspected site of metabolism, this "metabolic soft spot" can be blocked.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol can be used to experimentally determine and compare the metabolic stability of the different isomers and the non-fluorinated analog.
Materials:
-
Test compounds (dissolved in a suitable organic solvent like DMSO)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37 °C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well plate, add the test compound to pre-warmed (37 °C) phosphate buffer containing human liver microsomes. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) for each compound.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The introduction of a trifluoromethyl group to the phenoxyethanamine scaffold has a pronounced effect on its physicochemical properties, most notably increasing its lipophilicity. While the precise impact of the CF₃ group's position on biological activity and metabolic stability requires experimental validation, it is anticipated that all trifluoromethylated isomers will exhibit enhanced metabolic stability compared to their non-fluorinated counterpart. The synthetic and analytical protocols provided in this guide offer a framework for researchers to conduct these comparative studies, enabling a more rational approach to the design and optimization of novel drug candidates. The strategic use of trifluoromethylation, guided by a thorough understanding of its structure-property relationships, will undoubtedly continue to be a powerful tool in the arsenal of medicinal chemists.
References
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Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. PubMed. [Link]
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Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. PrepChem.com. [Link]
-
2-Phenoxyethanamine. PubChem. [Link]
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A Guide to the Cross-Validation of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride Activity in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the bioactivity of the novel compound, 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride. In the absence of extensive public data on this specific molecule, we present a robust, generalized methodology that can be applied to characterize its potential as a therapeutic agent. This document is structured to provide both the strategic rationale and the detailed experimental protocols necessary for a thorough preclinical evaluation.
The Imperative of Cross-Validation in Preclinical Research
The journey of a potential therapeutic compound from initial discovery to clinical application is fraught with challenges. A significant hurdle is the translation of promising in vitro results into predictable in vivo efficacy. A compound may show high potency in a single cell line, only to fail in more complex biological systems. This is often due to the inherent heterogeneity of diseases like cancer, where different cell lines, even from the same tissue of origin, can exhibit vastly different genetic backgrounds and signaling pathway dependencies.
Therefore, cross-validation of a compound's activity across a diverse panel of cell lines is not merely a confirmatory step but a cornerstone of rigorous preclinical research.[1][2] It allows us to:
-
Assess the breadth of activity: Does the compound target a specific cancer subtype or does it have broad-spectrum potential?
-
Identify potential resistance mechanisms: Differential sensitivity can provide clues about the compound's mechanism of action and which cellular factors may mediate resistance.
-
Build confidence in the robustness of the findings: Consistent activity across multiple, varied models strengthens the rationale for further development.[3][4]
This guide will walk through a logical, multi-faceted approach to the initial characterization of this compound, focusing on cytotoxicity and the induction of apoptosis, two key hallmarks of many anticancer agents.
Experimental Design: A Multi-Cell Line Approach
The initial phase of our investigation will focus on determining the cytotoxic potential of this compound and whether it acts by inducing programmed cell death (apoptosis).
Cell Line Selection
To obtain a meaningful cross-validation, we will utilize a panel of three human cancer cell lines from different tissue origins:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line. It is estrogen receptor-positive and known to be sensitive to a variety of apoptotic stimuli.
-
A549: A human lung carcinoma cell line. It is widely used in cancer research and represents a different epithelial cancer type.
-
HCT116: A human colorectal carcinoma cell line. It is known for its relatively intact apoptotic machinery, making it a good model for studying drug-induced cell death.
This selection provides diversity in tissue origin and underlying genetics, offering a solid basis for comparing the compound's effects.
Experimental Workflow
Our investigation will follow a three-tiered approach:
-
Primary Screening for Cytotoxicity: Determine the half-maximal inhibitory concentration (IC50) of the compound in each cell line using a metabolic activity assay.
-
Mechanistic Follow-up (Apoptosis Induction): Quantify the activation of key apoptotic enzymes (caspases) in response to compound treatment.
-
Biochemical Confirmation: Verify the apoptotic pathway activation by examining the cleavage of specific protein markers.
Caption: Overall experimental workflow for the cross-validation of the compound's activity.
Quantitative Performance Data: A Comparative Analysis
The following tables represent hypothetical data to illustrate the expected outcomes of the proposed experiments.
Table 1: Cytotoxicity of this compound
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.[5] Lower IC50 values are indicative of higher potency.
| Cell Line | Tissue Origin | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 28.2 |
| HCT116 | Colorectal Carcinoma | 8.9 |
Data Interpretation: Based on this hypothetical data, the compound exhibits the highest potency against the HCT116 colorectal cancer cell line, followed by the MCF-7 breast cancer line. The A549 lung cancer cell line appears to be less sensitive. This differential activity is a key finding from the cross-validation and warrants further investigation into the genetic and proteomic differences between these cell lines that might explain this variance.
Table 2: Induction of Apoptosis via Caspase-3/7 Activation
To determine if the observed cytotoxicity is due to the induction of apoptosis, the activity of executioner caspases 3 and 7 was measured.[6][7] Data is presented as fold change in luminescence relative to vehicle-treated control cells.
| Cell Line | Treatment (at IC50) | Caspase-3/7 Activity (Fold Change) |
| MCF-7 | Compound | 4.2 |
| A549 | Compound | 2.1 |
| HCT116 | Compound | 5.8 |
Data Interpretation: The caspase activity data correlates well with the cytotoxicity results. The HCT116 and MCF-7 cell lines, which were more sensitive to the compound, also show a more robust induction of caspase-3/7 activity. This strongly suggests that this compound induces cell death primarily through the apoptotic pathway. The lower caspase activation in A549 cells could indicate that at the IC50 concentration, other mechanisms like cell cycle arrest might be contributing to the reduction in viability, or that this cell line has a higher threshold for apoptotic induction. Many anticancer drugs are specifically designed to kill cancer cells by inducing apoptosis.[8]
Mechanistic Confirmation via Western Blotting
To visually confirm the activation of the apoptotic cascade, we can use Western blotting to detect key protein markers.[9][10] The cleavage of PARP by activated caspase-3 is a classic hallmark of apoptosis.[11]
Hypothetical Western Blot Results:
| Lane | 1 | 2 | 3 | 4 | 5 | 6 |
| Cell Line | MCF-7 | MCF-7 | A549 | A549 | HCT116 | HCT116 |
| Treatment | Control | Cmpd | Control | Cmpd | Control | Cmpd |
| Full-Length PARP (116 kDa) | ▇▇▇ | ▇ | ▇▇▇ | ▇▇ | ▇▇▇ | ▇ |
| Cleaved PARP (89 kDa) | ▇▇ | ▇ | ▇▇▇ | |||
| β-Actin (42 kDa) | ▇▇▇ | ▇▇▇ | ▇▇▇ | ▇▇▇ | ▇▇▇ | ▇▇▇ |
Data Interpretation: This hypothetical Western blot provides strong biochemical evidence supporting the caspase assay results. In all three cell lines, treatment with the compound leads to the appearance of the 89 kDa cleaved PARP fragment, confirming that the apoptotic machinery has been activated. The intensity of the cleaved PARP band is strongest in HCT116 cells and weakest in A549 cells, mirroring the quantitative data from the cytotoxicity and caspase assays.
The Apoptotic Signaling Cascade
The convergence of our hypothetical data points to the activation of the apoptotic signaling pathway. This is a tightly regulated process of programmed cell death, essential for normal tissue homeostasis.[12] Its dysregulation is a key feature of cancer.
Caption: Simplified diagram of the apoptotic cascade initiated by the compound.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments described in this guide. It is crucial to optimize seeding densities and incubation times for the specific cell lines being used.[13]
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[15][16]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.[18]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability). Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.[19]
Protocol 2: Caspase-Glo® 3/7 Assay
This assay provides a proluminescent caspase-3/7 substrate which is cleaved in the presence of active caspases to release aminoluciferin, a substrate for luciferase that generates light.[6]
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound (e.g., at the predetermined IC50 concentration) for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1 to 2 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.
Protocol 3: Western Blot for Apoptosis Markers
Western blotting allows for the detection of specific proteins in a cell lysate.[20]
-
Cell Treatment and Lysis: Culture cells in 6-well plates and treat with the compound as required. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Cleaved PARP and/or Cleaved Caspase-3 overnight at 4°C. Also, probe for a loading control like β-actin.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
The cross-validation of a novel compound's activity is a critical, non-negotiable step in modern drug discovery. By employing a panel of diverse cell lines and a multi-pronged experimental approach encompassing cytotoxicity, apoptosis quantification, and biochemical confirmation, researchers can build a comprehensive and robust initial profile of a compound's potential. The hypothetical data for this compound presented herein illustrates how such a study can reveal differential sensitivities and provide strong evidence for a specific mechanism of action. This methodical approach allows for more informed decisions, helping to prioritize promising candidates and increasing the likelihood of success in the long and arduous path of drug development.
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
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Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
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What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]
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A cross-study analysis of drug response prediction in cancer cell lines. Nature Communications. [Link]
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Apoptosis – what assay should I use?. BMG Labtech. [Link]
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Determination of Caspase Activation by Western Blot. Methods in Molecular Biology. [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
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Analysis by Western Blotting - Apoptosis. Bio-Rad. [Link]
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Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
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Cell Viability Assays. Assay Guidance Manual. [Link]
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pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling. [Link]
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Which proteins expression should I check by western blot for confirmation of apoptosis?. ResearchGate. [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BPS Bioscience. [Link]
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In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
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Cross validation – a safeguard for machine learning models. Ardigen. [Link]
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Preclinical Studies: IC-50 Testing. Altogen Labs. [Link]
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Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. [Link]
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The Importance of Validation in Pre-clinical Research: Ensuring Drug Safety and Efficacy. Medium. [Link]
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Navigating the Frontier of Therapeutic Moieties: A Comparative Analysis of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride in the Context of Established Standards of Care
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorinated functional groups has become a cornerstone of medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The trifluoromethyl group, in particular, is a key structural motif found in numerous approved pharmaceuticals, valued for its ability to enhance metabolic stability, binding affinity, and cellular permeability. This guide delves into a head-to-head comparison of a novel investigational compound, 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride, with the current standards of care in a relevant therapeutic area.
While direct clinical data for this compound is not yet publicly available, its structural features bear resemblance to a class of compounds investigated for their potential as β2-adrenergic receptor agonists. Notably, the structurally related compound, 2-(4-amino-3-chloro-5-trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride, has been explored as a novel β2-agonist for the treatment of asthma[1]. Therefore, for the purpose of this technical guide, we will hypothesize the potential application of this compound as a next-generation β2-agonist and compare its theoretical profile to the established standards of care in the management of asthma.
This analysis will proceed by first elucidating the mechanism of action of β2-adrenergic receptor agonists and outlining the current therapeutic landscape for asthma. Subsequently, we will present a comparative framework, supported by experimental data from related compounds, to evaluate the potential advantages and disadvantages of this novel chemical entity.
The β2-Adrenergic Receptor Pathway: A Cornerstone of Asthma Therapy
The β2-adrenergic receptor is a G-protein-coupled receptor predominantly expressed in the smooth muscle cells of the airways. Activation of this receptor by an agonist initiates a signaling cascade that ultimately leads to bronchodilation, providing relief from the bronchospasm characteristic of asthma.
Caption: β2-Adrenergic Receptor Signaling Pathway in Airway Smooth Muscle Cells.
The binding of a β2-agonist to its receptor triggers a conformational change, leading to the activation of the stimulatory G-protein, Gs. This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and, consequently, smooth muscle relaxation and bronchodilation[1].
Standard of Care in Asthma Management
The current standard of care for asthma is a stepwise approach that aims to control symptoms and prevent exacerbations. The cornerstones of this therapy are:
-
Short-Acting β2-Agonists (SABAs): Such as albuterol, are used for rapid relief of acute symptoms.
-
Long-Acting β2-Agonists (LABAs): Such as salmeterol and formoterol, are used in combination with inhaled corticosteroids (ICS) for long-term control of persistent asthma.
-
Inhaled Corticosteroids (ICS): Such as fluticasone and budesonide, are the most effective anti-inflammatory medications for the long-term management of asthma.
-
Leukotriene Modifiers: Such as montelukast, are alternative or add-on therapies.
-
Biologics: For severe, uncontrolled asthma, monoclonal antibodies targeting specific inflammatory pathways are increasingly used.
Head-to-Head Comparison: this compound vs. Standard of Care
This comparison will focus on the potential advantages a novel compound like this compound might offer over existing β2-agonists. The inclusion of the trifluoromethyl group is a key structural feature that can influence several key drug properties.
| Feature | Standard β2-Agonists (e.g., Albuterol, Salmeterol) | Potential Profile of this compound (Hypothetical) | Rationale for Potential Improvement |
| Receptor Selectivity | Generally high for β2 over β1, but off-target effects (e.g., tachycardia) can occur. | Potentially enhanced β2 selectivity. | The trifluoromethyl group can alter the electronic and steric properties of the molecule, potentially leading to a more specific interaction with the β2 receptor binding pocket. |
| Metabolic Stability | Variable; some are susceptible to metabolism by catechol-O-methyltransferase (COMT). | Increased metabolic stability. | The C-F bond is exceptionally strong, and the trifluoromethyl group can shield adjacent parts of the molecule from metabolic enzymes, potentially leading to a longer duration of action. |
| Lipophilicity | Varies; influences onset and duration of action. | Increased lipophilicity. | The trifluoromethyl group is highly lipophilic, which can enhance membrane permeability and tissue distribution. This could lead to a faster onset of action or improved lung retention. |
| Pharmacokinetics | Well-characterized; often requires frequent dosing (SABAs) or is used in combination (LABAs). | Potentially improved pharmacokinetic profile, allowing for less frequent dosing. | Enhanced metabolic stability could translate to a longer half-life and a more sustained therapeutic effect. |
Experimental Protocols for Comparative Evaluation
To validate the hypothesized advantages of a novel β2-agonist, a series of in vitro and in vivo experiments would be essential.
In Vitro Receptor Binding and Activation Assays
Objective: To determine the binding affinity and functional potency of the test compound at β2 and β1 adrenergic receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from CHO or HEK293 cells stably expressing human β2 or β1 adrenergic receptors.
-
Radioligand Binding Assay:
-
Incubate membrane preparations with a fixed concentration of a radiolabeled antagonist (e.g., [³H]dihydroalprenolol) and increasing concentrations of the unlabeled test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
-
cAMP Accumulation Assay:
-
Treat whole cells expressing the receptor of interest with increasing concentrations of the test compound.
-
Measure the intracellular accumulation of cAMP using a commercially available ELISA or HTRF assay kit.
-
Calculate the EC50 (potency) and Emax (efficacy) of the compound.
-
Caption: In Vitro Workflow for β2-Agonist Characterization.
In Vivo Bronchodilator Activity Assessment
Objective: To evaluate the in vivo efficacy and duration of action of the test compound in an animal model of bronchoconstriction.
Methodology:
-
Animal Model: Use guinea pigs or mice, which are commonly used models for asthma research.
-
Induction of Bronchoconstriction: Induce bronchoconstriction using an agent such as histamine or methacholine.
-
Compound Administration: Administer the test compound or a standard β2-agonist (e.g., albuterol) via inhalation or another appropriate route.
-
Measurement of Airway Resistance: Measure changes in airway resistance using whole-body plethysmography.
-
Data Analysis: Compare the ability of the test compound to reverse or prevent bronchoconstriction with that of the standard of care.
Conclusion and Future Directions
While this compound remains an investigational compound without direct clinical data, its chemical structure suggests a potential role as a novel β2-adrenergic receptor agonist. The strategic incorporation of a trifluoromethyl group offers a scientifically grounded rationale for expecting potential improvements in receptor selectivity, metabolic stability, and overall pharmacokinetic profile compared to existing standards of care for asthma.
The synthesis of such novel trifluoromethylated compounds is an active area of research, with various methods being developed to efficiently introduce the CF3 group into organic molecules[2][3][4]. Further preclinical and clinical studies are imperative to validate these hypotheses and to fully characterize the safety and efficacy profile of this and similar compounds. Should the theoretical advantages translate into tangible clinical benefits, this compound could represent a significant advancement in the management of asthma and other obstructive airway diseases.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, Y., et al. (2014). Stereoselective activity of 2-(4-amino-3-chloro-5-trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. Experimental and Therapeutic Medicine, 8(5), 1542–1548. Retrieved from [Link]
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Umemoto, T., et al. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 836–845. Retrieved from [Link]
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Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(16), 4896. Retrieved from [Link]
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Fujiwara, T., & O'Hagan, D. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 167, 16–29. Retrieved from [Link]
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Dana Bioscience. (n.d.). 2-(2-Aminoethoxy)-3-chloro-5-(trifluoromethyl)pyridine hydrochloride 1g. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Reproducibility of Experiments Using 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride and its Analogs
Introduction: Navigating the Complexities of Reproducibility in Preclinical Research
In the realm of drug discovery and development, the reproducibility of experimental findings is the bedrock of scientific progress. The ability to reliably replicate, validate, and build upon previous work is paramount to advancing our understanding of disease and developing effective therapeutics. However, the path to reproducibility is often fraught with challenges, from subtle variations in experimental protocols to ambiguity in the identity and purity of chemical reagents.
This guide delves into the critical aspects of ensuring experimental reproducibility with a focus on a fascinating, yet enigmatic, molecule: 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride . Our investigation of this compound has uncovered a significant ambiguity in publicly available databases, where its CAS number (174664-65-4) is also associated with a structurally distinct histone deacetylase (HDAC) inhibitor, m-Carboxycinnamic acid bishydroxamide (CBHA).
This guide will therefore serve a dual purpose. First, it will provide a comprehensive analysis of the available information for both compounds, clearly delineating their distinct chemical identities. Second, it will offer a practical framework for researchers to approach the synthesis, characterization, and biological evaluation of such compounds, with a strong emphasis on establishing robust and reproducible experimental workflows. We will explore plausible synthetic routes, detail standardized protocols for assessing biological activity, and compare the known properties of CBHA with other established HDAC inhibitors. By embracing a transparent and rigorous approach, we can navigate the existing ambiguities and lay a solid foundation for future, reproducible research.
Part 1: Deconvoluting Chemical Identities - A Tale of Two Molecules
A critical first step in any research endeavor is the unambiguous identification of the chemical matter . In the case of CAS number 174664-65-4, a concerning discrepancy exists in the scientific literature and commercial databases. This CAS number is attributed to two different chemical structures:
It is imperative for researchers to recognize that these are distinct molecules with different physicochemical properties and likely divergent biological activities.
| Feature | This compound | m-Carboxycinnamic acid bishydroxamide (CBHA) |
| Molecular Formula | C₉H₁₁ClF₃NO | C₁₀H₁₀N₂O₄ |
| Molecular Weight | 241.64 g/mol | 222.20 g/mol |
| Chemical Structure | A substituted phenoxyethanamine | A cinnamic acid derivative with two hydroxamide groups |
This guide will proceed by addressing both molecules, providing the available information for each while highlighting the significant knowledge gap for this compound.
Part 2: Synthesis and Characterization - Laying the Foundation for Reproducibility
A well-defined and reproducible synthetic protocol, coupled with thorough analytical characterization, is the cornerstone of any study involving a novel or commercially sourced chemical compound.
Proposed Synthesis of this compound
Caption: Proposed synthetic route for this compound.
Experimental Protocol (Proposed):
-
Synthesis of 1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene: To a solution of 3-(trifluoromethyl)phenol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0°C. After the evolution of hydrogen gas ceases, add 1,2-dibromoethane and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.
-
Synthesis of 1-(2-Azidoethoxy)-3-(trifluoromethyl)benzene: Dissolve the bromo-intermediate in a polar aprotic solvent like dimethylformamide (DMF) and add sodium azide (NaN₃). Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, extract the product and purify.
-
Synthesis of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene: The azide can be reduced to the corresponding amine via catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst, or by chemical reduction with a reagent such as lithium aluminum hydride (LiAlH₄) in THF.
-
Formation of the Hydrochloride Salt: Dissolve the final amine product in a suitable solvent like diethyl ether and bubble hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt.
Causality Behind Experimental Choices:
-
The use of a strong base like NaH is necessary to deprotonate the weakly acidic phenol.
-
The choice of a polar aprotic solvent like DMF for the azidation step helps to dissolve the ionic azide salt and promotes the SN2 reaction.
-
Catalytic hydrogenation is a clean and efficient method for azide reduction, often providing high yields with minimal side products.
-
Formation of the hydrochloride salt is a standard procedure to improve the stability and water solubility of the amine product, which is often crucial for biological assays.
Analytical Characterization: The "Trust but Verify" Principle
Regardless of whether a compound is synthesized in-house or procured from a commercial supplier, rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and stability of the material.
Recommended Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. For 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene, characteristic signals for the aromatic protons, the ethoxy bridge, and the trifluoromethyl group would be expected.[8][9][10][11][12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. A purity of >95% is generally required for biological experiments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups present in the molecule.
Part 3: Biological Activity and Comparison with Alternatives
As previously mentioned, the CAS number 174664-65-4 is also linked to m-Carboxycinnamic acid bishydroxamide (CBHA) , a known HDAC inhibitor.[13] Given the lack of biological data for this compound, we will focus this section on the known activities of CBHA and compare it to other well-characterized HDAC inhibitors.
HDAC Inhibitory Activity of CBHA
CBHA has been reported to be a potent inhibitor of histone deacetylases, with specific activity against Class I HDACs.[13]
| Compound | Target | IC₅₀ (nM) | Reference |
| CBHA | HDAC1 | 10 | [13] |
| HDAC3 | 70 | [13] | |
| Vorinostat (SAHA) | Pan-HDAC inhibitor | Varies by isoform | [14][15][16][17] |
| Panobinostat | Pan-HDAC inhibitor | Varies by isoform | [16][18] |
IC₅₀ values are highly dependent on the specific assay conditions and should be interpreted with caution. Direct head-to-head comparisons under identical conditions are necessary for accurate assessment of relative potency.
Cellular Effects of CBHA and Comparison with Other HDAC Inhibitors
CBHA has been shown to induce apoptosis in human neuroblastoma cell lines and inhibit tumor growth in vivo.[19] A study on multidrug-resistant sarcoma cell lines demonstrated that the HDAC inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis.[16] Another study comparing various HDAC inhibitors found that panobinostat was significantly more potent than vorinostat at reactivating latent HIV-1.[18]
These findings highlight the diverse cellular effects of HDAC inhibitors and underscore the importance of selecting the appropriate inhibitor for a given biological question. The choice of inhibitor should be guided by its isoform selectivity, potency, and the specific cellular context being investigated.
Caption: Mechanism of action of HDAC inhibitors leading to various cellular outcomes.
Part 4: Experimental Protocols for Assessing HDAC Inhibition
To ensure the reproducibility of experiments involving HDAC inhibitors, it is crucial to employ standardized and well-validated assay protocols.
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol is a general guideline and should be optimized for the specific HDAC isozyme and inhibitor being tested.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
Test compound (e.g., CBHA, Vorinostat) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the microplate, add the diluted test compound, assay buffer, and HDAC enzyme.
-
Incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution containing Trichostatin A.
-
Incubate at 37°C for a further period to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Self-Validating System:
-
Positive Control: A known HDAC inhibitor (e.g., Trichostatin A) should be included to validate the assay's ability to detect inhibition.
-
Negative Control: A vehicle control (e.g., DMSO) should be included to determine the baseline HDAC activity.
-
No-Enzyme Control: Wells containing all components except the HDAC enzyme should be included to account for background fluorescence.
Part 5: Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Call for Clarity and Rigor
The case of this compound and its confounded identity with CBHA serves as a potent reminder of the critical importance of meticulousness in preclinical research. To ensure the reproducibility of our experiments, we must begin with a clear and unambiguous understanding of the materials we are working with. This guide has aimed to provide a framework for navigating such complexities by emphasizing the principles of thorough chemical characterization, the use of validated experimental protocols, and the critical evaluation of existing data. As a community of scientists, it is our collective responsibility to demand and contribute to a higher standard of clarity and rigor, thereby fostering a research environment where reproducibility is not the exception, but the norm.
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Richon, V. M., et al. (1998). A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proceedings of the National Academy of Sciences of the United States of America, 95(6), 3003–3007. [Link]
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Exclusive Chemistry Ltd. (2019). CBHA - CAS 174664-65-4 - HDAC Inhibitor. [Link]
- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
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HDACis.com. CBHA, m-Carboxycinnamic acid bis-Hydroxamide - HDAC Inhibitor. [Link]
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Quick Company. A Process For The Preparation Of 2 (2,2 Difluoroethoxy) 6 (Trifluoromethyl)benzene Sulfonyl Chloride. [Link]
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BPS Bioscience. CBHA HDAC 27204. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Pharmaceuticals, 14(11), 1169. [Link]
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Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX. (2025). IUCrJ, 12(Pt 5), 653–665. [Link]
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Coffey, D. C., et al. (2001). The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid. Cancer Research, 61(9), 3591–3594. [Link]
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Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (2014). Beilstein Journal of Organic Chemistry. [Link]
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Brief Report: Case Comparison of Therapy With the Histone Deacetylase Inhibitor Vorinostat in a Neonatal Calf Model of Pulmonary Hypertension. (2021). Frontiers in Pediatrics, 9, 718894. [Link]
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Angene Chemical. (2024). Safety Data Sheet - 2-Chloro-1-nitro-3-(trifluoromethyl)benzene. [Link]
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Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. (2014). PLoS ONE, 9(8), e101821. [Link]
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for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (2014). Beilstein Journal of Organic Chemistry. [Link]
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Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents. (2012). Journal of Cancer Research and Clinical Oncology, 138(10), 1677–1687. [Link]
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Direct Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide - Supporting Information. (2015). The Royal Society of Chemistry. [Link]
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A Researcher's Guide to Benchmarking Novel nNOS Inhibitors: A Comparative Analysis of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride
For researchers and drug development professionals, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a promising therapeutic avenue for a range of neurological disorders. The overproduction of nitric oxide (NO) by nNOS is implicated in the pathophysiology of neurodegenerative diseases and neuropathic pain.[1][2] However, a significant challenge lies in achieving selectivity for nNOS over the other two main NOS isoforms: endothelial NOS (eNOS) and inducible NOS (iNOS).[3][4] Non-selective inhibition can lead to undesirable side effects, as eNOS is crucial for cardiovascular homeostasis and iNOS plays a key role in the immune response.[4]
This guide provides a comprehensive framework for validating the potency and selectivity of novel nNOS inhibitors, using the compound 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride as a case study. We will compare its hypothetical performance against established nNOS inhibitors and provide detailed experimental protocols for robust validation.
The Rationale for Investigating this compound as a nNOS Inhibitor
While this compound is a novel compound with limited published biological data, its structural features, particularly the trifluoromethylbenzene moiety, are present in other compounds investigated as NOS inhibitors.[5] The trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions, potentially leading to enhanced potency and selectivity.[5] This structural alert warrants a thorough investigation of its potential as a selective nNOS inhibitor.
Our investigation will be benchmarked against two well-characterized NOS inhibitors:
-
L-NNA (Nω-nitro-L-arginine): A potent, non-selective NOS inhibitor that serves as a positive control for inhibition of all three isoforms.[6]
-
A-RL-17: A hypothetical highly selective nNOS inhibitor, representing a state-of-the-art competitor.
Comparative Inhibitory Activity of Selected NOS Inhibitors
To provide a framework for comparison, the following table summarizes the hypothetical inhibitory activity (IC50 values) of our test compound and the reference inhibitors against the three main NOS isoforms. A lower IC50 value indicates higher potency.
| Inhibitor | nNOS IC50 (nM) | eNOS IC50 (nM) | iNOS IC50 (nM) | nNOS/eNOS Selectivity Ratio | nNOS/iNOS Selectivity Ratio |
| This compound | 25 | 1,250 | 750 | 50 | 30 |
| L-NNA (Non-selective) | 15 | 20 | 35 | 1.3 | 2.3 |
| A-RL-17 (Selective) | 5 | 2,500 | 1,000 | 500 | 200 |
Note: Data for this compound and A-RL-17 is hypothetical for illustrative purposes.
Experimental Design for Comprehensive Benchmarking
A robust evaluation of a novel nNOS inhibitor requires a multi-tiered approach, progressing from in vitro enzymatic assays to cell-based models. This strategy allows for the initial determination of potency and selectivity, followed by an assessment of cellular permeability and efficacy in a more physiologically relevant context.
Experimental Workflow
Caption: General experimental workflow for nNOS inhibitor screening.
Part 1: In Vitro Enzymatic Assays for Potency and Selectivity
The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human nNOS, eNOS, and iNOS enzymes. This allows for a direct comparison of its potency and selectivity against the benchmark compounds.
Principle of the Assay
Nitric oxide synthase catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). The activity of the enzyme can be quantified by measuring the rate of formation of one of these products. A common and sensitive method is to measure the accumulation of nitrite and nitrate, the stable breakdown products of NO, using the Griess reagent.[6][7]
Detailed Experimental Protocol: In Vitro NOS Activity Assay (Griess Assay)
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the reference inhibitors (L-NNA, A-RL-17) in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction buffer containing NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin, and calmodulin.
-
Prepare a solution of L-arginine, the substrate for the NOS enzymes.
-
Prepare Griess reagents 1 and 2 as per the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer to each well.
-
Add serial dilutions of the test compounds and reference inhibitors to the respective wells. Include a vehicle control (solvent only).
-
Add the purified NOS enzyme (nNOS, eNOS, or iNOS) to the wells.
-
Initiate the reaction by adding the L-arginine solution.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and proceed with the detection of nitrite and nitrate. This often involves a step to convert nitrate to nitrite using nitrate reductase.
-
Add Griess reagents 1 and 2 to each well, which will react with nitrite to form a colored azo compound.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value for each inhibitor against each NOS isoform using non-linear regression analysis.
-
Calculate the selectivity ratios by dividing the IC50 value for the off-target isoform (eNOS or iNOS) by the IC50 value for the target isoform (nNOS).
-
Part 2: Cell-Based Assays for Cellular Efficacy
While in vitro assays are crucial for determining direct enzyme inhibition, they do not provide information on a compound's ability to cross the cell membrane and inhibit the target in a cellular environment.[6][8] A cell-based assay is therefore a critical next step to assess the physiological relevance of the in vitro findings.
Principle of the Assay
This assay utilizes a human cell line (e.g., HEK293T) that is engineered to overexpress nNOS.[6][8] The activity of nNOS within these cells is stimulated by inducing an influx of calcium, a key activator of the enzyme. The inhibitory effect of the test compounds on intracellular nNOS activity is then measured by quantifying the amount of nitrite released into the cell culture medium using the Griess assay.[6]
Detailed Experimental Protocol: Cellular nNOS Inhibition Assay
-
Cell Culture and Transfection:
-
Culture HEK293T cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Transfect the cells with a plasmid encoding for human nNOS. Stable transfection is preferred for consistency.[6]
-
Seed the nNOS-expressing HEK293T cells in a 96-well plate and allow them to adhere overnight.
-
-
Inhibition Assay:
-
Pre-incubate the cells with various concentrations of this compound and the reference inhibitors for 1-2 hours.
-
Induce nNOS activity by adding a calcium ionophore (e.g., A23187) to the culture medium.[9]
-
Incubate the cells for a defined period to allow for NO production.
-
Carefully collect the cell culture supernatant from each well.
-
-
Nitrite Detection and Data Analysis:
-
Perform the Griess assay on the collected supernatants as described in the in vitro protocol to quantify nitrite levels.
-
Calculate the cellular IC50 values for each inhibitor based on the reduction in nitrite production compared to the vehicle-treated control.
-
Signaling Pathway for nNOS Activation
Caption: Simplified signaling pathway of nNOS activation.
Interpretation of Results and Future Directions
The hypothetical data presented in this guide suggests that this compound is a potent nNOS inhibitor with moderate selectivity over eNOS and iNOS. While not as selective as the hypothetical A-RL-17, its cellular efficacy would be a key determinant of its therapeutic potential.
Should the experimental data align with this hypothetical profile, further studies would be warranted, including:
-
Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the L-arginine substrate.
-
In Vivo Efficacy Studies: To assess the compound's therapeutic effects in animal models of neurological disorders.
-
Pharmacokinetic and Toxicological Profiling: To evaluate the compound's absorption, distribution, metabolism, excretion, and safety profile.
This comprehensive benchmarking approach provides a robust framework for the initial characterization of novel nNOS inhibitors, enabling researchers to make data-driven decisions on the advancement of promising therapeutic candidates.
References
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Di Giovanni, S., et al. (2003). Novel inhibitors of neuronal nitric oxide synthase. PubMed. Available at: [Link]
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Amani, A. M., et al. (2019). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. PubMed Central. Available at: [Link]
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Huang, H., et al. (2013). Discovery of Highly Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase by Fragment Hopping. PubMed Central. Available at: [Link]
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Venturini, G., et al. (2001). Assay of tissue activity of nitric oxide synthase. PubMed. Available at: [Link]
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Wang, Y., et al. (2009). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]
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Silverman, R. B., et al. (1996). Selective Inhibition of Neuronal Nitric Oxide Synthase by Nω-Nitroarginine- and Phenylalanine-Containing Dipeptides and Dipeptide Esters. Journal of Medicinal Chemistry. Available at: [Link]
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Cell Biolabs, Inc. (n.d.). Nitric Oxide Assays. Cell Biolabs, Inc.. Available at: [Link]
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BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. Available at: [Link]
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Al-Hulu, S. M., et al. (2022). Screening of novel and selective inhibitors for neuronal nitric oxide synthase (nNOS) via structure-based drug design techniques. PubMed. Available at: [Link]
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Li, H., et al. (2013). Structure-guided design of selective inhibitors of neuronal nitric oxide synthase. PubMed. Available at: [Link]
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Wang, Y., et al. (2015). The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies. MDPI. Available at: [Link]
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Assay Genie. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). Assay Genie. Available at: [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Intracellular Nitric Oxide (NO) Assay Kit (Fluorometric). Cell Biolabs, Inc.. Available at: [Link]
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A Comparative Guide to Evaluating the Specificity of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride
In the landscape of modern drug discovery, particularly within neuroscience, the precise characterization of a molecule's specificity is paramount. It is the cornerstone upon which efficacy and safety are built. This guide provides an in-depth, technically-grounded framework for evaluating the specificity of the novel compound, 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride. Our objective is to not only delineate a series of validation experiments but to also provide the causal reasoning behind these choices, thereby creating a self-validating and robust analytical cascade.
The chemical structure of this compound, particularly the trifluoromethylphenyl moiety, bears resemblance to known selective serotonin reuptake inhibitors (SSRIs).[1][2][3] This structural alert immediately directs our investigation toward the monoaminergic neurotransmitter systems.[4] Consequently, our primary hypothesis is that this compound may exhibit activity at the serotonin transporter (SERT). However, a thorough specificity evaluation must extend beyond the primary target to proactively identify potential off-target interactions that could lead to undesirable side effects or complex polypharmacology.
This guide will compare the hypothetical performance of this compound (hereafter referred to as "Compound X") against two well-characterized SSRIs: Fluoxetine and Fluvoxamine.[5][6] The experimental plan is designed to build a comprehensive specificity profile, moving from primary target engagement to broader off-target screening panels.
Part 1: Primary Target Engagement and Monoamine Transporter Selectivity
The initial and most critical step is to determine the affinity and functional potency of Compound X at its hypothesized primary targets: the human monoamine transporters—SERT, the norepinephrine transporter (NET), and the dopamine transporter (DAT).
Caption: Workflow for determining monoamine transporter selectivity.
The initial assessment of binding affinity (Ki) is a cornerstone of molecular characterization.[7][8] These assays quantify the direct interaction between a compound and its target protein in a controlled in vitro environment.[9][10][11]
Protocol: Competition Radioligand Binding Assay
-
Preparation of Membranes: Utilize HEK293 cells stably expressing either human SERT (hSERT), hNET, or hDAT. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.[12] Resuspend the final membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for hSERT, [³H]-Nisoxetine for hNET, [³H]-WIN 35,428 for hDAT).[12]
-
Competition: Add varying concentrations of the test compounds (Compound X, Fluoxetine, Fluvoxamine) across a wide range (e.g., 0.1 nM to 100 µM).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[12]
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.[13]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand) and then convert to Ki using the Cheng-Prusoff equation.[12]
While binding assays measure affinity, functional assays are crucial to determine if this binding translates into a biological effect—in this case, the inhibition of neurotransmitter uptake.[14] These assays are often performed using synaptosomes, which are resealed nerve terminals that contain the necessary transporter machinery.[14]
Protocol: Synaptosomal [³H]-Serotonin Uptake Inhibition Assay
-
Synaptosome Preparation: Isolate synaptosomes from rat brain tissue (e.g., striatum or cortex) through differential centrifugation.
-
Pre-incubation: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of the test compounds (Compound X, Fluoxetine, Fluvoxamine) or vehicle control for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin. For NET and DAT assays, [³H]-Norepinephrine and [³H]-Dopamine would be used, respectively.
-
Termination of Uptake: After a brief incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity trapped within the synaptosomes. The IC50 value is determined by plotting the percent inhibition of uptake versus the log concentration of the test compound.
Table 1: Comparative Monoamine Transporter Selectivity Profile (Hypothetical Data)
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) (Uptake) | NET/SERT Selectivity (Ki) | DAT/SERT Selectivity (Ki) |
| Compound X | 2.5 | 450 | 1200 | 4.1 | 180-fold | 480-fold |
| Fluoxetine | 1.1 | 150 | 980 | 2.8 | 136-fold | 890-fold |
| Fluvoxamine | 6.2 | 1100 | >10,000 | 8.5 | 177-fold | >1612-fold |
This hypothetical data suggests that Compound X is a potent SERT inhibitor with high selectivity over NET and DAT, comparable to established SSRIs.
Part 2: Broader Off-Target Liability Screening
A truly specific compound should exhibit minimal interaction with other receptors, channels, and enzymes at therapeutically relevant concentrations. This phase of testing is crucial for predicting potential side effects. We will focus on three critical areas of off-target activity: Cytochrome P450 (CYP) enzyme inhibition, hERG channel blockade, and Monoamine Oxidase (MAO) inhibition.
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Literature Review of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride Efficacy: A Guide for Researchers
To the Valued Research Community,
This guide addresses the compound 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride . Our objective is to provide an in-depth, data-driven comparison of its efficacy against relevant alternatives, grounded in solid experimental evidence. However, a comprehensive and systematic search of the public scientific literature and chemical databases has revealed a significant gap in available information regarding the biological activity and efficacy of this specific molecule.
The Uncharted Territory of a Novel Compound
Extensive searches for "this compound" and its associated CAS number (177975-35-6) across major scientific repositories have not yielded any peer-reviewed studies, clinical trial data, or detailed pharmacological evaluations. This suggests that the compound may fall into one of several categories:
-
A Novel Chemical Entity: It may be a recently synthesized compound that has not yet been characterized in the scientific literature.
-
A Proprietary Compound: The substance could be under investigation by a commercial entity, with data not yet publicly disclosed.
-
A Chemical Intermediate: It might be a precursor in the synthesis of other molecules, and as such, its own biological efficacy has not been a subject of study.
The absence of foundational data—such as its mechanism of action, biological targets, or therapeutic area of interest—precludes the creation of a comparative guide as initially intended. A meaningful comparison requires a baseline of performance data, which is currently unavailable for this compound.
The Importance of the Trifluoromethyl Moiety in Drug Design
While specific data on this compound is lacking, the presence of the trifluoromethyl (-CF3) group on the benzene ring is of significant interest in medicinal chemistry. The -CF3 group is a bioisostere for other chemical groups and is known to enhance several key properties of a drug candidate, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong the half-life of a drug.
-
Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.
Numerous approved drugs and clinical candidates across various therapeutic areas incorporate the trifluoromethyl group to leverage these advantageous properties.
A Path Forward for Evaluation
For researchers interested in the potential efficacy of this compound, the journey begins with foundational, exploratory research. The following experimental workflow outlines a logical progression for characterizing this novel compound.
Figure 1. A generalized experimental workflow for the initial evaluation of a novel chemical entity.
Experimental Protocols: A Starting Point
1. High-Throughput Screening (HTS) for Target Identification:
-
Objective: To identify potential biological targets from a large library.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Utilize a panel of commercially available HTS assays representing diverse target classes (e.g., GPCRs, kinases, ion channels, nuclear receptors).
-
Perform the assays according to the manufacturer's protocols, using the compound at multiple concentrations.
-
Identify "hits" based on statistically significant changes in the assay signal compared to a vehicle control.
-
2. In Vitro Toxicity Screening:
-
Objective: To assess the general cytotoxicity of the compound.
-
Methodology:
-
Culture a panel of representative cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity).
-
Treat the cells with a concentration range of the compound for 24-72 hours.
-
Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® assay.
-
Calculate the CC50 (50% cytotoxic concentration) to determine the compound's therapeutic window.
-
Conclusion
The scientific community thrives on the exploration of novel chemical matter. While this compound remains an enigma in the public domain, its chemical structure suggests that it could possess interesting pharmacological properties. The path to understanding its potential efficacy requires a systematic and rigorous scientific investigation, beginning with the fundamental in vitro and in vivo studies outlined above. As research on this compound potentially emerges, this guide will be updated to reflect the new data and provide the comparative analysis that is crucial for advancing drug discovery and development.
Independent Verification of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride's Biological Activity: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological activity of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride. Given the absence of established biological data for this compound, we hypothesize its potential activity based on its structural characteristics—specifically, the presence of a trifluoromethylbenzene moiety and an aminoethoxy group, which are common features in compounds targeting monoamine systems. This guide will compare its potential performance against well-characterized alternatives in monoamine reuptake and monoamine oxidase inhibition assays. The experimental protocols detailed herein are designed to provide robust and reproducible data for researchers, scientists, and drug development professionals.
Introduction and Rationale
This compound is a novel chemical entity with an uncharacterized biological profile. The trifluoromethyl group is known to enhance metabolic stability and receptor binding affinity in various drug molecules. The aminoethoxy moiety is a common structural feature in compounds that interact with aminergic systems. Therefore, we hypothesize that this compound may exhibit activity as a monoamine reuptake inhibitor, targeting the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), and/or as an inhibitor of monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters.[1][2]
To rigorously evaluate these hypotheses, this guide proposes a direct comparison with the following well-established pharmacological agents:
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[3][4]
-
GBR-12909: A potent and selective dopamine reuptake inhibitor.[5]
-
Desipramine: A relatively selective norepinephrine reuptake inhibitor.[6][7]
-
Phenelzine: A non-selective, irreversible monoamine oxidase inhibitor.[8][9]
By employing the detailed in vitro assays outlined below, researchers can elucidate the biological activity of this compound and benchmark its potency and selectivity against these standards.
Experimental Workflows and Methodologies
Monoamine Transporter Uptake Inhibition Assays
The primary functional assessment of the test compound's interaction with monoamine transporters will be through radiolabeled substrate uptake inhibition assays in HEK293 cells stably expressing human SERT, DAT, or NET.[10][11]
Caption: Workflow for the monoamine transporter uptake inhibition assay.
-
Cell Culture:
-
Maintain HEK293 cells stably expressing human SERT, DAT, or NET in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in 96-well microplates at a density to achieve a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
On the day of the assay, aspirate the culture medium and wash the cells once with Krebs-HEPES buffer (KHB).
-
Prepare serial dilutions of this compound, Fluoxetine, GBR-12909, and Desipramine in KHB.
-
Pre-incubate the cells with 50 µL of the compound dilutions or vehicle control for 10 minutes at room temperature.[10]
-
To determine non-specific uptake, use a high concentration of a known inhibitor (e.g., 10 µM imipramine for SERT, 10 µM nomifensine for DAT, and 10 µM desipramine for NET).
-
Initiate the uptake by adding 50 µL of KHB containing the appropriate radiolabeled substrate: [³H]serotonin for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET at a final concentration close to their respective Km values.
-
Incubate for a short period (e.g., 1-5 minutes) at room temperature to measure the initial rate of uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KHB.
-
Lyse the cells with 1% sodium dodecyl sulfate (SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific uptake) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Monoamine Oxidase (MAO) Inhibition Assay
The potential inhibitory effect of the test compound on MAO-A and MAO-B will be evaluated using a commercially available luminescent assay, such as the MAO-Glo™ Assay.[12][13]
Caption: Workflow for the luminescent monoamine oxidase (MAO) inhibition assay.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and Phenelzine in the appropriate MAO reaction buffer.
-
Reconstitute the Luciferin Detection Reagent according to the manufacturer's instructions.[14]
-
-
Assay Procedure:
-
In a white, opaque 96-well plate, add the MAO reaction buffer.
-
Add the test compound dilutions or vehicle control. For a positive control, use Phenelzine.
-
Add recombinant human MAO-A or MAO-B enzyme to each well.
-
Initiate the reaction by adding the luminogenic MAO substrate.
-
Incubate the plate at room temperature for 60 minutes.[15]
-
Stop the reaction and initiate the luminescent signal by adding the reconstituted Luciferin Detection Reagent to each well.
-
Incubate for 20 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for MAO-A and MAO-B inhibition using non-linear regression analysis.
-
Comparative Data Summary
The following tables present a template for summarizing the experimental data. The values for the comparator compounds are based on literature reports and should be confirmed in parallel with the test compound.
Table 1: Monoamine Transporter Uptake Inhibition
| Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |
| 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene HCl | To be determined | To be determined | To be determined |
| Fluoxetine | ~1-10[3][16] | >1000 | >1000 |
| GBR-12909 | >100 | ~1-10[5] | >100 |
| Desipramine | >100 | >100 | ~1-10[6][7] |
Table 2: Monoamine Oxidase Inhibition
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
| 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene HCl | To be determined | To be determined |
| Phenelzine | ~50-200[8][9] | ~50-200[8][9] |
Discussion and Interpretation of Potential Outcomes
The experimental data will allow for a comprehensive characterization of the biological activity of this compound.
-
Potency: The IC₅₀ values will determine the potency of the compound at each target. Lower IC₅₀ values indicate higher potency.
-
Selectivity: By comparing the IC₅₀ values across the different transporters and MAO isoforms, the selectivity of the compound can be determined. For example, a much lower IC₅₀ for SERT compared to DAT and NET would indicate selectivity for the serotonin transporter.
-
Mechanism of Action: The results will provide evidence for or against the hypothesized mechanisms of action. Significant inhibition of transporter uptake would classify the compound as a reuptake inhibitor, while inhibition of MAO activity would classify it as a monoamine oxidase inhibitor. It is also possible that the compound exhibits a dual mechanism of action.
This comparative approach provides a robust framework for the initial pharmacological profiling of this compound, guiding future research and development efforts.
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Safety Operating Guide
Navigating the Disposal of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in an experiment. The proper disposal of chemical compounds is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride (CAS No. 104774-96-1), a halogenated amine derivative frequently utilized in synthetic chemistry. Our approach moves beyond a simple checklist to instill a deep understanding of the why behind each procedural step, ensuring a culture of safety and responsibility in your laboratory.
Understanding the Hazard Profile: The "Why" Behind the Precautions
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with a specific set of risks that dictate its handling and disposal pathway.[1]
Primary Hazards:
-
Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1] This necessitates careful handling to prevent ingestion, including prohibiting eating, drinking, or smoking in the laboratory.[1][2]
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1] Prolonged or repeated contact can lead to dermatitis. This underpins the requirement for chemically resistant gloves.
-
Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.[1] The risk of significant, though reversible, eye damage necessitates the use of safety glasses or goggles.
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[1] Handling this compound as a solid or powder requires measures to prevent dust inhalation, such as working in a fume hood.
This specific combination of hazards requires a multi-faceted approach to safety, from personal protective equipment (PPE) to engineering controls, which logically extends to its disposal.
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 104774-96-1 | CymitQuimica SDS[1] |
| Molecular Formula | C₉H₁₁ClF₃NO | CymitQuimica SDS[1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | CymitQuimica SDS[1] |
| Signal Word | Warning | CymitQuimica SDS[1] |
| Incompatible Materials | Strong oxidizing agents. | Fisher Scientific SDS[3] |
| Hazardous Decomposition | May produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride upon combustion. | Fisher Scientific SDS, TCI Chemicals SDS[3][4][5] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process designed to minimize risk to personnel and the environment. This workflow covers everything from initial waste collection to final handover to waste management professionals.
Step 1: Personal Protective Equipment (PPE) – Your First Line of Defense
Before handling the waste container or the chemical itself, ensure you are wearing the appropriate PPE. This is a non-negotiable step to prevent personal exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[6]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned.
-
Respiratory Protection: If handling large quantities or if there is a risk of dust formation and a fume hood is not available, use a NIOSH/MSHA-approved respirator.[4]
Step 2: Waste Segregation – The Cornerstone of Chemical Safety
Proper segregation prevents dangerous chemical reactions within a waste container and streamlines the final disposal process. Because this compound contains fluorine, it must be treated as halogenated organic waste .
-
Action: Designate a specific, clearly labeled, and sealed waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Causality: Halogenated waste streams are typically incinerated at high temperatures to ensure complete destruction of the halogenated compounds, which can otherwise be persistent environmental pollutants. Mixing them with non-halogenated waste complicates this process and increases disposal costs. Never mix this waste with other waste streams.[2][7]
Step 3: Waste Collection and Containment
Collect the waste at the point of generation, in the laboratory where the work was performed.
-
For Solid Waste (Unused Reagent, Contaminated Labware):
-
Carefully place the waste into the designated "Halogenated Organic Solids" container.
-
Avoid creating dust.[6] If sweeping is necessary, do so gently.
-
Ensure the container is kept closed when not in use.
-
-
For Liquid Waste (Solutions):
-
Pour the waste carefully into the designated "Halogenated Organic Liquids" container, using a funnel to prevent spills.
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity.
-
-
For Contaminated Materials (e.g., Weighing Paper, Gloves, Wipes):
-
These should also be placed in the solid waste container.
-
Take off contaminated clothing and wash it before reuse.[1]
-
Step 4: Spill Management – An Emergency Protocol
Accidents happen. A clear, pre-defined spill protocol is essential.
-
Evacuate and Ventilate: Ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate personnel.[6]
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, silica gel, or a commercial chemical binder.[3] For solid spills, gently cover with a damp paper towel to avoid raising dust before sweeping.
-
Collect the Waste: Carefully sweep or scoop the contained material into a suitable, sealed container for disposal.[6] Use spark-proof tools if the compound is dissolved in a flammable solvent.[3]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for the cleanup must be disposed of as halogenated organic waste.
Final Disposal Pathway: From Lab to Licensed Facility
Once collected and properly containerized, the waste must be handled according to institutional and regulatory requirements.
-
Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials like strong oxidizers.[8]
-
Labeling: Ensure the waste container is accurately labeled with its contents and associated hazards.
-
Handover: Arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[6] This is the only acceptable final step.
-
Prohibition: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[1][2][6] This is to prevent environmental contamination and potential damage to wastewater systems.[1][2]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making safe disposal decisions for this compound.
Caption: Decision workflow for safe disposal of the target compound.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, fostering a laboratory environment where safety and scientific excellence go hand-in-hand.
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Navigating the Unseen: A Comprehensive Safety and Handling Guide for 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Procedural Integrity.
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency. This guide provides an in-depth, procedural framework for the safe handling, operation, and disposal of 1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochloride (CAS No. 104774-96-1). Our objective is to move beyond a mere checklist of precautions to a deeper understanding of the "why" behind each safety measure, fostering a culture of proactive safety and scientific rigor.
Understanding the Hazard Profile: A Molecule in Three Parts
While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a critical assessment of its structural components allows for a robust, inferred hazard analysis.[1] We must consider the synergistic and individual contributions of the aromatic amine, the trifluoromethylbenzene moiety, and the hydrochloride salt.
-
Aromatic Amine: This functional group is a well-known structural alert for potential health hazards. Aromatic amines as a class can be readily absorbed through the skin and may pose long-term health risks, including potential carcinogenicity.[2][3][4] The primary health concerns associated with aromatic amines include moderate to severe poisoning, with symptoms ranging from headache and dizziness to anemia and cyanosis.[5]
-
Trifluoromethylbenzene Moiety: The trifluoromethyl group can influence the electronic and lipophilic properties of the molecule. Halogenated hydrocarbons, in general, can exhibit anesthetic effects and may cause damage to the liver and kidneys upon significant exposure.[5] While the trifluoromethyl group itself is generally stable, the overall aromatic structure suggests that the compound may be irritating to the skin, eyes, and respiratory system.[6]
-
Hydrochloride Salt: The hydrochloride form of an amine enhances its water solubility and stability. However, it also introduces the potential for acidic conditions, especially in the presence of moisture. This can contribute to the corrosive nature of the compound, particularly to mucous membranes and the respiratory tract if inhaled.[7]
A Safety Data Sheet (SDS) for the closely related compound 2-(3-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride advises that while no specific toxicological data is available, the compound should be handled with the care due to a potentially hazardous substance.[1]
Essential Personal Protective Equipment (PPE): Your First and Last Line of Defense
Given the inferred hazard profile, a stringent PPE protocol is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is required when handling larger quantities (>50g) or when there is a risk of splashing. | Protects against splashes of the solid or solutions, which are expected to be irritating to the eyes. The hydrochloride salt can be particularly corrosive to eye tissue.[7] |
| Hand Protection | Nitrile gloves (minimum thickness of 5 mil). Double-gloving is recommended. | Aromatic amines can be absorbed through the skin.[2] Nitrile provides good chemical resistance for incidental contact. Double-gloving provides an extra layer of protection against tears and contamination. |
| Body Protection | A flame-retardant lab coat, fully buttoned. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and acid gases is required when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. | The hydrochloride salt and the aromatic amine component can be irritating to the respiratory tract.[5][7] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan is critical to minimizing exposure and ensuring the integrity of your research.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be conducted in a designated area within a certified chemical fume hood.[7][8]
-
Pre-use Inspection: Before starting, ensure the fume hood is functioning correctly, and all necessary PPE is readily available and in good condition.
-
Weighing: Use a disposable weighing boat. Tare the balance with the boat before adding the chemical.
-
Minimize Dust: Handle the solid gently to avoid creating dust. If any static is present, use an anti-static gun.
-
Cleaning: After weighing, carefully wipe down the balance and surrounding area with a damp cloth, which should then be disposed of as hazardous waste.
Dissolution and Reaction
-
Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
-
Temperature Control: Be mindful of the reaction temperature. Exothermic reactions can increase the vapor pressure of the compound and solvents.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
Post-Reaction Work-up and Purification
-
Quenching: Quench reactions carefully, especially if reactive reagents were used.
-
Extraction: Perform extractions in the fume hood. Be aware that the amine can be basic and will partition into the aqueous layer upon acidification.[9]
-
Purification: If performing chromatography, ensure the column is packed and run in the fume hood.
Emergency Procedures: Planning for the Unexpected
A swift and correct response to an emergency can significantly mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 20 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Collection: All solid waste contaminated with this compound (e.g., weighing boats, gloves, absorbent materials) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.
Visualization of Safe Handling Workflow
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: A flowchart outlining the safe handling workflow.
By internalizing these principles and procedures, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Benchchem. (n.d.). Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 2-(3-(trifluoromethyl)phenoxy)ethan-1-amine hydrochloride.
- Cornell University Environmental Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups.
- Sigma-Aldrich. (2025, May 6). Safety Data Sheet.
- Sigma-Aldrich. (2025, June 24). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Chemcd. (n.d.). This compound MSDS.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Government of Canada. (2020, August 15). Aromatic Amines Group - information sheet.
- Bide Pharmatech. (n.d.). This compound - CAS:104774-96-1.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- University of California, Merced. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from University of California, Merced website.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2012, July 27). Safety Data Sheet.
- University of Alberta. (n.d.). Isolation (Recovery) of amines.
- Chemicalbook. (2023, May 4). 1-(2-aminoethoxy)-2-(trifluoromethyl)benzene hydrochloride | 1258652-45-7.
- Reddit. (2018, May 13). Ways of crashing out amines.
- ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.
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- Fisher Scientific. (n.d.). Safety Data Sheet.
- Aladdin Scientific Corporation. (2024, February 5). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromoaniline.
- Just Glycols. (n.d.). Safety Data Sheet Formaldehyde Solution.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

